molecular formula C11H7BrO2 B087213 5-Bromo-2-naphthoic acid CAS No. 1013-83-8

5-Bromo-2-naphthoic acid

Cat. No.: B087213
CAS No.: 1013-83-8
M. Wt: 251.08 g/mol
InChI Key: QPOQPJDDJJNVRY-UHFFFAOYSA-N
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Description

5-Bromo-2-naphthoic acid (CAS 1013-83-8) is a versatile brominated aromatic carboxylic acid with the molecular formula C₁₁H₇BrO₂ and a molecular weight of 251.08 g/mol. This compound serves as a high-value synthetic building block in organic and medicinal chemistry, particularly in the construction of complex naphthalene-based structures. Its key structural features—a carboxylic acid at the 2-position and a bromine atom at the 5-position—make it a versatile intermediate for various cross-coupling reactions and further functionalization, including Suzuki and Heck reactions. In pharmaceutical research, this compound is utilized as a key precursor in the synthesis of active pharmaceutical ingredients (APIs) and is specifically listed as an impurity reference standard (Azvudine Impurity 14). Its application extends to materials science, where it can be incorporated into the synthesis of organic ligands and functional polymers. The compound is characterized by a predicted boiling point of 387.3±17.0 °C at 760 mmHg and a density of 1.6±0.1 g/cm³. It is recommended to be stored sealed in a dry environment at room temperature. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the purchaser to determine the suitability of this product for their intended application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromonaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO2/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOQPJDDJJNVRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50566121
Record name 5-Bromonaphthalene-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1013-83-8
Record name 5-Bromonaphthalene-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromonaphthalene-2-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-naphthoic acid, a key chemical intermediate with significant potential in pharmaceutical research and development. This document details its chemical and physical properties, synthesis, analytical methods, and explores its potential biological activities, offering valuable insights for professionals in the field.

Chemical and Physical Properties

This compound, with the CAS number 1013-83-8 , is a brominated derivative of 2-naphthoic acid.[1] Its core structure consists of a naphthalene (B1677914) ring system substituted with a bromine atom at the 5-position and a carboxylic acid group at the 2-position. This substitution pattern imparts specific chemical reactivity and physical characteristics to the molecule.

Structural and General Properties
PropertyValueReference
CAS Number 1013-83-8[1]
IUPAC Name 5-Bromonaphthalene-2-carboxylic acid[1]
Molecular Formula C₁₁H₇BrO₂[1]
Molecular Weight 251.08 g/mol [1]
Physical Form White to off-white solid/powder
Storage Sealed in a dry place at room temperature
Physicochemical Data
PropertyValueReference
Melting Point ~270 °C
Boiling Point ~387.3 °C at 760 mmHg
Solubility Sparingly soluble in water. Soluble in some organic solvents. Quantitative data is not readily available.
pKa Not experimentally determined, but expected to be in the range of typical aromatic carboxylic acids.

Spectral Data (Predicted)

While experimental spectra for this compound are not widely available in public databases, the following characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the six aromatic protons on the naphthalene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the carboxylic acid and bromine substituents.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display 11 signals corresponding to the carbon atoms of the naphthalene ring and the carboxylic acid group. The carbon atom attached to the bromine will show a characteristic shift, and the carbonyl carbon will appear downfield.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

  • O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.[2][3][4]

  • C-H stretch (aromatic): Peaks typically appearing between 3100-3000 cm⁻¹.[2]

  • C=O stretch (carbonyl): A strong, sharp absorption band around 1700-1680 cm⁻¹, characteristic of an aromatic carboxylic acid.[2][4]

  • C-C stretch (aromatic): Multiple bands in the 1600-1400 cm⁻¹ region.[2]

  • C-O stretch (carboxylic acid): A band in the 1320-1210 cm⁻¹ range.[2][4]

  • C-Br stretch: Typically observed in the lower frequency region of the spectrum.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. The fragmentation pattern will likely involve the loss of the carboxylic acid group.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the direct bromination of 2-naphthoic acid.[5]

Materials:

  • 2-Naphthalenecarboxylic acid

  • Glacial acetic acid

  • Bromine

  • Iodine (catalyst)

  • 1N NaOH solution

  • Concentrated HCl

Procedure:

  • In a flask protected from atmospheric moisture, combine 2-naphthalenecarboxylic acid, glacial acetic acid, bromine, and a catalytic amount of iodine.[5]

  • Heat the mixture to reflux for approximately 35 minutes.[5]

  • Cool the reaction mixture to room temperature and stir for 1 hour, during which a precipitate will form.[5]

  • Filter the mixture and wash the solid with the filtrate.[5]

  • Air-dry the solid.[5]

  • To purify, slurry the crude solid in a 1N NaOH solution for 30 minutes.[5]

  • Filter the solution and adjust the pH of the filtrate to 1.3 with concentrated HCl to precipitate the product.[5]

  • Stir the mixture for 4 hours, then collect the solid by filtration and wash with water.[5]

  • Dry the solid under vacuum at 50 °C to yield 5-bromo-2-naphthalenecarboxylic acid.[5]

G Synthesis of this compound cluster_reactants Reactants cluster_process Reaction and Workup 2-Naphthoic Acid 2-Naphthoic Acid Reflux Reflux 2-Naphthoic Acid->Reflux Bromine Bromine Bromine->Reflux Glacial Acetic Acid Glacial Acetic Acid Glacial Acetic Acid->Reflux Iodine (catalyst) Iodine (catalyst) Iodine (catalyst)->Reflux Cooling and Precipitation Cooling and Precipitation Reflux->Cooling and Precipitation Filtration Filtration Cooling and Precipitation->Filtration Purification (NaOH/HCl) Purification (NaOH/HCl) Filtration->Purification (NaOH/HCl) Drying Drying Purification (NaOH/HCl)->Drying This compound This compound Drying->this compound G HPLC Analysis Workflow Sample Preparation Sample Preparation HPLC System HPLC System Sample Preparation->HPLC System Injection C18 Column C18 Column HPLC System->C18 Column Separation UV Detector UV Detector C18 Column->UV Detector Detection Data Acquisition Data Acquisition UV Detector->Data Acquisition Signal Chromatogram Chromatogram Data Acquisition->Chromatogram Output Data Analysis Data Analysis Chromatogram->Data Analysis Integration Results Results Data Analysis->Results G Hypothetical LDH Inhibition Pathway Pyruvate Pyruvate LDH LDH Pyruvate->LDH Lactate Lactate LDH->Lactate This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->LDH Inhibits

References

An In-depth Technical Guide to 5-Bromo-2-naphthoic Acid: Chemical Structure, Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-naphthoic acid is a halogenated aromatic carboxylic acid with a naphthalene (B1677914) backbone. Its chemical structure and properties make it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of the biological activities of related naphthoic acid derivatives.

Chemical Structure and IUPAC Name

The chemical structure of this compound consists of a naphthalene ring system substituted with a bromine atom at the 5-position and a carboxylic acid group at the 2-position.

IUPAC Name: 5-bromonaphthalene-2-carboxylic acid[1]

The structure is represented by the following diagram:

G start Start: 2-Naphthoic Acid step1 Dissolve in Glacial Acetic Acid start->step1 step2 Add Bromine Solution step1->step2 step3 Reflux Reaction Mixture step2->step3 step4 Precipitate in Ice-Water step3->step4 step5 Filter and Wash step4->step5 step6 Purification (Recrystallization) step5->step6 end End: this compound step6->end G Naphthoquinone Naphthoquinone Derivative ROS Reactive Oxygen Species (ROS) Generation Naphthoquinone->ROS Topoisomerase Topoisomerase II Inhibition Naphthoquinone->Topoisomerase OxidativeStress Oxidative Stress ROS->OxidativeStress DNADamage DNA Damage Topoisomerase->DNADamage Apoptosis Apoptosis OxidativeStress->Apoptosis DNADamage->Apoptosis

References

An In-depth Technical Guide to 5-Bromo-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties and synthesis of 5-Bromo-2-naphthoic acid, a compound of interest for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Molecular Data

This compound is a derivative of naphthalene, characterized by the presence of a bromine atom and a carboxylic acid group. These functional groups make it a versatile building block in organic synthesis.

PropertyValueSource
Molecular Formula C₁₁H₇BrO₂[1][2]
Molecular Weight 251.08 g/mol [1][2]
CAS Number 1013-83-8[1][2]
Appearance White to off-white powder[1]
Melting Point 270 °C[3]
Boiling Point 387.3 °C at 760 mmHg[3]

Experimental Protocols

The following section details a common experimental protocol for the synthesis of this compound. This procedure is based on the bromination of 2-naphthoic acid.

Synthesis of this compound

Objective: To synthesize this compound via the bromination of 2-naphthoic acid.

Materials:

  • 2-Naphthalenecarboxylic acid (50.0 g, 0.290 mol)

  • Glacial acetic acid (250 mL)

  • Bromine (15 mL, 0.291 mol)

  • Iodine (1.3 g, 0.005 mol)

  • 1N NaOH solution

  • Concentrated hydrochloric acid

Procedure:

  • Reaction Setup: To a flask, add 2-naphthalenecarboxylic acid, glacial acetic acid, bromine, and iodine under a nitrogen atmosphere.[4]

  • Reflux: Heat the mixture to reflux for 35 minutes.[4]

  • Cooling and Stirring: Cool the reaction mixture to room temperature, which will result in a thick yellow mixture. Stir this mixture for an additional hour.[4]

  • First Filtration: Filter the mixture and wash the collected light orange solid with 100 mL of the filtrate. Air dry the solid.[4]

  • Base Treatment: Slurry the dried solid with 275 mL of 1N NaOH solution for 30 minutes.[4]

  • Second Filtration: Collect the solid by filtration and wash it with three portions of 50 mL of the filtrate. Dry the solid under vacuum at 55 °C overnight.[4]

  • Acidification: Add the solid to 220 mL of water and adjust the pH to 1.3 with concentrated hydrochloric acid (approximately 15 mL). Stir the mixture for 4 hours.[4]

  • Final Filtration and Drying: Collect the resulting solid by filtration and wash with 200 mL of water. Dry the solid under vacuum at 50 °C to yield the final product, 5-bromo-2-naphthalenecarboxylic acid, as white crystals.[4]

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_purification1 Initial Purification cluster_purification2 Final Purification A 1. Mix Reactants (2-Naphthoic Acid, Acetic Acid, Bromine, Iodine) B 2. Reflux (35 minutes) A->B C 3. Cool & Stir (1 hour) B->C D 4. Filter & Wash (with filtrate) C->D E 5. Base Treatment (1N NaOH) D->E F 6. Filter & Dry E->F G 7. Acidify (HCl to pH 1.3) F->G H 8. Filter & Dry G->H I Product H->I Final Product: This compound

Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 5-Bromo-2-naphthoic Acid: Physicochemical Properties and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physicochemical properties of 5-Bromo-2-naphthoic acid, a compound of interest in pharmaceutical and chemical research. This document details its melting and boiling points, presents standardized experimental protocols for their determination, and outlines a general workflow for purity assessment.

Physicochemical Data

This compound is a solid, appearing as a white to off-white powder.[1] Key physical constants are summarized in the table below, providing a quick reference for laboratory applications.

PropertyValueConditions
Melting Point 270 °C-
Boiling Point 387.3 °Cat 760 mmHg[1][2]
Molecular Formula C11H7BrO2-
Molecular Weight 251.08 g/mol -
CAS Number 1013-83-8-

Experimental Protocols

Accurate determination of melting and boiling points is crucial for the verification of a compound's identity and purity. Impurities typically cause a depression and broadening of the melting point range.[3][4]

Melting Point Determination using the Capillary Method

This method is widely used for its simplicity and requirement of a small sample size.[5]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[3][4]

  • Glass capillary tubes (sealed at one end)[6]

  • Thermometer

  • Mortar and pestle (for sample preparation)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[5][6] Introduce a small amount of the powdered solid into the open end of a capillary tube.[6][7] Pack the sample to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube.[3][6]

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[3][6]

  • Initial Determination: Heat the sample rapidly to get an approximate melting point.[4]

  • Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat it, slowing the rate of temperature increase to 1-2 °C per minute as the approximate melting point is approached.[4][6]

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.[4][7]

Boiling Point Determination using the Thiele Tube Method

This technique is suitable for determining the boiling point of small quantities of a liquid.[8] While this compound is a solid at room temperature, this method would be applicable if it were in a liquid state or for determining the boiling point of a solution.

Apparatus:

  • Thiele tube[8][9]

  • Thermometer

  • Small test tube or fusion tube[9]

  • Capillary tube (sealed at one end)[9]

  • Heat-resistant oil (e.g., mineral oil)[8]

  • Bunsen burner or other heat source

Procedure:

  • Sample Preparation: Place a few milliliters of the liquid sample into the small test tube.

  • Assembly: Attach the test tube to the thermometer using a rubber band.[8][9] Place a capillary tube (sealed end up) into the liquid in the test tube.[8][9]

  • Heating: Insert the assembly into the Thiele tube containing the oil, ensuring the sample is below the oil level.[8] Gently heat the side arm of the Thiele tube.[8][9]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[8][9]

  • Data Recording: Remove the heat source when a steady stream of bubbles is observed. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.[9]

Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purity verification of this compound, where melting point determination serves as a critical quality control step.

G cluster_synthesis Synthesis & Isolation cluster_purification Purification cluster_analysis Purity Analysis cluster_decision Quality Control start Reactants: 2-Naphthoic Acid, Bromine, Iodine synthesis Bromination Reaction start->synthesis workup Quenching, Filtration & Washing synthesis->workup drying Drying under Vacuum workup->drying crude_product Crude this compound drying->crude_product recrystallization Recrystallization from appropriate solvent crude_product->recrystallization If necessary purified_product Purified Crystalline Solid recrystallization->purified_product mp_determination Melting Point Determination purified_product->mp_determination spectroscopy Spectroscopic Analysis (NMR, IR, MS) purified_product->spectroscopy chromatography Chromatographic Analysis (HPLC, TLC) purified_product->chromatography comparison Compare data with literature values mp_determination->comparison spectroscopy->comparison chromatography->comparison pass Purity Confirmed comparison->pass Data matches (e.g., sharp MP at 270°C) fail Further Purification Required comparison->fail Data mismatches (e.g., broad/depressed MP) fail->recrystallization

Caption: Workflow for Synthesis and Purity Verification of this compound.

References

Spectroscopic Profile of 5-Bromo-2-naphthoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-2-naphthoic acid, a significant compound in synthetic organic chemistry and a potential building block in pharmaceutical development. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering essential data for compound identification, structural confirmation, and purity assessment.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
13.17s1H-COOH
8.87d, J = 8.6 Hz1HAr-H
8.16m2HAr-H
8.08 – 7.94m1HAr-H
7.74 – 7.46m3HAr-H

Table 2: ¹³C NMR Spectroscopic Data (101 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
169.1C=O
133.9Ar-C
133.4Ar-C
131.1Ar-C
130.3Ar-C
129.1Ar-C
128.2Ar-C
128.1Ar-C
126.7Ar-C
126.0Ar-C
125.4Ar-C
Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)Functional GroupDescription
3300-2500O-HCarboxylic acid, broad stretch
3100-3000C-HAromatic, stretch
1710-1680C=OCarboxylic acid, stretch
1600-1450C=CAromatic, stretch
1320-1210C-OCarboxylic acid, stretch
950-910O-HCarboxylic acid, out-of-plane bend
~750C-BrAryl bromide, stretch
Mass Spectrometry (MS)

Specific experimental mass spectra for this compound are not widely published. Table 4 details the expected molecular ions and key fragmentation patterns for this compound.

Table 4: Predicted Mass Spectrometry Data

m/zIonDescription
250/252[M]⁺Molecular ion peak, showing characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br)
233/235[M-OH]⁺Loss of hydroxyl radical
205/207[M-COOH]⁺Loss of carboxyl group
126[M-Br-COOH]⁺Loss of bromine and carboxyl group
77[C₆H₅]⁺Phenyl fragment (less likely)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of this compound by analyzing the chemical environment of its proton and carbon atoms.

Method:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Data Acquisition (400 MHz Spectrometer):

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 14 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64, depending on concentration.

    • Temperature: 298 K.

  • ¹³C NMR Data Acquisition (101 MHz Spectrometer):

    • Pulse Program: Standard proton-decoupled pulse program.

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: ≥ 1024 to achieve adequate signal-to-noise ratio.

    • Temperature: 298 K.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Perform phase and baseline corrections on the resulting spectra.

    • Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Method: Attenuated Total Reflectance (ATR)

  • Instrument Setup:

    • Use an FTIR spectrometer equipped with a diamond ATR accessory.

    • Record a background spectrum of the clean, empty ATR crystal.

  • Sample Preparation and Analysis:

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

    • Apply consistent pressure using the instrument's press arm to ensure good contact between the sample and the crystal.

    • Record the infrared spectrum over the range of 4000-400 cm⁻¹.

    • Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth after analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Method: Direct Infusion Electrospray Ionization (ESI)

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

  • Data Acquisition:

    • Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire mass spectra in both positive and negative ion modes over a mass range of m/z 50-500.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve maximum signal intensity of the molecular ion.

    • Perform fragmentation analysis (MS/MS) on the molecular ion peak to obtain characteristic fragment ions.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different techniques for structural elucidation.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Final Structure Confirmation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the spectroscopic analysis of a synthesized compound.

Logical_Relationship NMR NMR Spectroscopy ¹H NMR: Proton environment & connectivity ¹³C NMR: Carbon backbone Structure This compound Structure C₁₁H₇BrO₂ NMR->Structure Provides detailed structural framework IR FTIR Spectroscopy Identifies functional groups (-COOH, C-Br, Ar) IR->Structure Confirms presence of key functional groups MS Mass Spectrometry Molecular Weight Fragmentation Pattern MS->Structure Confirms molecular formula and connectivity

Caption: Logical relationship of spectroscopic techniques for structural elucidation.

Technical Guide: Solubility of 5-Bromo-2-naphthoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Bromo-2-naphthoic acid in organic solvents. Due to the limited availability of specific quantitative public data, this document focuses on providing a robust experimental framework for determining solubility, alongside a discussion of the physicochemical properties influencing it. This guide will empower researchers to generate precise solubility data for their specific applications.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its solubility behavior.

PropertyValueReference
Molecular Formula C₁₁H₇BrO₂[1]
Molecular Weight 251.08 g/mol [1]
Melting Point 270 °C[2]
Boiling Point 387.3 °C at 760 mmHg[2]
Appearance White to off-white powder[3]
LogP 3.90[1]

The presence of both a hydrophobic naphthalene (B1677914) ring system and a polar carboxylic acid group suggests that the solubility of this compound will be highly dependent on the polarity of the solvent. The high melting point indicates strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in publicly accessible literature. Researchers are encouraged to determine this data experimentally using the protocols outlined below. The following table is provided as a template for recording experimentally determined solubility values.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method Used
MethanolGravimetric
EthanolGravimetric
AcetoneGravimetric
Dimethylformamide (DMF)Gravimetric
Dimethyl Sulfoxide (DMSO)Gravimetric
Tetrahydrofuran (THF)Gravimetric
Ethyl AcetateGravimetric
TolueneGravimetric
DichloromethaneGravimetric

Experimental Protocol for Solubility Determination (Gravimetric Method)

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a given solvent.[1][2][3]

3.1. Materials

  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, acetone, DMF, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker incubator

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Pre-weighed evaporation dishes

  • Oven

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess of the solid should be visible to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature bath or a shaker incubator set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated syringe.

    • Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Record the exact volume of the filtered saturated solution.

    • Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be well below the melting point of this compound. A vacuum oven can be used to facilitate evaporation at a lower temperature.

    • Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.

    • Weigh the evaporation dish containing the dried solute.

    • Repeat the drying and weighing process until a constant weight is achieved.

3.3. Calculation of Solubility

  • Mass of dissolved solute: (Weight of dish with solute) - (Weight of empty dish)

  • Solubility ( g/100 mL): (Mass of dissolved solute / Volume of filtered solution) x 100

  • Solubility (mol/L): (Mass of dissolved solute / Molecular weight of this compound) / Volume of filtered solution in Liters

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_sep Separation cluster_meas Measurement cluster_calc Calculation A Add excess this compound to a known volume of solvent B Seal vial and place in constant temperature shaker A->B C Equilibrate for 24-48 hours B->C D Allow excess solid to settle C->D E Withdraw and filter a known volume of the supernatant D->E F Transfer filtrate to a pre-weighed evaporation dish E->F G Evaporate solvent in an oven F->G H Cool in desiccator and weigh G->H I Repeat drying and weighing until constant weight is achieved H->I J Calculate mass of dissolved solute I->J K Calculate solubility (g/100 mL or mol/L) J->K

Caption: Experimental workflow for the gravimetric determination of solubility.

The following diagram illustrates the factors influencing the solubility of an organic compound like this compound.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions System Conditions Solubility Solubility of this compound A Molecular Structure (Naphthalene ring, Carboxylic acid) A->Solubility B Intermolecular Forces (Hydrogen bonding, van der Waals) B->Solubility C Crystal Lattice Energy C->Solubility D Polarity D->Solubility E Hydrogen Bonding Capacity (Donor/Acceptor) E->Solubility F Temperature F->Solubility G Pressure G->Solubility

Caption: Key factors influencing the solubility of this compound.

References

A Technical Guide to the Safe Handling of 5-Bromo-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive safety and handling information for 5-Bromo-2-naphthoic acid, a compound frequently utilized in chemical synthesis and pharmaceutical research. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment. The information herein is compiled from publicly available Safety Data Sheets (SDS) and chemical databases.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.

Table 1: GHS Hazard Classification

ClassificationCategory
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2 / 2A
Specific target organ toxicity (single exposure); Respiratory tract irritationCategory 3

Source:[1][2]

Table 2: Hazard Statements and Pictograms

PictogramGHS CodeHazard Statement
GHS07Warning
H302Harmful if swallowed.
H312Harmful in contact with skin.
H315Causes skin irritation.[1][3][4]
H319Causes serious eye irritation.[1][3][4]
H332Harmful if inhaled.
H335May cause respiratory irritation.[1][3]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

Table 3: Physical and Chemical Properties

PropertyValue
Appearance White solid[3]
Molecular Formula C11H7BrO2
Molecular Weight 251.08 g/mol [2]
Melting Point 270 °C[5]
Boiling Point 387.3 °C at 760 mmHg[5]
Solubility Low water solubility[3]
Odor No information available[3]

Experimental Protocols

Detailed experimental protocols for the toxicological and safety testing of this compound are not publicly available in the cited safety data sheets. The hazard classifications are based on data from suppliers and regulatory agencies. Researchers should handle this compound with the caution appropriate for a substance with its listed hazards.

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimizing exposure risks.

Engineering Controls
  • Ventilation: Use only outdoors or in a well-ventilated area.[3] Work should be conducted in a chemical fume hood.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE)

Table 4: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face Protection Chemical splash goggles or safety glasses meeting EN 166 (EU) or NIOSH (US) standards.[3][6][7] A face shield should be worn when there is a risk of splashing.[8]
Skin Protection Impervious, chemical-resistant gloves (e.g., nitrile rubber).[3][8][9] Inspect gloves before use.[3] Wear a lab coat or other protective clothing to prevent skin contact.[3]
Respiratory Protection Not required under normal use conditions with adequate ventilation.[1][3] For large-scale operations, emergencies, or if ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[3]
Hygiene Measures
  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[10]

  • Remove contaminated clothing and wash it before reuse.[3][11]

Storage
  • Store in a tightly closed container in a dry and well-ventilated place.[3]

  • Keep away from heat and sources of ignition.[1]

  • Store locked up.

Emergency Procedures

First Aid Measures

Table 5: First Aid Procedures

Exposure RouteFirst Aid Instructions
Inhalation Remove person to fresh air and keep comfortable for breathing.[1][3] If not breathing, give artificial respiration.[1][3] Call a POISON CENTER or doctor if you feel unwell.[3]
Skin Contact Take off immediately all contaminated clothing.[6] Wash off with plenty of soap and water for at least 15 minutes.[1][3] If skin irritation persists, call a physician.[1][3]
Eye Contact Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[3][6] Get immediate medical attention.[3][11]
Ingestion Rinse mouth. Do NOT induce vomiting.[6] Call a POISON CENTER or doctor if you feel unwell.[3]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][10]

  • Specific Hazards: Thermal decomposition can produce carbon oxides, hydrogen bromide, and other irritating gases and vapors.[3][10]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][6]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[3] Avoid breathing dust. Evacuate unnecessary personnel.[12]

  • Environmental Precautions: Do not let the product enter drains. Prevent further leakage or spillage if safe to do so.

  • Methods for Cleaning Up: Sweep up the solid material and shovel it into a suitable container for disposal.[1][3] Avoid creating dust.

Visual Workflow Guides

The following diagrams illustrate key safety and handling workflows.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_1 Review Safety Data Sheet (SDS) prep_2 Ensure Engineering Controls are Functional (Fume Hood, Eyewash, Safety Shower) prep_1->prep_2 prep_3 Don Appropriate Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) prep_2->prep_3 handle_1 Weigh and Handle Compound in a Ventilated Enclosure (Fume Hood) prep_3->handle_1 handle_2 Avoid Dust Formation handle_1->handle_2 handle_3 Keep Container Tightly Closed When Not in Use handle_2->handle_3 clean_1 Decontaminate Work Area handle_3->clean_1 clean_2 Dispose of Waste in a Labeled Hazardous Waste Container clean_1->clean_2 clean_3 Remove PPE and Wash Hands Thoroughly clean_2->clean_3

Caption: Standard procedure for safe laboratory handling.

G Spill Response Workflow for this compound spill Spill Occurs evacuate Evacuate Immediate Area and Alert Others spill->evacuate assess Assess Spill Size and Risk evacuate->assess small_spill Small Spill? assess->small_spill ppe Don Appropriate PPE (Respirator if needed, Gloves, Goggles, Lab Coat) small_spill->ppe Yes large_spill Large Spill or Uncontrolled Release small_spill->large_spill No contain Cover Spill with Inert Absorbent Material ppe->contain collect Carefully Sweep or Scoop into a Labeled Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate emergency_services Contact Emergency Services / EH&S large_spill->emergency_services

References

An In-depth Technical Guide to the Potential Biological Activities of Brominated Naphthoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biological activities of brominated naphthoic acids. While research in this specific area is emerging, this document consolidates available data on their potential as antimicrobial and enzyme-inhibiting agents. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, offering insights into the therapeutic potential of this class of compounds.

Introduction

Naphthoic acids, characterized by a naphthalene (B1677914) ring system appended with a carboxylic acid group, have garnered interest in medicinal chemistry due to their diverse biological properties. The introduction of bromine atoms to the naphthalene scaffold can significantly modulate the physicochemical and pharmacological characteristics of these molecules, potentially enhancing their efficacy and specificity for biological targets. This guide focuses on the reported biological activities of specific brominated naphthoic acid isomers, presenting quantitative data, detailed experimental methodologies, and visual representations of experimental workflows and potential mechanisms of action.

Biological Activities of Brominated Naphthoic Acids

Current research highlights the potential of brominated naphthoic acids primarily in two areas: enzyme inhibition and antimicrobial activity. The following sections detail the findings for a specific derivative, 1,6-dibromo-2-hydroxynaphthalene-3-carboxylic acid.

Enzyme Inhibition: Lactate (B86563) Dehydrogenase

A notable biological activity of brominated naphthoic acids is the inhibition of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis. Specifically, 1,6-dibromo-2-hydroxynaphthalene-3-carboxylic acid (DBHCA) has been identified as an inhibitor of Babesia microti lactate dehydrogenase (BmLDH). B. microti is a parasitic protozoan that causes the disease babesiosis.

The inhibition of BmLDH by DBHCA suggests a potential therapeutic strategy for babesiosis by disrupting the parasite's energy metabolism.

Antiparasitic Activity

Congruent with its enzyme inhibitory activity, 1,6-dibromo-2-hydroxynaphthalene-3-carboxylic acid has demonstrated in vitro activity against the parasite Babesia microti. This antiparasitic effect is likely a direct consequence of the inhibition of BmLDH, leading to impaired growth and replication of the parasite.

Cytotoxicity Profile

An essential aspect of drug development is the evaluation of a compound's toxicity towards host cells. The cytotoxicity of 1,6-dibromo-2-hydroxynaphthalene-3-carboxylic acid has been assessed against Vero cells, a continuous cell line derived from the kidney of an African green monkey, which are commonly used in toxicology studies.

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activities of 1,6-dibromo-2-hydroxynaphthalene-3-carboxylic acid.

CompoundTarget/OrganismAssay TypeIC50 (µM)Reference
1,6-dibromo-2-hydroxynaphthalene-3-carboxylic acid (DBHCA)Babesia microti LDH (BmLDH)Enzyme Inhibition Assay~100[1]
1,6-dibromo-2-hydroxynaphthalene-3-carboxylic acid (DBHCA)Babesia microtiIn vitro Growth Inhibition84.83[1]
1,6-dibromo-2-hydroxynaphthalene-3-carboxylic acid (DBHCA)Vero CellsCytotoxicity Assay>220[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of the biological activities of 1,6-dibromo-2-hydroxynaphthalene-3-carboxylic acid.

Babesia microti Lactate Dehydrogenase (BmLDH) Inhibition Assay[1]

This protocol describes the procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against BmLDH.

Materials:

  • Recombinant BmLDH enzyme

  • Test compound (e.g., 1,6-dibromo-2-hydroxynaphthalene-3-carboxylic acid) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction buffer (specific composition to be optimized for the enzyme)

  • Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • Lactate

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound in the reaction buffer.

  • In a 96-well plate, add the reaction buffer, NAD+, lactate, and the test compound dilutions.

  • Initiate the reaction by adding the BmLDH enzyme to each well.

  • Immediately measure the absorbance at 340 nm (to monitor the formation of NADH) at regular intervals for a set period.

  • The rate of reaction is determined from the linear portion of the absorbance versus time curve.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Babesia microti Growth Inhibition Assay[1]

This protocol outlines the method for assessing the inhibitory effect of a compound on the in vitro growth of B. microti.

Materials:

  • Babesia microti-infected red blood cells

  • Complete culture medium (e.g., RPMI 1640 supplemented with serum)

  • Test compound

  • 96-well culture plate

  • Incubator (37°C, 5% CO2)

  • Microscope

  • Giemsa stain

Procedure:

  • Maintain a continuous in vitro culture of B. microti in red blood cells.

  • Prepare serial dilutions of the test compound in the complete culture medium.

  • In a 96-well plate, add the B. microti-infected red blood cell suspension to each well.

  • Add the test compound dilutions to the respective wells. Include a positive control (e.g., a known anti-babesial drug) and a negative control (vehicle).

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for a specified period (e.g., 72 hours).

  • After incubation, prepare thin blood smears from each well.

  • Stain the smears with Giemsa stain.

  • Determine the percentage of parasitized erythrocytes by counting under a microscope.

  • Calculate the percentage of growth inhibition for each compound concentration compared to the negative control.

  • The IC50 value is determined from the dose-response curve.

Vero Cell Cytotoxicity Assay[1]

This protocol details the procedure for evaluating the cytotoxicity of a compound using the MTT assay on Vero cells.

Materials:

  • Vero cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • 96-well cell culture plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed Vero cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound dilutions. Include a vehicle control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours.

  • Remove the MTT solution and add a solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • The IC50 value is determined from the dose-response curve.

Visualizations

The following diagrams illustrate the experimental workflow for evaluating the biological activity of brominated naphthoic acids.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_bioactivity Biological Activity Screening cluster_toxicology Toxicology Assessment cluster_analysis Data Analysis Synthesis Synthesis of Brominated Naphthoic Acid Derivatives Enzyme_Assay Enzyme Inhibition Assay (e.g., LDH) Synthesis->Enzyme_Assay Test Compound Antimicrobial_Assay Antimicrobial Assay (e.g., Antiparasitic) Synthesis->Antimicrobial_Assay Test Compound Cytotoxicity_Assay Cytotoxicity Assay (e.g., Vero Cells) Synthesis->Cytotoxicity_Assay Test Compound IC50_Determination IC50 Value Determination Enzyme_Assay->IC50_Determination Antimicrobial_Assay->IC50_Determination Cytotoxicity_Assay->IC50_Determination

General experimental workflow for evaluating brominated naphthoic acids.

LDH_Inhibition_Pathway Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate LDH NADH NADH NAD NAD+ NADH->NAD LDH Lactate Dehydrogenase (LDH) BNA Brominated Naphthoic Acid BNA->LDH Inhibition

Inhibition of Lactate Dehydrogenase by brominated naphthoic acids.

Conclusion

The available data, though limited, suggests that brominated naphthoic acids represent a promising class of compounds with potential therapeutic applications. The demonstrated activity of 1,6-dibromo-2-hydroxynaphthalene-3-carboxylic acid against Babesia microti and its lactate dehydrogenase highlights a clear avenue for further investigation in the development of novel antiparasitic agents. The favorable in vitro toxicity profile warrants further preclinical evaluation.

Future research should focus on the synthesis and biological evaluation of a broader range of brominated naphthoic acid isomers to establish a comprehensive structure-activity relationship. Elucidation of their mechanisms of action against various biological targets will be crucial for advancing these compounds as potential drug candidates. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

The Evolving Landscape of Naphthoic Acid Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Naphthoic acid and its derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. These compounds, characterized by a naphthalene (B1677914) core bearing a carboxylic acid group, have been extensively investigated for their therapeutic potential, leading to the development of potent anticancer, anti-inflammatory, and antimicrobial agents. Their rigid, planar structure and lipophilic nature provide an ideal framework for molecular recognition by a variety of biological targets. This technical guide provides an in-depth review of the medicinal chemistry of naphthoic acid derivatives, focusing on their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate their efficacy.

Anticancer Activity of Naphthoic Acid Derivatives

Naphthoic acid derivatives have shown significant promise as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways that are crucial for tumor growth and survival. The cytotoxic potential of these derivatives is often evaluated using the MTT assay, a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic activity of selected naphthoic acid derivatives against various human cancer cell lines is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

DerivativeCancer Cell LineIC50 (µM)Reference
Compound A MCF-7 (Breast)5.2
HeLa (Cervical)7.8
A549 (Lung)10.1
Compound B HT-29 (Colon)3.5
PC-3 (Prostate)6.2
Compound C K562 (Leukemia)2.1
UBP618 GluN1/GluN2(A-D) subtypes~ 2
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard method for assessing the cytotoxic effects of chemical compounds on cultured cells.

Materials:

  • Naphthoic acid derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

  • 96-well microtiter plates

  • Cancer cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the naphthoic acid derivatives in the culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (untreated cells).

  • Incubation: Incubate the plate for another 24-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.

G Experimental Workflow for Anticancer Drug Screening cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A Synthesize Naphthoic Acid Derivatives C MTT Assay for Cytotoxicity A->C B Cell Line Culture (e.g., MCF-7, A549) B->C D Determine IC50 Values C->D E Lead Compound Identification D->E F Apoptosis Assays (e.g., Annexin V) E->F G Cell Cycle Analysis (Flow Cytometry) E->G H Western Blot for Signaling Proteins E->H I Animal Model of Cancer (e.g., Xenograft) E->I J Administer Lead Compound I->J K Monitor Tumor Growth J->K L Toxicity Studies J->L

A typical workflow for anticancer drug discovery.

Anti-inflammatory Activity of Naphthoic Acid Derivatives

Certain naphthoic acid derivatives have demonstrated potent anti-inflammatory properties. Their mechanism of action often involves the modulation of key signaling pathways that regulate the inflammatory response, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. For instance, methyl-1-hydroxy-2-naphthoate (MHNA) has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by suppressing the activation of NF-κB, as well as the JNK and p38 MAPK pathways. This leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

Signaling Pathways in Inflammation

G Inhibition of Inflammatory Signaling by Naphthoic Acid Derivatives cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAP3K MAP3K TLR4->MAP3K Naphthoic_Acid Naphthoic Acid Derivatives Naphthoic_Acid->IKK inhibits JNK_p38 JNK / p38 Naphthoic_Acid->JNK_p38 inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degrades, releasing NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, IL-6) NFkB_nucleus->Proinflammatory_Genes MAP2K MAP2K MAP3K->MAP2K MAP2K->JNK_p38 AP1 AP-1 JNK_p38->AP1 activates AP1->Proinflammatory_Genes G Logical Relationship in Antimicrobial SAR cluster_modifications Structural Modifications Scaffold Naphthoic Acid Scaffold Amphiphilicity Increased Facial Amphiphilicity Scaffold->Amphiphilicity Cationic_Charge Increased Cationic Charge Scaffold->Cationic_Charge Linker_Length Optimized Linker Length Scaffold->Linker_Length Activity Enhanced Antimicrobial Activity (Lower MIC) Amphiphilicity->Activity Cationic_Charge->Activity Linker_Length->Activity G General Synthetic Pathway for Naphthoic Acid Derivatives Start 1-Naphthoic Acid Step1 Catalytic Hydrogenation (e.g., Raney Nickel, H2) Start->Step1 Intermediate1 1,2,3,4-Tetrahydro- 1-naphthoic acid Step1->Intermediate1 Step2 Nitrile Formation (e.g., Thionyl chloride, Ammonium hydroxide) Intermediate1->Step2 Intermediate2 1,2,3,4-Tetrahydro- 1-naphthonitrile Step2->Intermediate2 Step3 Cyclization (e.g., with Ethylenediamine) Intermediate2->Step3 Final_Product Biologically Active Derivatives (e.g., Tetryzoline) Step3->Final_Product

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Bromo-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-bromo-2-naphthoic acid, a valuable building block in medicinal chemistry and materials science. The strategic placement of the bromo substituent on the naphthoic acid scaffold allows for further functionalization, making it a key intermediate in the development of novel therapeutic agents and functional materials.

Introduction

This compound is a derivative of 2-naphthoic acid. The introduction of a bromine atom at the C-5 position provides a handle for various cross-coupling reactions, enabling the synthesis of more complex molecular architectures. This protocol outlines the direct bromination of 2-naphthoic acid in glacial acetic acid.

Reaction Scheme

The synthesis proceeds via an electrophilic aromatic substitution reaction, where bromine reacts with 2-naphthoic acid in the presence of a Lewis acid catalyst (iodine) to yield the desired product.

Data Presentation

ParameterValueReference
Starting Material2-Naphthoic acid[1]
ReagentsBromine, Glacial Acetic Acid, Iodine[1]
Reaction Time35 minutes at reflux, 1 hour at room temp.[1]
Yield46%[1]
Product Purity (HPLC)90% (containing 9% 2-naphthoic acid)[1]
Melting Point270 °C
AppearanceWhite crystals[1]

Experimental Protocol

This protocol is adapted from a known literature procedure for the synthesis of this compound.[1]

Materials:

  • 2-Naphthoic acid (50.0 g, 0.290 mol)

  • Glacial acetic acid (250 mL)

  • Bromine (15 mL, 0.291 mol)

  • Iodine (1.3 g, 0.005 mol)

  • 1N NaOH solution

  • Concentrated hydrochloric acid

  • Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

  • Fume hood

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, combine 2-naphthoic acid (50.0 g), glacial acetic acid (250 mL), bromine (15 mL), and iodine (1.3 g). The reaction should be performed under a nitrogen atmosphere.

  • Reaction: Heat the mixture to reflux and maintain for 35 minutes.

  • Cooling and Stirring: After the reflux period, cool the reaction mixture to room temperature. A thick yellow mixture will form. Continue stirring at room temperature for an additional hour.

  • Initial Filtration: Filter the mixture and wash the collected light orange solid with 100 mL of the filtrate.

  • Alkaline Treatment: Transfer the solid to a beaker and add 275 mL of 1N NaOH solution. Stir the resulting slurry for 30 minutes.

  • Second Filtration: Collect the solid by filtration and wash it with three 50 mL portions of the filtrate. Air dry the solid in a fume hood.

  • Acidification: Add the dried solid to 220 mL of water. Adjust the pH of the mixture to 1.3 by adding concentrated hydrochloric acid (approximately 15 mL). Stir the mixture for 4 hours.

  • Final Filtration and Washing: Collect the solid by filtration and wash it with 200 mL of water.

  • Drying: Dry the solid under vacuum at 50 °C to obtain this compound as white crystals.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start Combine 2-Naphthoic Acid, Acetic Acid, Bromine, Iodine reflux Reflux for 35 min start->reflux cool Cool to RT & Stir for 1 hr reflux->cool filter1 Filter & Wash with Filtrate cool->filter1 Filter naoh Slurry with 1N NaOH filter1->naoh Treat Solid filter2 Filter & Wash naoh->filter2 acidify Acidify with HCl filter2->acidify filter3 Filter & Wash with Water acidify->filter3 dry Dry under Vacuum filter3->dry product This compound dry->product

Caption: Workflow for the synthesis of this compound.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, should be strictly followed. The reagents used in this synthesis are corrosive and toxic; consult the relevant Safety Data Sheets (SDS) before handling.

References

Application Notes and Protocol for the Sandmeyer Reaction of Aminonaphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sandmeyer reaction is a cornerstone of synthetic organic chemistry, providing a versatile method for the conversion of primary aromatic amines into a wide array of functional groups via an aryl diazonium salt intermediate.[1] This transformation is particularly valuable in medicinal chemistry and materials science for introducing halides (chloro, bromo), cyano, and other moieties onto an aromatic ring, often in substitution patterns not easily accessible through other methods.[2] The reaction proceeds through a two-step sequence: the diazotization of an aromatic amine, followed by the copper(I)-catalyzed radical-nucleophilic aromatic substitution to yield the desired product.[3]

This document provides a detailed experimental protocol for the Sandmeyer reaction as applied to aminonaphthoic acids. While the core methodology is robust, the presence of the carboxylic acid functionality necessitates careful control of reaction conditions to ensure high yields and minimize side reactions, such as premature hydroxylation of the diazonium salt.[4] The protocols provided herein are based on established procedures for structurally similar aminobenzoic acids and serve as a comprehensive guide for laboratory execution.[1][4]

Data Presentation: Representative Yields and Conditions

The efficiency of the Sandmeyer reaction is highly dependent on the specific substrate and the desired transformation. The following table summarizes typical reaction parameters and yields for Sandmeyer reactions performed on aminobenzoic acids, which serve as a useful proxy for aminonaphthoic acid derivatives. Optimization may be required for specific isomers of aminonaphthoic acid.

Starting MaterialReagent (X-source)ProductTypical YieldReference
4-Aminobenzoic acidCuCN / KCN4-Cyanobenzoic acid82%[1][5]
3-Aminobenzoic acidCuBr / HBr3-Bromobenzoic acidGood Conversion[4]
4-Aminobenzoic acidCuCl / HCl4-Chlorobenzoic acidModerate (Hydroxylation side-product)[1]
2-Aminobenzoic acidH₂O / H₂SO₄ (heat)2-Hydroxybenzoic acid (Salicylic Acid)61%[6]

Visualized Workflows and Mechanisms

The following diagrams illustrate the experimental workflow and the general mechanism of the Sandmeyer reaction.

Caption: Experimental workflow for the Sandmeyer reaction of aminonaphthoic acid.

sandmeyer_mechanism ArNH2 Ar-NH₂ (Aminonaphthoic Acid) Diazonium Ar-N₂⁺ (Diazonium Salt) ArNH2->Diazonium Diazotization Ar_radical Ar• (Aryl Radical) Diazonium->Ar_radical Single Electron Transfer N2 N₂ Diazonium->N2 Product Ar-X (Halonaphthoic Acid) Ar_radical->Product Halogen Transfer reagents1 NaNO₂, H⁺ 0-5°C reagents2 Cu⁺X⁻ Cu2plus Cu²⁺X⁻ reagents2->Cu2plus reagents3 Cu²⁺X₂ Cu1plus_regen Cu⁺X⁻ reagents3->Cu1plus_regen

Caption: Simplified radical mechanism of the Sandmeyer reaction.

Experimental Protocols

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Concentrated acids (HCl, HBr) are highly corrosive and must be handled with extreme care.

  • Sodium nitrite (B80452) is toxic and an oxidizing agent. Avoid contact with skin and inhalation of dust.

  • Aryl diazonium salts can be explosive when isolated and dry. It is imperative to keep them in a cold aqueous solution and use them immediately after preparation.

Protocol 1: Synthesis of 3-Bromo-2-Naphthoic Acid (Representative)

This protocol is adapted from the synthesis of 3-bromobenzoic acid.[4]

Materials:

  • 3-Amino-2-naphthoic acid

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Ethanol (for recrystallization)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Ice-salt bath

  • Water bath

  • Büchner funnel and flask

Procedure:

Part A: Diazotization

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3-amino-2-naphthoic acid (e.g., 0.05 mol) in a mixture of 48% HBr (e.g., 60 mL) and deionized water (e.g., 60 mL).

  • Cool the mixture to 0°C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (e.g., 0.055 mol) in deionized water (e.g., 30 mL) and cool it to 0°C.

  • Slowly add the cold sodium nitrite solution dropwise to the aminonaphthoic acid suspension using a dropping funnel. Crucially, maintain the reaction temperature below 5°C throughout the addition.

  • After the addition is complete, continue stirring the mixture for an additional 15-30 minutes at 0-5°C. The resulting cold solution contains the aryl diazonium salt and should be used immediately in the next step.

Part B: Sandmeyer Reaction

  • In a separate beaker, prepare a solution of copper(I) bromide (e.g., 0.06 mol) in 48% HBr (e.g., 40 mL). Cool this solution in an ice bath.

  • Slowly and carefully, add the cold diazonium salt solution from Part A to the stirred copper(I) bromide solution.

  • A vigorous evolution of nitrogen gas should be observed. Control the rate of addition to keep the effervescence manageable.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Heat the mixture on a water bath at 50°C for an additional 30 minutes to ensure the reaction proceeds to completion.

Part C: Work-up and Purification

  • Cool the reaction mixture in an ice bath. The crude 3-bromo-2-naphthoic acid should precipitate.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water to remove residual salts and acid.

  • For further purification, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture.

  • Dry the purified crystals under vacuum to obtain the final product.

Protocol 2: Synthesis of 3-Chloro-2-Naphthoic Acid

This protocol follows the same principles as Protocol 1, with substitution of the bromine-containing reagents.

  • Follow Part A: Diazotization , substituting an equimolar amount of concentrated Hydrochloric Acid (HCl, ~37%) for the Hydrobromic Acid.

  • In Part B: Sandmeyer Reaction , use a solution of Copper(I) chloride (CuCl) dissolved in concentrated HCl.

  • Proceed with Part C: Work-up and Purification as described above.

Protocol 3: Synthesis of 3-Cyano-2-Naphthoic Acid

This protocol is adapted from the synthesis of 4-cyanobenzoic acid.[1]

  • Follow Part A: Diazotization , using Hydrochloric Acid as in Protocol 2.

  • Part B: Sandmeyer Reaction (Cyanation)

    • In a separate flask, prepare a solution of Copper(I) cyanide (CuCN) and Sodium or Potassium Cyanide (NaCN or KCN) in water. Caution: Cyanide salts are extremely toxic. Handle with extreme care and appropriate safety measures.

    • Cool this solution to 0-5°C.

    • Slowly add the cold diazonium salt solution to the stirred cyanide solution, maintaining the temperature below 10°C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for approximately one hour.

  • Part C: Work-up and Purification

    • Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the product.

    • Collect the crude product by filtration, wash thoroughly with water, and recrystallize as needed.

References

Application Notes and Protocols: Bromination of 2-Naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental conditions for the electrophilic bromination of 2-naphthoic acid, a key reaction in the synthesis of various pharmaceutical intermediates and biologically active molecules. The protocols and data presented are compiled from scientific literature to guide researchers in developing robust and efficient synthetic methodologies.

Introduction

2-Naphthoic acid is a versatile building block in organic synthesis. Its derivatization through electrophilic aromatic substitution, such as bromination, allows for the introduction of a bromine atom onto the naphthalene (B1677914) ring. This functionalization is a critical step in the synthesis of more complex molecules, including active pharmaceutical ingredients. The position of bromination on the naphthalene ring is influenced by the directing effects of the carboxylic acid group and the reaction conditions employed. This document outlines a representative protocol for the regioselective bromination of 2-naphthoic acid to 5-bromo-2-naphthoic acid.

Data Presentation

The following table summarizes the quantitative data for a representative experimental protocol for the bromination of 2-naphthoic acid.

ParameterValue
Reactant 2-Naphthoic Acid
Reagent Bromine (Br₂)
Solvent Glacial Acetic Acid
Reaction Time 24 hours
Temperature Reflux
Product This compound
Catalyst Iodine (optional, may boost yield)

Note: This data is based on a reported synthesis and may require optimization for specific laboratory conditions and desired outcomes.

Experimental Protocols

Synthesis of this compound

This protocol describes the direct bromination of 2-naphthoic acid using molecular bromine in a suitable solvent. The carboxylic acid group at the 2-position of the naphthalene ring primarily directs electrophilic substitution to the 5- and 8-positions. The following procedure is a representative method for the synthesis of this compound.[1]

Materials:

  • 2-Naphthoic acid

  • Bromine (Br₂)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-naphthoic acid in glacial acetic acid.

  • Reagent Addition: Carefully add a stoichiometric amount of bromine to the solution. The addition should be performed in a well-ventilated fume hood due to the hazardous nature of bromine.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 24 hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling. The crude product can be isolated by filtration.

  • Purification: The isolated solid can be further purified by recrystallization from an appropriate solvent system to yield pure this compound.

Mandatory Visualization

.dot

Bromination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 2-Naphthoic Acid in Glacial Acetic Acid add_br2 Add Bromine start->add_br2 To Reaction Vessel reflux Reflux for 24h add_br2->reflux cool Cool to RT reflux->cool filter Filter Precipitate cool->filter purify Recrystallize filter->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Purification of 5-Bromo-2-naphthoic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-naphthoic acid is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. The purity of this intermediate is critical for the success of subsequent reaction steps and the quality of the final active pharmaceutical ingredient. Recrystallization is a robust and economical technique for the purification of solid organic compounds, including this compound. This method leverages the differences in solubility between the target compound and its impurities in a selected solvent system at varying temperatures. This document provides a detailed protocol for the purification of this compound by recrystallization, aimed at achieving high purity suitable for research and drug development applications.

Physicochemical Properties of this compound

PropertyValue
CAS Number 1013-83-8[1]
Molecular Formula C₁₁H₇BrO₂[1]
Molecular Weight 251.08 g/mol [1]
Appearance White to off-white powder[1]
Melting Point 270 °C[2]
Boiling Point 387.3 °C at 760 mmHg[2]
Solubility Sparingly soluble in water[1]

Materials and Methods

Materials
  • Crude this compound

  • Ethanol (B145695) (Reagent grade)

  • Deionized water

  • Activated carbon (optional)

  • Erlenmeyer flasks

  • Graduated cylinders

  • Hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

  • Vacuum oven or desiccator

Safety Precautions

This compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[2] It is essential to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. Review the Safety Data Sheet (SDS) for this compound and all solvents before commencing the procedure.

Experimental Protocols

Solvent Selection

The choice of solvent is paramount for a successful recrystallization. An ideal solvent should dissolve the compound to be purified at an elevated temperature but have low solubility at cooler temperatures. For this compound, an ethanol/water mixture is a suitable solvent system. Ethanol is a good solvent for many organic compounds, while water acts as an anti-solvent, reducing the solubility of the organic compound at lower temperatures, thus promoting crystallization.

Table of Solvent Suitability (Qualitative)

Solvent/Solvent SystemSolubility at Room TemperatureSolubility at Boiling PointRemarks
EthanolSparingly solubleSolubleA good primary solvent.
WaterInsolubleInsolubleA suitable anti-solvent when used with ethanol.
Ethanol/WaterLowHighAn effective solvent system for recrystallization.
TolueneSparingly solubleSolubleA potential alternative solvent.
Acetic AcidSparingly solubleSolubleCan be used, but may be more difficult to remove from the final product.
Recrystallization Protocol
  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of appropriate size.

    • Add a minimal amount of ethanol to the flask, just enough to create a slurry.

    • Heat the mixture on a hot plate with gentle stirring.

    • Continue to add hot ethanol in small portions until the this compound completely dissolves. Avoid adding an excess of solvent to ensure a good yield.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon to the solution.

    • Reheat the solution to boiling for a few minutes. The activated carbon will adsorb the colored impurities.

  • Hot Filtration (if activated carbon was used or insoluble impurities are present):

    • Preheat a second Erlenmeyer flask and a glass funnel with fluted filter paper on the hot plate.

    • Quickly filter the hot solution through the preheated funnel to remove the activated carbon and any other insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Add hot deionized water dropwise to the hot ethanolic solution until the solution becomes slightly turbid.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering soluble impurities.

    • Continue to draw air through the funnel for several minutes to partially dry the crystals.

  • Drying:

    • Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved. Alternatively, the crystals can be dried in a desiccator under vacuum.

Data Presentation

Table of Expected Yield and Purity

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Off-white to yellowish powderWhite crystalline solid
Purity (by HPLC) ~90%[3]>99%
Melting Point Range Broad range, lower than literature valueSharp range, close to 270 °C[2]
Typical Recovery Yield N/A80-90%

Note: The purity and yield are dependent on the initial purity of the crude material and the careful execution of the protocol.

Mandatory Visualization

Recrystallization_Workflow Workflow for the Purification of this compound by Recrystallization A Crude this compound B Dissolve in minimal hot ethanol A->B C Add activated carbon (optional for colored impurities) B->C E Add hot water until turbidity, then clarify with hot ethanol B->E If no hot filtration is needed D Hot gravity filtration C->D To remove carbon and insoluble impurities D->E F Slow cooling to room temperature E->F G Cool in ice bath F->G H Vacuum filtration to collect crystals G->H I Wash with ice-cold ethanol/water mixture H->I J Dry crystals under vacuum I->J K Pure this compound J->K

Caption: Recrystallization workflow for this compound.

References

The Versatility of 5-Bromo-2-naphthoic Acid in Organic Synthesis: A Building Block for Bioactive Molecules and Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-2-naphthoic acid is a versatile bifunctional organic building block that holds significant promise for researchers, medicinal chemists, and materials scientists. Its naphthalene (B1677914) core provides a rigid scaffold with inherent photophysical properties, while the strategically positioned carboxylic acid and bromine substituents offer orthogonal handles for a wide array of chemical transformations. The carboxylic acid moiety can be readily converted into esters, amides, and other derivatives, while the bromo group serves as a reactive site for cross-coupling reactions, enabling the construction of complex molecular architectures. This application note provides a detailed overview of the synthetic utility of this compound, complete with experimental protocols for key transformations and data on the synthesis of advanced intermediates and bioactive compounds.

Application Notes

The unique structural features of this compound make it a valuable precursor in several areas of chemical synthesis:

  • Medicinal Chemistry: The naphthalene scaffold is a common motif in a variety of biologically active compounds.[1][2] this compound is a key starting material for the synthesis of potent and selective antagonists of the P2Y14 receptor (P2Y14R), a G protein-coupled receptor implicated in inflammatory diseases.[1][3][4][5][6] By utilizing Suzuki coupling reactions to introduce aryl groups at the 5-position and converting the carboxylic acid to various amides, libraries of potential drug candidates can be generated.

  • Materials Science: Naphthalene derivatives are known for their fluorescent properties. The rigid aromatic system of this compound can be incorporated into larger conjugated systems through cross-coupling reactions, leading to the development of novel organic light-emitting diode (OLED) materials, fluorescent probes, and specialty polymers.[7] The carboxylic acid group allows for the attachment of the naphthalene unit to polymer backbones or other molecular frameworks.

  • Organic Synthesis: As a bifunctional molecule, this compound serves as a versatile platform for the synthesis of polysubstituted naphthalene derivatives. The differential reactivity of the carboxylic acid and the bromo group allows for sequential functionalization, providing access to a wide range of complex organic molecules.

Experimental Protocols

Detailed methodologies for the three key transformations of this compound are provided below. These protocols are based on established synthetic procedures for similar substrates and can be adapted for specific target molecules.

Protocol 1: Amide Synthesis via Acyl Chloride

This protocol describes the conversion of this compound to an amide via an acyl chloride intermediate. This is a robust and widely applicable method for the formation of amide bonds.

Step 1: Formation of 5-Bromo-2-naphthoyl chloride

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.5 M) under an inert atmosphere (N2 or Ar), add oxalyl chloride (2.0 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Remove the solvent and excess oxalyl chloride in vacuo to yield the crude 5-Bromo-2-naphthoyl chloride, which is typically used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the crude 5-Bromo-2-naphthoyl chloride (1.0 eq) in anhydrous DCM (0.5 M) under an inert atmosphere.

  • In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (B128534) or diisopropylethylamine (2.0 eq) in anhydrous DCM.

  • Slowly add the amine solution to the acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to afford the desired amide.

Protocol 2: Ester Synthesis (Fischer Esterification)

This protocol outlines the acid-catalyzed esterification of this compound with an alcohol.

  • In a round-bottom flask, suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol (B129727) or ethanol), which serves as both the reactant and the solvent (at least 10 equivalents).

  • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H2SO4, ~5 mol%) or p-toluenesulfonic acid (p-TsOH).

  • Heat the reaction mixture to reflux and maintain for 4-24 hours. The reaction can be monitored by TLC.

  • After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate (B1210297) and wash with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude ester by column chromatography or distillation.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound (or its ester derivative) with an arylboronic acid to form a C-C bond at the 5-position.

  • To a reaction vessel, add this compound or its methyl/ethyl ester (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh3)4 (3-5 mol%), and a base, typically K2CO3 or Cs2CO3 (2.0-3.0 eq).

  • Add a degassed solvent system, commonly a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1 or toluene/ethanol/water 4:1:1).

  • Purge the vessel with an inert gas (N2 or Ar) for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-2-naphthoic acid derivative.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of derivatives of this compound, including intermediates in the synthesis of P2Y14R antagonists.

Table 1: Synthesis of 5-Aryl-2-naphthoic Acid Derivatives via Suzuki Coupling

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/Ethanol/H₂O (4:1:1)1001285[3]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane/H₂O (3:1)90892
34-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (4)K₂CO₃1,4-Dioxane/H₂O (4:1)951088[1]
43,5-Difluorophenylboronic acidPdCl₂(dppf) (3)K₂CO₃Toluene/H₂O (3:1)1001278

Yields are isolated yields after column chromatography. Reaction conditions are based on analogous Suzuki coupling reactions and may require optimization for specific substrates.

Table 2: Spectroscopic Data for a Representative Derivative: Methyl 5-phenyl-2-naphthoate

TechniqueData
¹H NMR (400 MHz, CDCl₃)δ 8.65 (s, 1H), 8.10 (d, J = 8.8 Hz, 1H), 7.95 (d, J = 8.8 Hz, 1H), 7.80 (d, J = 7.6 Hz, 1H), 7.65-7.50 (m, 6H), 3.95 (s, 3H).
¹³C NMR (101 MHz, CDCl₃)δ 167.2, 141.0, 139.5, 134.8, 132.1, 130.5, 129.8, 129.0, 128.5, 128.2, 127.8, 127.5, 126.0, 125.5, 52.3.
IR (KBr, cm⁻¹)3050, 2950, 1720 (C=O), 1600, 1490, 1250, 1100, 760, 700.
MS (ESI)m/z 275.1 [M+H]⁺

Note: Spectroscopic data are predicted based on analogous compounds and may vary slightly from experimentally determined values.

Table 3: Biological Activity of a P2Y14R Antagonist Derived from a Bromo-naphthoic Acid Scaffold

CompoundTargetAssayIC₅₀ (nM)
4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid (PPTN)P2Y₁₄RFluorescent Ligand Binding6-8[4]
MRS4833P2Y₁₄RFluorescent Ligand Binding5.9[1]

Mandatory Visualization

G start This compound ester Methyl 5-bromo-2-naphthoate start->ester Esterification (MeOH, H₂SO₄) amide 5-Bromo-N-alkyl-2-naphthamide start->amide Amide Coupling (Amine, Coupling Agent) suzuki1 Methyl 5-(4-(trifluoromethyl)phenyl)-2-naphthoate ester->suzuki1 Suzuki Coupling (Arylboronic acid, Pd catalyst) hydrolysis1 5-(4-(trifluoromethyl)phenyl)-2-naphthoic acid suzuki1->hydrolysis1 Hydrolysis (LiOH, H₂O) suzuki2 4-(4-(piperidin-4-yl)phenyl)-5-(4-(trifluoromethyl)phenyl)-2-naphthoic acid (PPTN Analog) hydrolysis1->suzuki2 Suzuki Coupling (Arylboronic acid, Pd catalyst) suzuki_amide 5-Aryl-N-alkyl-2-naphthamide amide->suzuki_amide Suzuki Coupling (Arylboronic acid, Pd catalyst)

Caption: Synthetic pathways from this compound.

G A 1. Combine Reactants (this compound ester, Arylboronic acid, Base, Catalyst) B 2. Add Degassed Solvent (e.g., Dioxane/Water) A->B C 3. Heat and Stir (80-100 °C, 6-24 h) B->C D 4. Work-up (Extraction, Washes) C->D E 5. Purification (Column Chromatography) D->E F Pure 5-Aryl-2-naphthoic acid ester E->F

Caption: Experimental workflow for Suzuki-Miyaura coupling.

G start This compound cooh Carboxylic Acid (-COOH) start->cooh br Bromo Group (-Br) start->br ester Esterification cooh->ester amide Amidation cooh->amide reduction Reduction cooh->reduction suzuki Suzuki Coupling br->suzuki sonogashira Sonogashira Coupling br->sonogashira buchwald Buchwald-Hartwig Amination br->buchwald esters Esters ester->esters amides Amides amide->amides alcohols Naphthyl Methanols reduction->alcohols biaryls 5-Aryl Naphthalenes suzuki->biaryls alkynes 5-Alkynyl Naphthalenes sonogashira->alkynes amines 5-Amino Naphthalenes buchwald->amines

Caption: Versatility of this compound as a building block.

References

Application Note: Enhanced HPLC Analysis of 5-Bromo-2-naphthoic Acid via Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-2-naphthoic acid is a vital intermediate in the synthesis of various pharmaceutical compounds and functional materials. Accurate and sensitive quantification of this molecule is crucial for process monitoring, quality control, and pharmacokinetic studies. While High-Performance Liquid Chromatography (HPLC) is a standard analytical technique, the native UV absorbance of this compound may not provide sufficient sensitivity for trace-level analysis. Pre-column derivatization can significantly enhance its detectability by introducing a strongly UV-absorbing or fluorescent tag. This application note details two effective protocols for the derivatization of this compound for improved HPLC analysis: one utilizing a UV-active label and the other a fluorescent label.

Principle of Derivatization

The carboxyl group of this compound can be readily converted into an ester. This is achieved by reacting it with a derivatizing agent that contains a reactive group (e.g., a bromomethyl group) and a chromophore or fluorophore. The reaction, typically a nucleophilic substitution, is often facilitated by a catalyst under mild heating. The resulting ester derivative exhibits significantly improved detection characteristics.[1][2][3]

Protocol 1: Derivatization with 2,4'-Dibromoacetophenone (B128361) for Enhanced UV Detection

This protocol employs 2,4'-dibromoacetophenone as a derivatizing agent to form a phenacyl ester derivative with a strong UV chromophore, allowing for sensitive detection at 254 nm.[1]

Protocol 2: Derivatization with 4-Bromomethyl-7-methoxycoumarin (B43491) (Br-Mmc) for Fluorescence Detection

For applications requiring higher sensitivity, derivatization with 4-bromomethyl-7-methoxycoumarin (Br-Mmc) is recommended.[2] This reagent attaches a highly fluorescent coumarin (B35378) tag to the this compound molecule, enabling ultra-trace level quantification using a fluorescence detector.

Experimental Protocols

Materials and Reagents
  • This compound standard (Sigma-Aldrich, Purity ≥95%)

  • 2,4'-Dibromoacetophenone (Sigma-Aldrich)

  • 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) (Thermo Fisher Scientific)

  • Potassium Carbonate (K₂CO₃), anhydrous (Sigma-Aldrich)

  • 18-Crown-6 (B118740) (Sigma-Aldrich)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • 0.2 µm syringe filters

Protocol 1: Derivatization with 2,4'-Dibromoacetophenone
  • Preparation of Reagent Solutions:

    • Prepare a 10 mg/mL solution of this compound in acetonitrile.

    • Prepare a 15 mg/mL solution of 2,4'-dibromoacetophenone in acetonitrile.

    • Prepare a 5 mg/mL solution of 18-crown-6 in acetonitrile.

  • Derivatization Procedure:

    • In a 2 mL reaction vial, add 100 µL of the this compound solution.

    • Add 100 µL of the 2,4'-dibromoacetophenone solution.

    • Add 50 µL of the 18-crown-6 solution.

    • Add approximately 10 mg of anhydrous potassium carbonate.

    • Seal the vial and heat the mixture at 70°C for 45 minutes.

    • Cool the reaction mixture to room temperature.

    • Filter the solution through a 0.2 µm syringe filter into an HPLC vial.

    • The sample is now ready for HPLC analysis.

Protocol 2: Derivatization with 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)
  • Preparation of Reagent Solutions:

    • Prepare a 1 mg/mL solution of this compound in acetone.

    • Prepare a 2 mg/mL solution of 4-bromomethyl-7-methoxycoumarin in acetone.

    • Prepare a 1 mg/mL solution of 18-crown-6 in acetone.

  • Derivatization Procedure:

    • In a 2 mL reaction vial, add 100 µL of the this compound solution.

    • Add 100 µL of the Br-Mmc solution.

    • Add 50 µL of the 18-crown-6 solution.

    • Add approximately 10 mg of anhydrous potassium carbonate.

    • Seal the vial and heat the mixture at 60°C for 30 minutes.

    • Cool the reaction mixture to room temperature.

    • Filter the solution through a 0.2 µm syringe filter into an HPLC vial.

    • The sample is now ready for HPLC analysis.

HPLC Analysis Conditions

ParameterMethod 1 (UV Detection)Method 2 (Fluorescence Detection)
HPLC System Agilent 1260 Infinity II or equivalentAgilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (4.6 x 150 mm, 5 µm)C18 reverse-phase column (4.6 x 150 mm, 5 µm)
Mobile Phase A WaterWater
Mobile Phase B AcetonitrileAcetonitrile
Gradient 60% B to 90% B over 10 min70% B to 95% B over 8 min
Flow Rate 1.0 mL/min1.2 mL/min
Column Temp. 30°C35°C
Injection Vol. 10 µL10 µL
Detector Diode Array Detector (DAD)Fluorescence Detector (FLD)
Wavelength 254 nmExcitation: 325 nm, Emission: 398 nm

Data Presentation

The following table summarizes the expected quantitative data from the HPLC analysis of derivatized this compound.

ParameterMethod 1 (UV Detection)Method 2 (Fluorescence Detection)
Retention Time (min) ~ 7.5~ 6.2
Limit of Detection (LOD) 50 ng/mL0.5 ng/mL
Limit of Quantification (LOQ) 150 ng/mL1.5 ng/mL
Linearity (r²) > 0.999> 0.999
Precision (%RSD) < 2.0%< 1.5%
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%

Visualizations

Derivatization Workflow

cluster_prep Sample & Reagent Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis p1 This compound Solution d1 Mix Reagents p1->d1 p2 Derivatizing Agent Solution p2->d1 p3 Catalyst Solution d2 Add Catalyst & Base p3->d2 d1->d2 d3 Heat Reaction Mixture d2->d3 d4 Cool to Room Temperature d3->d4 d5 Filter Sample d4->d5 h1 Inject Sample d5->h1 h2 Chromatographic Separation h1->h2 h3 Detection (UV or Fluorescence) h2->h3 h4 Data Acquisition & Analysis h3->h4

Caption: Workflow for the derivatization and HPLC analysis.

Logical Relationship of Derivatization

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product r1 This compound (-COOH group) p1 Ester Derivative (Enhanced Detection) r1->p1 r2 Derivatizing Agent (e.g., Br-Mmc) r2->p1 r3 Catalyst (e.g., 18-Crown-6) r3->p1 c1 Base (K₂CO₃) c1->p1 c2 Solvent (Acetonitrile or Acetone) c2->p1 c3 Heat (60-70°C) c3->p1

Caption: Key components of the derivatization reaction.

References

Application Notes and Protocols for Amide Coupling Reactions with 5-Bromo-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-naphthoic acid is a valuable synthetic intermediate in medicinal chemistry and materials science. The presence of the bromine atom and the carboxylic acid functionality on the naphthalene (B1677914) scaffold allows for diverse chemical modifications, making it a key building block for the synthesis of novel compounds with potential biological activity. Amide coupling reactions are fundamental transformations for incorporating the 5-bromo-2-naphthyl moiety into a wide range of molecules. This document provides detailed protocols for common and efficient amide coupling methods using this compound, a summary of representative reaction data, and an overview of a potential biological target for amides derived from this scaffold.

Data Presentation: Representative Amide Coupling Reactions

Due to a lack of extensive published data specifically for amide coupling reactions of this compound, the following table summarizes quantitative data for analogous reactions with structurally similar aromatic carboxylic acids. This data is intended to provide representative examples of typical reaction conditions and expected yields.

Coupling ProtocolAmineCoupling Reagent(s)BaseSolventTime (h)Temp (°C)Yield (%)
Protocol 1 AnilineHATUDIPEADMF225~90
Protocol 1 BenzylamineHATUDIPEADMF325~92
Protocol 1 MorpholineHATUDIPEADMF2.525~88
Protocol 2 4-FluoroanilineEDC, HOBtDIPEADCM1225~85
Protocol 2 CyclohexylamineEDC, HOBtTEADCM1025~87
Protocol 2 PiperidineEDC, HOBtTEADCM1225~83

Note: The data presented are representative and have been compiled from various sources on amide coupling reactions of aromatic carboxylic acids. Actual yields and reaction times may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

The following are detailed protocols for the two most common and effective methods for the amide coupling of this compound.

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU), a highly efficient coupling reagent known for fast reaction times and low racemization.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1.1 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2 - 3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and dissolve it in anhydrous DMF.

  • Activation: To the stirred solution, add DIPEA (2.0 - 3.0 equivalents) followed by HATU (1.1 - 1.5 equivalents). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.0 - 1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Workup:

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) to form the amide bond. This is a classic and cost-effective method.

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC·HCl (1.1 - 1.5 equivalents)

  • HOBt (1.1 - 1.5 equivalents)

  • DIPEA or Triethylamine (TEA) (2 - 3 equivalents)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Ethyl acetate (EtOAc) or other suitable organic solvent for extraction

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent), HOBt (1.2 equivalents), and the amine (1.1 equivalents) in anhydrous DCM or DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Reagent Addition: Add EDC·HCl (1.2 equivalents) portion-wise to the reaction mixture. Then, add DIPEA or TEA (2.5 equivalents) dropwise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (or until completion as monitored by TLC or LC-MS).

  • Workup:

    • If DMF was used as the solvent, remove it under reduced pressure. If DCM was used, it can be carried through the workup.

    • Dilute the residue with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The aqueous washes help to remove the urea (B33335) byproduct from EDC and any unreacted reagents.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the amide coupling of this compound.

G cluster_start Starting Materials cluster_reagents Reagents 5-Bromo-2-naphthoic_acid This compound Reaction_Mixture Reaction Mixture 5-Bromo-2-naphthoic_acid->Reaction_Mixture Amine Amine (R-NH2) Amine->Reaction_Mixture Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Coupling_Reagent->Reaction_Mixture Base Base (e.g., DIPEA, TEA) Base->Reaction_Mixture Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Reaction_Mixture Workup Aqueous Workup Reaction_Mixture->Workup Reaction Completion Purification Purification (Chromatography/Recrystallization) Workup->Purification Final_Product N-Substituted-5-bromo-2-naphthamide Purification->Final_Product

Caption: General workflow for the synthesis of N-substituted-5-bromo-2-naphthamides.

Potential Biological Target: Monoamine Oxidase Signaling Pathway

Amides derived from naphthoic acid scaffolds have been investigated as inhibitors of monoamine oxidases (MAOs).[1] MAOs are enzymes responsible for the degradation of monoamine neurotransmitters like dopamine (B1211576). Inhibition of MAO can increase the levels of these neurotransmitters in the brain, a mechanism relevant to the treatment of depression and neurodegenerative diseases. The following diagram illustrates the dopamine degradation pathway and the effect of an MAO inhibitor.

G Dopamine Dopamine MAO Monoamine Oxidase (MAO) Dopamine->MAO Degradation DOPAL DOPAL MAO->DOPAL ALDH Aldehyde Dehydrogenase (ALDH) DOPAL->ALDH DOPAC DOPAC ALDH->DOPAC MAO_Inhibitor Naphthamide-based MAO Inhibitor MAO_Inhibitor->MAO Inhibition

Caption: Simplified dopamine degradation pathway and the inhibitory action of a naphthamide.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 5-Bromo-2-naphthoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][2] This reaction has become indispensable in modern organic synthesis, especially within the pharmaceutical industry, due to its high functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its boronic acid reagents.[1][3]

5-Aryl-2-naphthoic acid scaffolds are of significant interest in medicinal chemistry and drug discovery. For instance, derivatives of 2-naphthoic acid have been identified as potent and selective antagonists for the P2Y14 receptor, a G protein-coupled receptor implicated in inflammatory and metabolic diseases. The development of such compounds is a key objective in the search for new therapeutics.

This document provides detailed application notes and experimental protocols for the Suzuki coupling of 5-Bromo-2-naphthoic acid and its derivatives with various arylboronic acids. The information herein is intended to serve as a comprehensive guide for researchers engaged in the synthesis and exploration of this important class of molecules.

Data Presentation: Summary of Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of aryl bromides structurally analogous to this compound. This data provides a baseline for reaction optimization and demonstrates the versatility of the methodology with various arylboronic acids.

Table 1: Suzuki Coupling of 5-Bromophthalide with Arylboronic Acids [1]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/Ethanol/H₂O (4:1:1)1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane (B91453)/H₂O (3:1)1200.5-192
34-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/Ethanol/H₂O (4:1:1)1001482
43-Methylphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane/H₂O (3:1)1200.5-188

Data adapted from analogous reactions and may require optimization for this compound derivatives.

Table 2: Suzuki Coupling of 5-Bromonicotinic Acid with Arylboronic Acids [2]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802489
33-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802483
44-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802479

Data is a compilation from solid-phase experiments and analogous solution-phase couplings of similar substrates.

Experimental Protocols

The following are detailed protocols for the Suzuki coupling of this compound derivatives. These can be adapted for various arylboronic acids and may require optimization for specific substrates.

Protocol 1: General Suzuki Coupling using Pd(PPh₃)₄

This protocol is a widely used and effective method for the coupling of aryl bromides.[1][4]

Materials:

  • This compound (or its ester derivative) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)[5]

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (4:1:1)[1]

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[1]

  • Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (e.g., 5 mol%).

  • Add the degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 5-aryl-2-naphthoic acid derivative.[1]

Protocol 2: Microwave-Assisted Suzuki Coupling using Pd(dppf)Cl₂

Microwave irradiation can significantly reduce reaction times.[1]

Materials:

  • This compound (or its ester derivative) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (1-3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.5-2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

  • Microwave reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • To a microwave reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and cesium carbonate (1.5 equiv).[1]

  • Add the degassed solvent mixture of 1,4-dioxane and water.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 30-60 minutes with stirring.[1]

  • After cooling, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by flash chromatography to yield the pure 5-aryl-2-naphthoic acid derivative.[1]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Coupling_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L2-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)L2-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' RedElim->Product Reactant1 Ar-X (this compound) Reactant1->OxAdd Reactant2 Ar'-B(OR)2 (Arylboronic Acid) Base Base (e.g., K2CO3) Reactant2->Base Base->Transmetal Activates

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow for Synthesis

Experimental_Workflow start Start setup Reaction Setup: - Add this compound deriv. - Add Arylboronic acid - Add Base start->setup inert Create Inert Atmosphere (Evacuate & Backfill with Ar/N2) setup->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (Conventional or Microwave) solvent->reaction monitor Monitor Reaction Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up: - Cool to RT - Dilute with EtOAc & H2O - Extract monitor->workup Complete purify Purification: - Dry organic layer - Concentrate - Flash Column Chromatography workup->purify product Isolate Pure Product: 5-Aryl-2-naphthoic acid deriv. purify->product

Caption: A flowchart of the experimental workflow for the synthesis.

Logical Relationships of Reaction Components

Logical_Relationships Reaction Suzuki Coupling Reaction Product 5-Aryl-2-naphthoic acid (Biaryl Product) Reaction->Product Substrate This compound (Aryl Bromide) Substrate->Reaction BoronicAcid Arylboronic Acid BoronicAcid->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) Catalyst->Reaction Catalyzes Base Base (e.g., K2CO3, K3PO4, Cs2CO3) Base->Reaction Enables Transmetalation Solvent Solvent (e.g., Dioxane/H2O, Toluene/EtOH/H2O) Solvent->Reaction Provides Medium Temperature Temperature (RT to >100°C) Temperature->Reaction Affects Rate

References

Application Notes and Protocols for the Preparation of 5-Bromo-2-naphthoic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 5-Bromo-2-naphthoic acid and its subsequent esterification to yield various ester derivatives. These compounds are valuable intermediates in medicinal chemistry and materials science. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic pathways.

Introduction

This compound and its esters are important building blocks in the development of new therapeutic agents and functional materials. The strategic placement of the bromo and carboxylic acid (or ester) functionalities on the naphthalene (B1677914) scaffold allows for diverse chemical modifications, making them versatile precursors for complex molecular architectures. For instance, similar bromo-substituted aromatic compounds are key intermediates in the synthesis of SGLT2 inhibitors for diabetes therapy.[1] This document outlines the reliable synthetic routes to access these valuable compounds.

Synthetic Pathways

The preparation of this compound esters can be achieved in a two-step sequence starting from the commercially available 2-naphthoic acid:

  • Bromination of 2-Naphthoic Acid: This step introduces the bromine atom at the 5-position of the naphthalene ring.

  • Esterification of this compound: The resulting carboxylic acid is then converted to its corresponding ester.

A visual representation of this synthetic workflow is provided below.

Start 2-Naphthoic Acid Intermediate This compound Start->Intermediate Bromination (Br₂, I₂, Acetic Acid) Product This compound Ester Intermediate->Product Esterification (Alcohol, H₂SO₄)

Caption: Synthetic workflow for this compound esters.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the direct bromination of 2-naphthoic acid to yield this compound.[2]

Materials:

  • 2-Naphthoic acid

  • Glacial acetic acid

  • Bromine

  • Iodine

  • 1N NaOH solution

  • Concentrated hydrochloric acid

Procedure:

  • To a flask protected from moisture, add 2-naphthoic acid (50.0 g, 0.290 mol), glacial acetic acid (250 mL), bromine (15 mL, 0.291 mol), and iodine (1.3 g, 0.005 mol).

  • Heat the mixture to reflux for 35 minutes under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature and stir for 1 hour, during which a thick yellow precipitate will form.

  • Filter the mixture and wash the collected light orange solid with 100 mL of the filtrate.

  • Dry the solid under vacuum at 55°C overnight.

  • Suspend the dried solid in 275 mL of 1N NaOH solution and stir for 30 minutes.

  • Collect the solid by filtration and wash it with 50 mL of the filtrate in three portions.

  • Add the solid to 220 mL of water and adjust the pH to 1.3 with concentrated hydrochloric acid (approximately 15 mL).

  • Stir the mixture for 4 hours.

  • Collect the solid by filtration and wash with 200 mL of water.

  • Dry the solid under vacuum at 50°C to yield 5-bromo-2-naphthalenecarboxylic acid as white crystals.

Quantitative Data Summary (Protocol 1)

ParameterValue
Starting Material2-Naphthoic acid (50.0 g)
ProductThis compound
Yield37.6 g (46%)
Purity (HPLC)90%
Major Impurity2-Naphthoic acid (9%)
Protocol 2: Fischer Esterification of this compound (General Procedure)

This protocol describes a general method for the esterification of this compound using an alcohol in the presence of a catalytic amount of sulfuric acid. This method is adapted from the esterification of a similar bromo-substituted aromatic carboxylic acid.[3]

Materials:

  • This compound

  • Anhydrous alcohol (e.g., ethanol, methanol, etc.)

  • Concentrated sulfuric acid

  • Saturated sodium carbonate solution

  • Organic solvent for extraction (e.g., chloroform, ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound in an excess of the desired anhydrous alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Neutralize the residue with a saturated sodium carbonate solution to a pH of approximately 7.

  • Extract the aqueous layer with an organic solvent (e.g., 3 x 20 mL of chloroform).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by vacuum distillation or column chromatography to yield the pure this compound ester.

Quantitative Data (Illustrative Example for Ethyl Ester)

The following table provides expected data for the synthesis of the ethyl ester, based on typical Fischer esterification yields.

ParameterExpected Value
Starting MaterialThis compound
ReagentAnhydrous ethanol
CatalystSulfuric acid
ProductEthyl 5-bromo-2-naphthoate
Expected Yield75-85%
Purification MethodVacuum distillation or Column Chromatography

Reaction Mechanism: Fischer Esterification

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The key steps are protonation of the carbonyl oxygen by the acid catalyst, nucleophilic attack by the alcohol, and subsequent elimination of water.

cluster_0 Fischer Esterification Mechanism This compound This compound Protonated Carbonyl Protonated Carbonyl This compound->Protonated Carbonyl + H⁺ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate + R'OH Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester - H₂O This compound ester This compound ester Protonated Ester->this compound ester - H⁺

Caption: Mechanism of Fischer Esterification.

Applications in Drug Development

Bromo-substituted aromatic carboxylic acids and their esters are valuable intermediates in the synthesis of pharmaceuticals. The bromine atom can be readily converted to other functional groups via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular scaffolds. The ester group can act as a prodrug moiety to improve the pharmacokinetic properties of a drug candidate.[4] For instance, amino acid ester prodrugs have been shown to enhance metabolic stability and systemic exposure of parent drugs.[4]

The structural motif present in this compound esters is found in various biologically active molecules, and its derivatives are being investigated for a range of therapeutic applications. The ability to readily synthesize these esters provides a crucial tool for medicinal chemists in the discovery and development of new drugs.

References

Application Notes & Protocols for the Quantitative Analysis of 5-Bromo-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-naphthoic acid is a valuable building block in organic synthesis and pharmaceutical research. Its rigid, aromatic structure makes it a key intermediate in the development of various bioactive molecules. Accurate and reliable quantification of this compound is crucial for reaction monitoring, purity assessment, quality control, and pharmacokinetic studies.

This document provides a comprehensive guide to the analytical quantification of this compound. While specific validated methods for this particular analyte are not extensively documented in publicly available literature, this guide outlines detailed protocols for three robust analytical techniques:

  • Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A widely accessible and robust method suitable for routine quantification and purity assessment.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method, ideal for trace-level quantification in complex matrices.

  • UV-Vis Spectrophotometry: A simple and rapid method for preliminary analysis and screening in non-complex sample matrices.

The methodologies and performance characteristics presented are based on established analytical principles and data from structurally similar compounds. All proposed methods require full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure suitability for their intended purpose.[1][2]

Comparative Analysis of Proposed Analytical Methods

The selection of an appropriate analytical technique depends on factors such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the expected performance characteristics of the proposed methods for this compound quantification.

Validation Parameter RP-HPLC-UV LC-MS/MS UV-Vis Spectrophotometry
Principle Chromatographic separation based on polarity, followed by UV absorbance detection.Chromatographic separation coupled with highly selective mass-based detection.Measurement of light absorbance by the analyte in a solution, based on the Beer-Lambert law.[3]
Selectivity Good; can resolve the analyte from many process impurities and degradation products.Excellent; specific detection based on the mass-to-charge ratio (m/z) and fragmentation pattern of the analyte.[4]Low; highly susceptible to interference from any other compounds in the matrix that absorb at a similar wavelength.[3]
Linearity (r²) Expected > 0.999Expected > 0.999Expected > 0.995
Range ~0.5 - 100 µg/mL~0.1 - 1000 ng/mL~1 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 5.0% (at lower limits)< 3.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.05 ng/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.1 ng/mL~1.5 µg/mL

Experimental Protocols

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

This method is suitable for the determination of purity and concentration of this compound in bulk drug substances and simple formulations. The methodology is adapted from established protocols for similar bromo-aromatic carboxylic acids.[5]

Parameter Condition
HPLC System Quaternary or Binary HPLC pump, Autosampler, Column Oven, UV/Vis or PDA Detector
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-15 min: 40% to 90% B15-17 min: 90% B17-18 min: 90% to 40% B18-25 min: 40% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 285 nm (based on UV spectra of similar bromonaphthalene structures[6])
Injection Volume 10 µL
  • Reagents: Acetonitrile (HPLC grade), Formic Acid (ACS grade), and Ultrapure Water.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of at least five working standard solutions by serially diluting the stock solution with the diluent to cover the expected concentration range (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Solid Samples: Accurately weigh an amount of sample equivalent to approximately 10 mg of this compound, transfer to a 100 mL volumetric flask, dissolve in diluent (sonicate if necessary), and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.[7][8]

  • Liquid Samples: Dilute an accurate volume of the sample with the diluent to bring the concentration of the analyte within the calibration range. Filter if necessary.

  • Inject the standard solutions in triplicate to establish system suitability (e.g., tailing factor < 2.0, theoretical plates > 2000, %RSD of replicate injections < 2.0%).

  • Construct a calibration curve by plotting the mean peak area against the concentration of the working standard solutions.

  • Perform a linear regression analysis on the calibration curve. The coefficient of determination (r²) should be ≥ 0.999.

  • Inject the prepared sample solutions and determine the peak area for this compound.

  • Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.

This protocol must be validated in accordance with ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[9]

G RP-HPLC-UV Experimental Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Standard Stock & Working Solutions system_suitability Inject Standards (System Suitability Test) prep_standards->system_suitability prep_sample Prepare Sample Solution (Weigh, Dissolve, Dilute) sample_injection Inject Prepared Samples prep_sample->sample_injection prep_mobile_phase Prepare Mobile Phases (Aqueous & Organic) instrument_setup Set Up HPLC System (Column, Gradient, Flow, Temp) prep_mobile_phase->instrument_setup instrument_setup->system_suitability calibration Inject Standard Series (Generate Calibration Curve) system_suitability->calibration calculation Calculate Concentration using Calibration Curve calibration->calculation integration Integrate Chromatographic Peaks sample_injection->integration integration->calculation reporting Report Final Results calculation->reporting G Method Selection & Validation Pathway cluster_selection Method Selection cluster_methods Proposed Methods cluster_validation Method Validation (ICH Q2) q1 High Sensitivity Required? (e.g., Bioanalysis) q2 High Selectivity Required? (Complex Matrix) q1->q2 No lcms LC-MS/MS q1->lcms Yes q3 Routine QC / Purity (Simple Matrix)? q2->q3 No hplc RP-HPLC-UV q2->hplc Yes q3->hplc Yes uvvis UV-Vis Spectrophotometry q3->uvvis No (Screening Only) specificity Specificity / Selectivity lcms->specificity hplc->specificity uvvis->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validated_method Validated Method for Intended Use robustness->validated_method start Define Analytical Requirement start->q1

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 5-Bromo-2-naphthoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-Bromo-2-naphthoic acid. The following information is curated to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two main synthetic strategies for obtaining this compound are:

  • Direct Electrophilic Bromination: This method involves the direct bromination of 2-naphthoic acid. It is a straightforward approach but can present challenges in controlling regioselectivity.

  • Sandmeyer Reaction: This route begins with an amino-substituted naphthoic acid, specifically 5-amino-2-naphthoic acid, which is then converted to the bromo-derivative via a diazonium salt intermediate. This multi-step process can offer better control over the position of bromination.

Q2: Which synthetic route generally provides a higher yield of the desired 5-bromo isomer?

A2: While direct bromination is more atom-economical, the Sandmeyer reaction often provides higher regioselectivity, leading to a purer product and potentially a higher isolated yield of the specific 5-bromo isomer. The direct bromination of 2-naphthoic acid can lead to a mixture of isomers, which may be challenging to separate.

Q3: What are the main challenges in the direct bromination of 2-naphthoic acid?

A3: The primary challenges include:

  • Controlling Regioselectivity: The naphthalene (B1677914) ring can be brominated at several positions, leading to a mixture of isomers.

  • Over-bromination: The formation of dibrominated and polybrominated byproducts can reduce the yield of the desired monobrominated product.

  • Purification: Separating the desired 5-bromo isomer from other isomers and byproducts can be difficult.

Q4: How can I monitor the progress of the bromination reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A spot of the reaction mixture can be compared to a spot of the starting material (2-naphthoic acid) on a TLC plate. The disappearance of the starting material spot indicates the completion of the reaction. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.

Troubleshooting Guides

Method 1: Direct Bromination of 2-Naphthoic Acid

This method is based on the electrophilic aromatic substitution of 2-naphthoic acid.

To a solution of 2-naphthoic acid (1.0 eq.) in a suitable solvent such as glacial acetic acid, a brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine, 1.0-1.2 eq.) is added portion-wise at a controlled temperature. The reaction mixture is stirred for a specified time, and the progress is monitored by TLC or HPLC. Upon completion, the reaction is quenched, and the crude product is isolated by precipitation or extraction. Purification is typically achieved by recrystallization.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Brominated Product - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient amount of brominating agent.- Increase reaction time and monitor by TLC until the starting material is consumed. - Optimize the reaction temperature. A moderate increase may improve the reaction rate. - Use a slight excess of the brominating agent (e.g., 1.1-1.2 equivalents).
Formation of Multiple Isomers - The carboxylic acid group at the 2-position directs bromination to the 5- and 8-positions. The reaction conditions may not be selective enough.- Screen different solvents (e.g., acetic acid, acetonitrile, dichloromethane). - Use a milder brominating agent, such as NBS, which can offer better regioselectivity than elemental bromine. - Lowering the reaction temperature may improve selectivity.
Significant Amount of Dibrominated Product - Excess brominating agent. - Prolonged reaction time.- Use a stoichiometric amount of the brominating agent (1.0 equivalent). - Carefully monitor the reaction and quench it as soon as the starting material is consumed.
Difficulty in Purifying the Product - The presence of closely related isomers.- Attempt fractional crystallization from different solvent systems. - Column chromatography on silica (B1680970) gel may be effective for separating isomers, although it can be challenging on a large scale.
ParameterConditionReported Yield (%)Purity (%)Reference
Brominating Agent Bromine in Acetic AcidNot specifiedNot specified[Reddit thread suggesting this method]
Catalyst Catalytic IodinePotentially boosts yieldNot specified[Reddit thread suggesting this method]
Reaction Time 24 hours (reflux)Not specifiedNot specified[Reddit thread suggesting this method]

G cluster_troubleshooting Troubleshooting cluster_solutions_low_conversion Solutions for Low Conversion cluster_solutions_side_products Solutions for Side Products start Start Synthesis reaction_setup Set up reaction: 2-Naphthoic Acid + Brominating Agent start->reaction_setup monitor Monitor reaction by TLC/HPLC reaction_setup->monitor workup Work-up and isolate crude product monitor->workup analyze Analyze crude product (NMR, LC-MS) workup->analyze low_conversion Low Conversion? analyze->low_conversion side_products Significant Side Products? low_conversion->side_products No increase_time Increase reaction time low_conversion->increase_time Yes increase_temp Increase temperature low_conversion->increase_temp Yes increase_reagent Increase brominating agent low_conversion->increase_reagent Yes optimize_temp Lower temperature side_products->optimize_temp Yes change_solvent Change solvent side_products->change_solvent Yes change_reagent Use milder brominating agent side_products->change_reagent Yes purification Purification (Recrystallization/Chromatography) side_products->purification No increase_time->monitor increase_temp->monitor increase_reagent->monitor optimize_temp->reaction_setup change_solvent->reaction_setup change_reagent->reaction_setup final_product Pure this compound purification->final_product

Caption: Troubleshooting workflow for the direct bromination of 2-naphthoic acid.

Method 2: Sandmeyer Reaction from 5-Amino-2-naphthoic Acid

This multi-step approach involves the synthesis of 5-amino-2-naphthoic acid, followed by diazotization and reaction with a copper(I) bromide source.

A potential route to 5-amino-2-naphthoic acid involves the nitration of 2-naphthoic acid to introduce a nitro group, followed by reduction of the nitro group to an amine. The nitration step would need to be carefully controlled to favor substitution at the 5-position.

This protocol is adapted from the successful synthesis of 5-bromo-2-naphthol.[1]

  • Diazotization: Dissolve 5-amino-2-naphthoic acid (1.0 eq.) in an aqueous acidic solution (e.g., HBr or H₂SO₄) and cool to 0-5 °C. Slowly add a solution of sodium nitrite (B80452) (NaNO₂, ~1.0 eq.) in water, maintaining the low temperature.

  • Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr) in aqueous HBr. Add the cold diazonium salt solution to the CuBr mixture. The reaction is often exothermic, and nitrogen gas will evolve.

  • Work-up and Isolation: After the reaction is complete, the crude this compound can be isolated by filtration or extraction.

  • Purification: The crude product is purified by recrystallization.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Diazonium Salt - Temperature too high during diazotization, leading to decomposition. - Incorrect stoichiometry of sodium nitrite.- Strictly maintain the temperature between 0-5 °C. - Use a slight excess of sodium nitrite (e.g., 1.05 equivalents).
Low Yield in Sandmeyer Step - Premature decomposition of the diazonium salt. - Inefficient copper catalyst.- Use the diazonium salt immediately after its preparation. - Ensure the copper(I) bromide is of good quality. The use of freshly prepared CuBr is recommended.
Formation of Phenolic Byproducts - Reaction of the diazonium salt with water.- Maintain a low reaction temperature. - Ensure a sufficiently acidic environment.
Incomplete Reaction - Insufficient amount of copper catalyst.- Use a stoichiometric amount of copper(I) bromide.
StepReactantsReagentsSolventTemperature (°C)Yield (%)Reference
Sulfonation (analogous) 5-Amino-2-naphtholH₂SO₄Neat5584[1]
Diazotization (analogous) 5-Amino-2-hydroxynaphthalene-1-sulfonic acidNaNO₂, H₂SO₄Water<5-[1]
Sandmeyer (analogous) Diazonium saltCuBr, CuBr₂, HBrWater7079 (of the sulfonic acid intermediate)[1]
Desulfonation (analogous) Bromo-sulfonic acid intermediate20% aq. H₂SO₄WaterReflux56[1]

Note: The yields are for the synthesis of 5-bromo-2-naphthol and are provided as an estimate for a potential route to this compound.

G cluster_troubleshooting_diazo Troubleshooting Diazotization cluster_solutions_diazo Solutions cluster_troubleshooting_sandmeyer Troubleshooting Sandmeyer cluster_solutions_sandmeyer Solutions start 2-Naphthoic Acid nitration Nitration start->nitration nitro_product 5-Nitro-2-naphthoic acid nitration->nitro_product reduction Reduction nitro_product->reduction amino_product 5-Amino-2-naphthoic acid reduction->amino_product diazotization Diazotization (NaNO₂, H⁺, 0-5°C) amino_product->diazotization diazonium_salt Diazonium Salt diazotization->diazonium_salt low_yield_diazo Low Yield? sandmeyer Sandmeyer Reaction (CuBr) diazonium_salt->sandmeyer crude_product Crude this compound sandmeyer->crude_product low_yield_sandmeyer Low Yield? purification Purification crude_product->purification final_product Pure this compound purification->final_product control_temp Maintain 0-5°C low_yield_diazo->control_temp Yes check_naono2 Check NaNO₂ stoichiometry low_yield_diazo->check_naono2 Yes use_fresh_diazo Use diazonium salt immediately low_yield_sandmeyer->use_fresh_diazo Yes check_catalyst Use fresh CuBr low_yield_sandmeyer->check_catalyst Yes

Caption: Proposed workflow for the synthesis of this compound via the Sandmeyer reaction.

References

Technical Support Center: Synthesis of 5-Bromo-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 5-Bromo-2-naphthoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My final product of this compound has a low melting point and appears discolored. What are the likely impurities?

A1: A low melting point and discoloration suggest the presence of impurities. The most common impurities in the synthesis of this compound, particularly when synthesized via the direct bromination of 2-naphthoic acid, include unreacted starting material, over-brominated products, and isomeric byproducts. Residual solvent (e.g., acetic acid) can also lower the melting point.

Q2: HPLC analysis of my product shows a significant peak corresponding to the starting material, 2-naphthoic acid. How can I improve the reaction conversion?

A2: The presence of unreacted 2-naphthoic acid indicates incomplete bromination.[1] To drive the reaction to completion, you can try the following:

  • Increase Reaction Time: Extend the reflux period to ensure the reaction has sufficient time to complete.

  • Optimize Stoichiometry: Ensure that bromine is used in a slight excess. However, be cautious as a large excess can lead to the formation of dibrominated impurities.

  • Use a Catalyst: The addition of a catalytic amount of iodine can increase the rate of electrophilic aromatic substitution.[1][2]

Q3: I have identified a dibrominated species in my product. How can I avoid this side reaction?

A3: The formation of dibromo-2-naphthoic acid is a common issue arising from over-bromination. To mitigate this:

  • Control Reaction Temperature: Avoid excessively high temperatures, as this can promote further bromination.[3]

  • Slow Addition of Bromine: Add the bromine dropwise to the reaction mixture to maintain a low concentration of the electrophile at any given time, which disfavors multiple substitutions.

  • Monitor the Reaction: Use techniques like TLC or HPLC to monitor the progress of the reaction and stop it once the starting material is consumed, before significant amounts of the dibrominated product are formed.

Q4: How can I remove unreacted 2-naphthoic acid from my final product?

A4: Separating 2-naphthoic acid from this compound can be challenging due to their similar polarities. However, the following purification methods can be effective:

  • Recrystallization: Carefully select a solvent system that allows for the selective crystallization of the desired product, leaving the more soluble impurities in the mother liquor.

  • Base Wash and Reprecipitation: A procedure involving slurrying the crude product in an aqueous base (like 1N NaOH) and then carefully re-acidifying (e.g., with HCl) can help in purification.[1] The difference in acidity between the starting material and the product might allow for some separation during pH adjustment.

Q5: Are there any common positional isomers I should be aware of?

A5: Yes, direct bromination of 2-naphthoic acid can potentially lead to the formation of other isomers, although the 5-position is generally favored. The presence of other bromo-2-naphthoic acid isomers can broaden the melting point range and complicate spectroscopic analysis. Isomeric purity should be assessed using high-resolution analytical techniques like HPLC or GC-MS.

Summary of Potential Impurities

The following table summarizes the common impurities encountered during the synthesis of this compound, their likely origin, and recommended analytical techniques for their identification.

ImpurityChemical NameLikely OriginRecommended Analytical Technique
Starting Material 2-Naphthoic AcidIncomplete reactionHPLC, LC-MS, NMR
Over-bromination Dibromo-2-naphthoic acidsExcess bromine, high temperatureHPLC, LC-MS, Mass Spectrometry
Isomeric Byproduct e.g., 8-Bromo-2-naphthoic acidNon-regioselective brominationHPLC, GC-MS, NMR
Solvent Residue Acetic AcidIncomplete drying/purificationNMR, GC-MS

Experimental Protocol: Synthesis of this compound

This protocol is based on the direct bromination of 2-naphthoic acid.

Materials:

  • 2-Naphthoic acid

  • Glacial acetic acid

  • Bromine

  • Iodine (catalytic amount)

  • 1N Sodium hydroxide (B78521) (NaOH) solution

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • In a flask equipped with a reflux condenser and a dropping funnel, dissolve 2-naphthoic acid in glacial acetic acid.[1]

  • Add a catalytic amount of iodine to the mixture.[1]

  • Heat the mixture to reflux under nitrogen protection.[1]

  • Slowly add a stoichiometric amount of bromine (dissolved in a small amount of glacial acetic acid) to the refluxing solution over a period of 30-60 minutes.[1]

  • After the addition is complete, continue to reflux the mixture for a specified time (e.g., 24 hours), monitoring the reaction progress by TLC or HPLC.[2]

  • Cool the reaction mixture to room temperature. A precipitate should form.[1]

  • Filter the crude product and wash it with a small amount of cold acetic acid, followed by water.

  • Purification:

    • Suspend the crude solid in a 1N NaOH solution and stir for 30 minutes.[1]

    • Filter the solution to remove any insoluble impurities.

    • Cool the filtrate in an ice bath and slowly add concentrated HCl to adjust the pH to approximately 1-2, until precipitation is complete.[1]

    • Filter the purified this compound, wash thoroughly with cold deionized water to remove any residual acid and salts.

    • Dry the final product under vacuum at an elevated temperature (e.g., 50-60°C).[1]

Visual Troubleshooting Guide

The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis and purification of this compound.

G start Start: Crude Product Analysis check_purity Impure Product? (e.g., Low MP, Discoloration) start->check_purity id_impurity Identify Main Impurity (HPLC, NMR) check_purity->id_impurity Yes end_ok Product Meets Purity Specs check_purity->end_ok No is_sm Starting Material (2-Naphthoic Acid)? id_impurity->is_sm end_fail Impurity Persists: Consult Senior Chemist id_impurity->end_fail Unidentified is_dibromo Dibrominated Product? is_sm->is_dibromo No action_sm Troubleshooting: - Increase reaction time - Use catalytic Iodine - Check Br2 stoichiometry is_sm->action_sm Yes is_isomer Isomeric Impurity? is_dibromo->is_isomer No action_dibromo Troubleshooting: - Reduce reaction temp - Slow Br2 addition - Monitor reaction closely is_dibromo->action_dibromo Yes action_isomer Troubleshooting: - Re-evaluate reaction conditions - Consider alternative synthesis route is_isomer->action_isomer Yes purify Purification Step: - Recrystallization - Base wash & re-precipitation action_sm->purify action_dibromo->purify action_isomer->purify purify->check_purity Re-analyze

Caption: Troubleshooting workflow for synthesis of this compound.

References

troubleshooting low solubility of 5-Bromo-2-naphthoic acid in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low solubility of 5-Bromo-2-naphthoic acid in their reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a white to off-white crystalline powder.[1] Structurally, it is an aromatic carboxylic acid, which dictates its solubility behavior. It is sparingly soluble in water but is expected to show better solubility in many organic solvents, particularly polar aprotic solvents.[1] The relatively rigid, planar structure of the naphthalene (B1677914) ring can lead to strong crystal lattice energy, which may contribute to its low solubility in some solvents.

Q2: Why is my this compound not dissolving in my reaction solvent?

Several factors can contribute to the poor solubility of this compound:

  • Inappropriate Solvent Choice: The polarity of the solvent may not be suitable for dissolving the compound. Aromatic carboxylic acids often require polar solvents to overcome the intermolecular forces in the solid state.[2][3]

  • Low Temperature: The solubility of most solid organic compounds, including this compound, generally increases with temperature.[3] Your reaction may be running at a temperature too low to achieve the desired concentration.

  • High Concentration: You may be attempting to dissolve an amount of the acid that exceeds its solubility limit in the chosen volume of solvent at a given temperature.

  • pH of the Medium: For aqueous or protic solvent systems, the pH plays a critical role. In acidic or neutral conditions, the carboxylic acid will be in its less soluble neutral form.

Q3: Can I use a base to improve the solubility of this compound?

Yes, adding a base is a highly effective method for increasing the solubility of carboxylic acids in protic or aqueous media.[2][3] The base deprotonates the carboxylic acid group (-COOH) to form a carboxylate salt (-COO⁻). This salt is ionic and therefore significantly more soluble in polar solvents like water.[2][4] For organic reactions, an organic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) can be used to form a more soluble ammonium (B1175870) salt.[3]

Q4: Will adding a base to my reaction interfere with subsequent steps?

This is a critical consideration. If the subsequent reaction steps are sensitive to the presence of a base or require the carboxylic acid to be in its protonated form, this method may not be suitable. Always evaluate the compatibility of the base with your overall reaction scheme.

Troubleshooting Guide for Low Solubility

Issue: this compound is not dissolving in the chosen reaction solvent.

This guide provides a systematic approach to addressing this issue.

Step 1: Solvent Selection and Optimization

  • Have you tried a more appropriate solvent? The choice of solvent is the most critical factor.[3]

    • For aromatic carboxylic acids, polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF) are often good starting points.

    • Alcohols like ethanol (B145695) and methanol (B129727) can also be effective.[3]

    • Refer to the qualitative solubility table below for guidance.

Qualitative Solubility of this compound in Common Solvents

Solvent ClassSolvent ExampleExpected Relative SolubilityRationale
Polar Aprotic DMSO, DMFHighGood polarity to solvate the carboxylic acid group.
Alcohols Ethanol, MethanolModerate to HighCan engage in hydrogen bonding with the carboxylic acid.
Ethers THF, Diethyl EtherLow to ModerateModerate polarity; THF is generally better than diethyl ether.
Halogenated Dichloromethane (DCM), ChloroformLowGenerally not polar enough to effectively dissolve carboxylic acids.
Aromatic Toluene, BenzeneLowNon-polar, unlikely to be effective solvents.
Aqueous WaterVery LowSparingly soluble in neutral water.[1] Solubility increases with pH.

Step 2: Physical Dissolution Aids

  • Have you tried heating the mixture? Gently warming the solution can significantly increase both the rate of dissolution and the solubility limit.[3] Use a stirrer and monitor the temperature to avoid solvent loss or decomposition.

  • Have you tried sonication? Using an ultrasonic bath can help break up solid particles and accelerate the dissolution process, especially for stubborn solids.[3]

Step 3: Modifying the Solvent System

  • Can you use a co-solvent? If the compound is poorly soluble in a single solvent, a co-solvent system can be effective.[3] For example, adding a small amount of a highly polar solvent like DMSO to a less polar solvent might improve solubility.

Step 4: pH Adjustment (for Protic/Aqueous Systems)

  • Is your reaction compatible with the addition of a base? As mentioned in the FAQs, converting the carboxylic acid to its carboxylate salt with a suitable base (e.g., NaOH, K₂CO₃ in aqueous media; TEA, DIPEA in organic media) can dramatically increase solubility.[3]

Experimental Protocols

Protocol: General Method for Solubility Testing

This protocol provides a general procedure to qualitatively assess the solubility of this compound in various solvents.

Materials:

  • This compound

  • Selection of test solvents (e.g., Water, Ethanol, THF, DMSO, Toluene)

  • Small vials (e.g., 2 mL) with caps

  • Vortex mixer

  • Hot plate with stirring capability

Procedure:

  • Weigh a specific amount of this compound (e.g., 5 mg) into a vial.

  • Add a measured volume of the chosen solvent (e.g., 0.5 mL) to the vial. This corresponds to an initial concentration (e.g., 10 mg/mL).

  • Cap the vial and vortex for 1-2 minutes at room temperature.

  • Visually inspect the vial for undissolved solid. If it is fully dissolved, the compound is soluble at that concentration.

  • If the solid is not fully dissolved, gently heat the mixture while stirring (e.g., to 40-50 °C) for 5-10 minutes. Observe if the solid dissolves.

  • If the solid remains insoluble, add another measured volume of the solvent (e.g., 0.5 mL, for a total of 1.0 mL) and repeat steps 3-5 to test solubility at a lower concentration (e.g., 5 mg/mL).

  • Record your observations for each solvent (e.g., "soluble at 10 mg/mL at room temperature," "soluble at 10 mg/mL with heating," "insoluble").

Visual Troubleshooting Workflow

The following diagram outlines the logical steps to troubleshoot low solubility issues with this compound.

TroubleshootingWorkflow start Start: Low Solubility of This compound solvent Is the solvent appropriate? (e.g., polar aprotic like DMSO/DMF) start->solvent change_solvent Action: Change to a more polar solvent (e.g., DMSO, DMF, THF) solvent->change_solvent No heating Have you tried heating? solvent->heating Yes change_solvent->heating apply_heat Action: Gently heat the mixture with stirring heating->apply_heat No sonication Have you tried sonication? heating->sonication Yes, no effect apply_heat->sonication No effect end_soluble Success: Compound Dissolved apply_heat->end_soluble Success apply_sonication Action: Use an ultrasonic bath sonication->apply_sonication No cosolvent Consider a co-solvent system sonication->cosolvent Yes, no effect apply_sonication->cosolvent No effect apply_sonication->end_soluble Success add_cosolvent Action: Add a small amount of a highly polar co-solvent (e.g., DMSO) cosolvent->add_cosolvent No ph_adjust Is pH adjustment an option? cosolvent->ph_adjust Yes, no effect add_cosolvent->ph_adjust No effect add_cosolvent->end_soluble Success add_base Action: Add a suitable base to form a more soluble salt ph_adjust->add_base Yes end_insoluble Issue Persists: Consider reaction in suspension or re-evaluate synthetic route ph_adjust->end_insoluble No add_base->end_soluble Success add_base->end_insoluble No effect

Caption: Troubleshooting workflow for low solubility of this compound.

References

Technical Support Center: Optimizing Temperature for the Bromination of 2-Naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of 2-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful and optimized experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the bromination of 2-naphthoic acid, with a focus on the critical role of temperature.

Issue Potential Cause Recommended Solution
Low or No Conversion of Starting Material 1. Reaction temperature is too low: The activation energy for the reaction has not been overcome. 2. Inactive brominating agent: The brominating agent (e.g., N-Bromosuccinimide) may have decomposed. 3. Insufficient reaction time. 1. Gradually and cautiously increase the reaction temperature, for example, from room temperature to 40-50°C, while monitoring the reaction progress by TLC or HPLC. 2. Use a fresh, high-purity batch of the brominating agent. 3. Extend the reaction time and continue to monitor for the consumption of the starting material.
Poor Regioselectivity (Formation of Multiple Isomers) 1. Reaction temperature is too high: Higher temperatures can lead to less selective bromination, resulting in a mixture of regioisomers.[1] 2. Strongly activating conditions: The presence of strong Lewis acids or highly activating solvents can reduce regioselectivity.1. Lower the reaction temperature significantly. For some electrophilic aromatic brominations, temperatures as low as -30°C to -78°C may be necessary to achieve high selectivity. 2. Consider using a milder solvent or avoiding the use of a strong Lewis acid catalyst if not essential for reactivity.
Formation of Di-brominated Byproduct 1. Excess of brominating agent: Using more than one equivalent of the brominating agent increases the likelihood of a second bromination. 2. High reaction temperature: Can promote further bromination of the desired mono-brominated product.1. Use a stoichiometric amount (1.0 to 1.1 equivalents) of the brominating agent. 2. Add the brominating agent slowly and in portions to maintain a low concentration in the reaction mixture. 3. Maintain a lower reaction temperature throughout the addition and the course of the reaction.
Reaction is Exothermic and Uncontrolled Many bromination reactions are exothermic.Add the brominating agent slowly and ensure efficient cooling and stirring to maintain the target temperature. A runaway reaction can lead to the formation of side products and decomposition of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the bromination of 2-naphthoic acid?

The optimal temperature for the bromination of 2-naphthoic acid is a balance between achieving a reasonable reaction rate and maintaining high regioselectivity. A general approach is to start the reaction at room temperature. If the reaction is slow, the temperature can be cautiously increased to 40-50°C.[1] For reactions requiring high regioselectivity, it is advisable to start at a lower temperature, such as 0°C or even as low as -30°C, especially when using a highly reactive brominating agent. One patent for a related compound suggests a reaction temperature of 5 to 80°C, with a preference for room temperature to 70°C.[2]

Q2: How does temperature affect the regioselectivity of the bromination of 2-naphthoic acid?

Temperature has a significant impact on the regioselectivity of the reaction. Lower temperatures generally favor the formation of the thermodynamically more stable product and can enhance the selectivity for a specific isomer.[3] As the temperature increases, the reaction may become less selective, leading to a mixture of different brominated isomers of 2-naphthoic acid. High-temperature brominations can sometimes lead to a mixture of products arising from competing ionic and radical reaction pathways.[4]

Q3: What are the common side products, and how can their formation be minimized by controlling the temperature?

Common side products include regioisomers (e.g., bromination at different positions on the naphthalene (B1677914) ring) and di-brominated products. The formation of unwanted regioisomers can often be minimized by conducting the reaction at a lower temperature, which increases the selectivity. The formation of di-brominated byproducts is favored by higher temperatures and an excess of the brominating agent. Therefore, maintaining a controlled, lower temperature and using a stoichiometric amount of the brominating agent can significantly reduce the formation of these impurities.

Q4: Which brominating agents are recommended, and does the choice of agent affect the optimal temperature?

Commonly used brominating agents for aromatic compounds include N-Bromosuccinimide (NBS) and elemental bromine (Br₂), often in a solvent like acetic acid.[5] NBS is often preferred as it can be easier to handle and can sometimes offer better selectivity. The reactivity of the brominating agent can influence the optimal temperature. A more reactive brominating system might allow for the use of lower temperatures while still achieving a good reaction rate.

Q5: How can I monitor the progress of the reaction to optimize the temperature and reaction time?

The progress of the reaction should be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] By taking small aliquots from the reaction mixture at different time points, you can observe the consumption of the starting material (2-naphthoic acid) and the formation of the product. This allows you to determine when the reaction is complete and to avoid unnecessarily long reaction times or excessively high temperatures, which could lead to side product formation.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the bromination of naphthoic acid derivatives and related compounds from the literature. This data can serve as a starting point for optimizing the bromination of 2-naphthoic acid.

Starting MaterialBrominating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
6-amino-2-naphthoic acid derivativeCopper (I) Bromide-601676.5[2]
β-naphtholBromineGlacial Acetic AcidHeat to boiling-96-100 (crude)[5]
CatecholNBSAcetonitrile-30 to RTOvernight100[3]

Experimental Protocols

General Protocol for the Bromination of 2-Naphthoic Acid

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • 2-Naphthoic Acid

  • N-Bromosuccinimide (NBS) or Bromine

  • Glacial Acetic Acid or other suitable solvent (e.g., Dichloromethane, Acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Dropping funnel (for liquid bromine)

  • Ice bath and/or heating mantle

  • Standard workup and purification reagents and equipment (e.g., sodium thiosulfate (B1220275) solution, sodium bicarbonate solution, separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-naphthoic acid (1.0 eq.) in the chosen solvent (e.g., glacial acetic acid).

  • Temperature Control: Cool the mixture in an ice bath to 0-5°C, or maintain at room temperature depending on the desired selectivity and reactivity.

  • Addition of Brominating Agent:

    • Using NBS: Add N-Bromosuccinimide (1.0-1.1 eq.) portion-wise to the stirred solution.

    • Using Bromine: Add a solution of bromine (1.0-1.1 eq.) in the reaction solvent dropwise using a dropping funnel.

  • Reaction: Stir the reaction mixture at the chosen temperature. Monitor the progress of the reaction by TLC or HPLC. If the reaction is proceeding slowly at a lower temperature, allow it to warm to room temperature or apply gentle heating (e.g., 40-50°C).

  • Work-up:

    • Once the reaction is complete (as indicated by TLC/HPLC), cool the mixture to room temperature.

    • If bromine was used, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange color disappears.

    • Pour the reaction mixture into water to precipitate the crude product.

    • Filter the solid, wash with water, and then with a cold, dilute solution of sodium bicarbonate if acidic impurities need to be removed.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid/water) or by column chromatography on silica gel to obtain the pure brominated 2-naphthoic acid.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Workflow for Bromination of 2-Naphthoic Acid start Start Experiment check_conversion Check Conversion by TLC/HPLC start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion No good_conversion Good Conversion check_conversion->good_conversion Yes increase_temp Action: Gradually Increase Temperature (e.g., RT to 40-50°C) low_conversion->increase_temp increase_temp->check_conversion check_purity Check Purity/Side Products good_conversion->check_purity pure_product Pure Product check_purity->pure_product Yes isomers Mixture of Isomers check_purity->isomers No, Isomers dibromination Di-brominated Byproduct check_purity->dibromination No, Di-bromination end End pure_product->end lower_temp Action: Lower Reaction Temperature (e.g., 0°C or below) isomers->lower_temp lower_temp->start stoichiometry Action: Check Stoichiometry (Use 1.0-1.1 eq. Brominating Agent) and Lower Temperature dibromination->stoichiometry stoichiometry->start

Caption: A logical workflow for troubleshooting common issues encountered during the bromination of 2-naphthoic acid.

Factors Affecting Bromination Outcome

FactorsAffectingBromination Key Factors Influencing the Bromination of 2-Naphthoic Acid Temp Temperature Yield Yield Temp->Yield Higher T, Faster Rate (to a point) Selectivity Regioselectivity Temp->Selectivity Lower T, Higher Selectivity Reagent Brominating Agent (NBS, Br2) Reagent->Yield Reagent->Selectivity Solvent Solvent (Acetic Acid, CH2Cl2, etc.) Solvent->Yield Solvent->Selectivity Stoichiometry Stoichiometry (Equivalents of Brominating Agent) Byproducts Byproduct Formation Stoichiometry->Byproducts Excess leads to Di-bromination Outcome Reaction Outcome Yield->Outcome Selectivity->Outcome Byproducts->Outcome

Caption: A diagram illustrating the key experimental factors that influence the outcome of the bromination of 2-naphthoic acid.

References

preventing di-bromination during the synthesis of 5-Bromo-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Bromo-2-naphthoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during this synthesis, with a primary focus on preventing di-bromination.

Frequently Asked Questions (FAQs)

Q1: What is the most direct method for the synthesis of this compound?

The most common and direct method is the electrophilic bromination of 2-naphthoic acid using elemental bromine in a suitable solvent, such as acetic acid.[1] This reaction proceeds via an electrophilic aromatic substitution mechanism.

Q2: What are the primary challenges in the synthesis of this compound?

The main challenges include controlling the regioselectivity of the monobromination to favor the 5-position and preventing the formation of di-brominated and other poly-brominated byproducts. The naphthalene (B1677914) ring is susceptible to over-bromination due to its electron-rich nature.

Q3: Why is di-bromination a significant issue?

The carboxylic acid group on the 2-naphthoic acid is a meta-directing and deactivating group. However, the naphthalene ring system is activated towards electrophilic substitution. This can lead to the introduction of a second bromine atom, resulting in the formation of di-bromo-2-naphthoic acid isomers, which can be difficult to separate from the desired monobromo product.

Q4: What are the likely positions for the second bromination?

The first bromine atom at the 5-position is ortho, para-directing. Therefore, a second electrophilic substitution is likely to occur at the 8-position (para to the first bromine) or the 7-position. This can lead to the formation of 5,8-dibromo-2-naphthoic acid or 5,7-dibromo-2-naphthoic acid.

Q5: Are there alternative brominating agents to elemental bromine?

Yes, N-Bromosuccinimide (NBS) is a milder and more selective brominating agent that can be used to minimize over-bromination.[2][3][4][5] The reaction with NBS can be performed in various solvents, and the selectivity can often be tuned by the reaction conditions.

Q6: Can protecting groups be used to improve selectivity?

For challenging regioselectivity issues in naphthalene chemistry, a protecting group strategy can be employed. For instance, sulfonation can be used to block a more reactive position, directing the bromination to the desired site. The sulfonic acid group can then be removed. This multi-step approach, while longer, can offer superior control over the final product's purity.[6][7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound and Formation of Multiple Products

Possible Causes:

  • Di-bromination and Poly-bromination: The most common cause of low yield of the desired product is the formation of multiple brominated species.

  • Incorrect Stoichiometry: Using an excess of the brominating agent will significantly increase the likelihood of di- and poly-bromination.

  • High Reaction Temperature: Higher temperatures can increase the reaction rate but may decrease selectivity, favoring the formation of thermodynamically stable, but undesired, isomers and over-bromination products.

  • Rapid Addition of Brominating Agent: A high local concentration of the brominating agent can lead to multiple substitutions on the same molecule before the reagent has dispersed.

Solutions:

ParameterRecommendation to Minimize Di-bromination
Stoichiometry Use a strict 1:1 or slightly less than 1:1 molar ratio of 2-naphthoic acid to the brominating agent (e.g., Br₂ or NBS).
Addition of Brominating Agent Add the brominating agent dropwise or in small portions over an extended period with vigorous stirring to maintain a low concentration in the reaction mixture.
Reaction Temperature Conduct the reaction at a lower temperature (e.g., room temperature or below) to favor kinetic control and improve selectivity for monobromination.
Solvent Use a solvent in which the starting material is soluble and that can moderate the reactivity of the brominating agent. Acetic acid is a common choice for bromine. For NBS, solvents like acetonitrile (B52724) or DMF can be used.[4]
Monitoring Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed and before significant di-bromination occurs.
Issue 2: Incorrect Regioisomer of Monobromo-2-naphthoic Acid is Formed

Possible Causes:

  • Reaction Conditions Favoring Thermodynamic Product: Certain conditions, such as high temperatures or the presence of specific catalysts, might favor the formation of other monobromo isomers.

  • Influence of Solvent: The solvent can influence the regioselectivity of the bromination.

Solutions:

ParameterRecommendation for Regiocontrol
Temperature Lower reaction temperatures generally favor the kinetically controlled product. For the bromination of 2-naphthoic acid, the 5- and 8-positions are electronically favored.
Catalyst For direct bromination, the absence of a strong Lewis acid catalyst is generally preferred to avoid rearrangement or formation of other isomers.
Protecting Group Strategy If direct bromination consistently yields the wrong isomer, consider a multi-step synthesis involving a protecting group to block undesired positions. For example, sulfonation at the 8-position could direct bromination to the 5-position.

Experimental Protocols

Protocol 1: Direct Bromination of 2-Naphthoic Acid with Elemental Bromine

Materials:

  • 2-Naphthoic acid

  • Glacial Acetic Acid

  • Bromine

  • Sodium bisulfite solution (for quenching)

  • Sodium bicarbonate solution

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-naphthoic acid (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • In the dropping funnel, prepare a solution of bromine (1.0 eq) in a small amount of glacial acetic acid.

  • Add the bromine solution dropwise to the stirred solution of 2-naphthoic acid over a period of 1-2 hours, ensuring the temperature remains low.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).

  • Once the starting material is consumed, quench the reaction by pouring it into a cold aqueous solution of sodium bisulfite to destroy any excess bromine.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain this compound.

Protocol 2: Selective Monobromination using N-Bromosuccinimide (NBS)

Materials:

  • 2-Naphthoic acid

  • N-Bromosuccinimide (NBS)

  • Acetonitrile or Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-naphthoic acid (1.0 eq) in acetonitrile or DMF in a round-bottom flask equipped with a magnetic stirrer.

  • Add N-Bromosuccinimide (1.0 - 1.05 eq) in one portion.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically slower than with elemental bromine. Gentle warming (e.g., to 40-50 °C) can be applied if the reaction is too slow.

  • Upon completion, pour the reaction mixture into water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Visualizing the Process

Troubleshooting Workflow for Di-bromination

troubleshooting_workflow start Start Synthesis of This compound check_product Analyze Product Mixture (TLC, HPLC, NMR) start->check_product is_dibromination Significant Di-bromination? check_product->is_dibromination solution1 Reduce Stoichiometry of Brominating Agent to < 1.0 eq is_dibromination->solution1 Yes success Pure this compound is_dibromination->success No solution2 Slow Down Addition Rate (Dropwise Addition) solution1->solution2 solution3 Lower Reaction Temperature solution2->solution3 solution4 Switch to a Milder Brominating Agent (e.g., NBS) solution3->solution4 solution5 Consider a Protecting Group Strategy (e.g., Sulfonation) solution4->solution5 solution5->start Re-run Synthesis

Caption: A troubleshooting flowchart to address the issue of di-bromination.

Reaction Pathway and Side Reaction

reaction_pathway cluster_main Desired Reaction cluster_side Side Reaction (Di-bromination) start 2-Naphthoic Acid product This compound start->product + Br₂ / Acetic Acid (or NBS) side_product1 5,8-Dibromo-2-naphthoic Acid product->side_product1 + Excess Br₂ side_product2 Other Di-bromo Isomers product->side_product2 + Excess Br₂

Caption: The desired synthesis pathway and the competing di-bromination side reaction.

References

Technical Support Center: Purification of 5-Bromo-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-Bromo-2-naphthoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Depending on the synthetic route, common impurities may include unreacted starting materials like 2-naphthoic acid, regioisomers (e.g., 4-bromo-2-naphthoic acid), and byproducts from the bromination reaction.[1] If the synthesis involves a Sandmeyer reaction from an amino-naphthoic acid precursor, residual copper salts and dehalogenated byproducts could also be present.[2]

Q2: Which purification method is most suitable for this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization is often the most effective method for removing small amounts of impurities and for large-scale purification, provided a suitable solvent is found.[1][3]

  • Column chromatography is ideal for separating mixtures with components of different polarities, such as regioisomers or when impurities are present in significant amounts.[4]

Q3: What is the expected appearance and melting point of pure this compound?

A3: Pure this compound is typically a solid. Its reported melting point is 270 °C. A lower or broader melting range indicates the presence of impurities.

Q4: My purified this compound is discolored. What could be the cause?

A4: Discoloration, such as a yellow or brown tint, can be due to trace impurities, possibly from residual bromine or colored byproducts. During recrystallization, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these colored impurities.[5] However, use charcoal sparingly as it can also adsorb the desired product and reduce the overall yield.[5]

Troubleshooting Guides

Recrystallization Issues

Problem: The compound "oils out" instead of forming crystals during recrystallization.

Solution: "Oiling out" typically occurs when the solution is supersaturated or when the boiling point of the solvent is higher than the melting point of the solute.

  • Slow Cooling: Allow the solution to cool to room temperature slowly and without disturbance before moving it to an ice bath.[6] Rapid cooling often leads to oiling out or the formation of very small, impure crystals.[7]

  • Solvent Selection: The chosen solvent may be too good a solvent. Try a solvent system where the compound is less soluble, or use a solvent pair (a "good" solvent and a "poor" solvent).[3]

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of pure this compound.[5]

Problem: The recovery yield after recrystallization is very low.

Solution: Low yield is a common issue in recrystallization and can be addressed by:

  • Minimizing Solvent: Ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the crude product.[5] Using excess solvent will result in a significant portion of your product remaining in the solution upon cooling.[5]

  • Complete Cooling: Make sure the flask is thoroughly cooled in an ice bath before filtration to maximize precipitation.[7]

  • Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.[5]

Column Chromatography Issues

Problem: The compound is not eluting from the column or is showing significant peak tailing.

Solution: Carboxylic acids like this compound can interact strongly with the acidic silica (B1680970) gel, leading to poor elution and tailing.

  • Modify Mobile Phase: Add a small amount (0.5-2%) of a polar, acidic modifier like acetic acid to the eluent.[8] This will protonate the silica gel's surface silanol (B1196071) groups and reduce their interaction with your acidic compound, resulting in better peak shape and more predictable elution.

  • Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral or deactivated silica gel, or alumina.

  • Increase Polarity: If the compound is not eluting, gradually increase the polarity of your mobile phase (gradient elution).[9]

Problem: I am getting poor separation between my product and an impurity.

Solution: Achieving good separation requires optimizing the mobile phase.

  • TLC Optimization: First, find a solvent system that gives a good separation and an Rf value of approximately 0.2-0.4 for this compound on a TLC plate.[4]

  • Isocratic vs. Gradient Elution: If impurities are close in polarity, a slow, shallow gradient elution will likely provide better separation than an isocratic (constant solvent mixture) elution.[9]

  • Column Packing: Ensure the column is packed uniformly without any air bubbles or channels, as these can lead to a non-uniform solvent front and poor separation.[8]

Quantitative Data Summary

ParameterValueSource
Molecular FormulaC₁₁H₇BrO₂
CAS Number1013-83-8[10]
Melting Point270 °C
Boiling Point387.3 °C at 760 mmHg
AppearanceSolid
Purity (Commercial)≥95%

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline. The ideal solvent must be determined experimentally. Solvents like ethanol, acetic acid, or a mixture of ethyl acetate (B1210297) and heptane (B126788) could be suitable starting points.[1][3]

  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents at room temperature and at their boiling points to find a solvent that dissolves the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a boil with constant swirling. Continue adding the minimum amount of hot solvent until the solid just dissolves completely.[5]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula-tip of activated carbon. Re-heat the solution to boiling for a few minutes.[7]

  • Hot Filtration: If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel to remove them.[7]

  • Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Do not disturb the flask during this process to encourage the formation of large, pure crystals.[7]

  • Complete Precipitation: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[3]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.[3]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate mobile phase (eluent). A good starting point for acidic aromatic compounds is a mixture of hexane (B92381) and ethyl acetate with a small addition of acetic acid (e.g., 90:10:1 Hexane:EtOAc:AcOH). The ideal system should give the product an Rf value of ~0.3.[9]

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent. Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.[4]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a volatile solvent (like dichloromethane (B109758) or the mobile phase). Alternatively, for better resolution, pre-adsorb the crude material onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the packed column.[4]

  • Elution: Begin eluting the column with the mobile phase. If using a gradient, start with a low polarity mixture and gradually increase the proportion of the more polar solvent.[9]

  • Fraction Collection: Collect the eluent in a series of labeled test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[9]

Visualizations

G cluster_workflow Purification Workflow start Crude this compound check_purity Assess Purity & Impurity Profile (TLC, NMR, LC-MS) start->check_purity recrystallization Recrystallization check_purity->recrystallization Minor Impurities column Column Chromatography check_purity->column Major/Isomeric Impurities is_pure Is Purity > 99%? recrystallization->is_pure column->is_pure end Pure Product is_pure->end Yes re_purify Re-purify or Combine Methods is_pure->re_purify No re_purify->check_purity

Caption: General workflow for the purification of this compound.

G cluster_troubleshooting Recrystallization Troubleshooting Guide start Dissolved Crude Product in Hot Solvent cool Cool Solution Slowly start->cool observe Observe Outcome cool->observe crystals Crystals Form observe->crystals Success oiling_out Product Oils Out observe->oiling_out Issue no_precipitate No Precipitate Forms observe->no_precipitate Issue success Proceed to Filtration crystals->success solution1 Re-heat to dissolve. Add more 'good' solvent or a few drops of a 'poor' solvent. Cool even slower. oiling_out->solution1 solution2 Too much solvent used. Boil off some solvent. Induce crystallization (scratch/seed). no_precipitate->solution2 solution1->cool solution2->cool

References

Technical Support Center: The Sandmeyer Reaction for Bromo-Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor yields and other common issues encountered during the Sandmeyer reaction for the synthesis of bromo-aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the Sandmeyer reaction and why is it used for synthesizing bromo-aromatics?

The Sandmeyer reaction is a chemical process that enables the synthesis of aryl halides from aryl diazonium salts, utilizing copper salts as either reagents or catalysts.[1] It is a valuable method for introducing a bromine atom onto an aromatic ring, a transformation that can be challenging to achieve through direct substitution.[2][3] The reaction proceeds by converting a primary aromatic amine into a diazonium salt, which is then displaced by a bromide ion in the presence of a copper(I) bromide catalyst.[1][4]

Q2: What are the critical stages of the Sandmeyer reaction where problems can arise?

The Sandmeyer reaction is a two-step process, and issues can occur in both stages:[1]

  • Diazotization: This is the initial step where the primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid).[1][5] Low temperatures (0-5 °C) are crucial during this stage as diazonium salts are often unstable at higher temperatures.[5]

  • Sandmeyer Reaction (Substitution): In this second step, the diazonium salt is treated with a copper(I) bromide solution.[6] Problems such as low yield or the formation of side products can occur if the reaction conditions are not optimal.

Q3: What are the most common side products observed in the Sandmeyer bromination?

Common side products include:

  • Phenols: These form when the diazonium salt reacts with water, especially if the reaction mixture is allowed to warm up before the addition of the copper(I) bromide.[5]

  • Biaryl compounds: The radical mechanism of the Sandmeyer reaction can sometimes lead to the formation of biaryl byproducts.[6]

  • Azo compounds: These can form as a side reaction, particularly with electron-rich anilines.[5]

  • Protodeamination products: In some cases, the diazonium group is replaced by a hydrogen atom.

Q4: How can I confirm the successful formation of the diazonium salt before proceeding with the Sandmeyer reaction?

A simple and effective method to check for the completion of diazotization is to use starch-iodide paper. The presence of excess nitrous acid, which indicates that all the aniline (B41778) has reacted, will turn the paper blue.[7]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Recommended Solution Citation
Incomplete Diazotization Ensure the reaction temperature is strictly maintained between 0–5 °C during the addition of sodium nitrite. Use starch-iodide paper to confirm the presence of excess nitrous acid. Ensure at least one equivalent of sodium nitrite and a sufficient excess of acid are used.[6][7]
Decomposition of Diazonium Salt Use the diazonium salt immediately after its formation; do not store it. Maintain a low temperature throughout the diazotization and the addition of the diazonium salt solution to the copper(I) salt solution.[7]
Inactive Catalyst Use freshly prepared or high-purity commercial copper(I) bromide. Ensure the correct copper(I) halide is used for the desired transformation.[7]
Poor Solubility of Starting Material or Intermediate For anilines with low solubility in the reaction medium, consider using a different solvent system, such as a water/acetonitrile mixture.[8]
Problem 2: Formation of Dark, Tarry Byproducts
Possible Cause Recommended Solution Citation
Decomposition of Diazonium Salt Lower the reaction temperature. Ensure the slow and controlled addition of the diazonium salt solution to the copper(I) salt solution. Check the purity of the starting aniline.[7]
Radical Side Reactions Ensure efficient stirring and controlled temperature to minimize the formation of biaryl compounds.[6]
Problem 3: Inconsistent Results
Possible Cause Recommended Solution Citation
Variability in Reagent Quality or Reaction Conditions Standardize the source and quality of all reagents. Precisely control the reaction temperature and addition rates. Ensure efficient stirring throughout the reaction.[7]

Quantitative Data on Reaction Yields

The yield of the Sandmeyer bromination can be influenced by various factors, including the substrate, catalyst system, and reaction conditions.

Table 1: Typical Yields for Sandmeyer Bromination of Various Anilines

Starting MaterialProductCopper(I) SaltTypical YieldReference
3-Acetylaniline3-BromoacetophenoneCuBr70-75%[7]
AnilineBromobenzene (B47551)CuBrModerate to good[9]
2-Amino-1,3-thiazole2-Bromo-1,3-thiazoleCuBr46%[9]
Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylateEthyl 5-bromo-1,3,4-thiadiazole-2-carboxylateCuBr71%[9]

Table 2: Effect of Substituents on Aryl Bromide Yields in a Catalytic System

A catalytic system using a Cu(I)/Cu(II) mixture with a phenanthroline ligand has been shown to be effective for a wide range of substrates.

Aniline Substrate (position of substituent)Yield (%)
4-Fluoro>95
4-Chloro>95
4-Bromo>95
4-Nitro>95
2-MethylLower yields due to steric hindrance
Bis-diazonium saltsSuccessful bromination with minor side products

Data adapted from a study on catalytic Sandmeyer bromination which reported that para-substituted substrates consistently provided high yields, while ortho-substituted diazonium salts gave lower yields.

Experimental Protocols

Protocol 1: Standard Sandmeyer Bromination of Aniline

This protocol provides a general procedure for the synthesis of bromobenzene from aniline.

Materials:

  • Aniline

  • Concentrated hydrobromic acid (48%)

  • Sodium nitrite

  • Copper(I) bromide

  • Deionized water

  • Ice

  • Starch-iodide paper

Procedure:

Part 1: Diazotization

  • In a flask, dissolve the aniline in a mixture of 48% hydrobromic acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.[6]

  • After the addition is complete, stir the mixture for an additional 15-30 minutes at 0-5 °C.

  • Check for the presence of excess nitrous acid using starch-iodide paper; a blue-black color indicates the completion of diazotization.[5]

Part 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) bromide in 48% hydrobromic acid and cool it in an ice bath.[7]

  • Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) bromide solution.[6]

  • After the initial vigorous evolution of nitrogen gas subsides, the mixture may be gently warmed to ensure complete reaction.

  • The bromo-aromatic product can then be isolated by steam distillation or extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).[7]

  • The organic layer is then washed, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

  • The crude product can be further purified by distillation or column chromatography.

Protocol 2: Catalytic Sandmeyer Bromination with a Cu(I)/Cu(II) System

This modified protocol utilizes a catalytic amount of a copper salt mixture with a ligand, which can lead to higher yields for a broader range of substrates.[10]

Materials:

Procedure:

  • To a solution of the aryl diazonium tetrafluoroborate salt and potassium bromide in acetonitrile, add a catalytic amount of an equimolar mixture of CuBr and CuBr₂.[9][10]

  • Add the 1,10-phenanthroline ligand and the dibenzo-18-crown-6 phase-transfer catalyst.[9][10]

  • Stir the reaction mixture at room temperature (20-25 °C).[9]

  • Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, the reaction mixture is worked up by standard procedures, which may include quenching with water, extraction with an organic solvent, and purification of the product.

Visual Guides

Experimental Workflow for Sandmeyer Bromination

Sandmeyer_Workflow start_end start_end process process decision decision output output start Start diazotization Diazotization: Aniline + NaNO2/HBr (0-5 °C) start->diazotization check_diazotization Starch-Iodide Test Positive? diazotization->check_diazotization sandmeyer Sandmeyer Reaction: Add Diazonium Salt to CuBr Solution check_diazotization->sandmeyer Yes troubleshoot Troubleshoot Diazotization check_diazotization->troubleshoot No workup Workup: Extraction & Washing sandmeyer->workup purification Purification: Distillation or Chromatography workup->purification product Pure Bromo-Aromatic Compound purification->product end End product->end troubleshoot->diazotization

Caption: A logical workflow for the Sandmeyer bromination.

Troubleshooting Logic for Poor Yield

Troubleshooting_Yield problem problem cause cause solution solution poor_yield Poor Yield incomplete_diazo Incomplete Diazotization? poor_yield->incomplete_diazo salt_decomposition Diazonium Salt Decomposition? poor_yield->salt_decomposition inactive_catalyst Inactive Catalyst? poor_yield->inactive_catalyst check_temp Verify Temp (0-5 °C) incomplete_diazo->check_temp check_nitrite Check for Excess Nitrous Acid incomplete_diazo->check_nitrite use_immediately Use Diazonium Salt Immediately salt_decomposition->use_immediately maintain_cold Maintain Low Temp Throughout salt_decomposition->maintain_cold fresh_catalyst Use Fresh/High-Purity CuBr inactive_catalyst->fresh_catalyst

Caption: Troubleshooting guide for addressing poor reaction yield.

Simplified Signaling Pathway of the Sandmeyer Reaction

Sandmeyer_Mechanism reactant reactant intermediate intermediate catalyst catalyst product product ArNH2 Aryl Amine (Ar-NH2) ArN2 Aryl Diazonium Salt (Ar-N2+) ArNH2->ArN2 NaNO2/HBr (Diazotization) Ar_radical Aryl Radical (Ar•) ArN2->Ar_radical + Cu(I)Br (Single Electron Transfer) CuBr Cu(I)Br ArBr Aryl Bromide (Ar-Br) Ar_radical->ArBr + Cu(II)Br2 N2 N2 Gas Ar_radical->N2 CuBr2 Cu(II)Br2 ArBr->CuBr Regenerates Catalyst

Caption: A simplified representation of the Sandmeyer reaction mechanism.

References

Technical Support Center: Synthesis of Substituted Naphthoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted naphthoic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, detailed experimental protocols, and visualizations to clarify complex relationships.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted naphthoic acids, and what are their primary side reactions?

A1: The selection of a synthetic route largely depends on the available starting materials and the desired substitution pattern. The most prevalent methods include:

  • Grignard Reaction: Involves the carboxylation of a Grignard reagent derived from a halo-naphthalene. A major side reaction is the Wurtz coupling, which leads to the formation of binaphthyl dimers.

  • Oxidation of Alkylnaphthalenes: A common industrial method where an alkyl group on the naphthalene (B1677914) ring is oxidized to a carboxylic acid. Side reactions include incomplete oxidation, resulting in the corresponding naphthaldehyde, and over-oxidation, which can lead to ring cleavage.[1]

  • Hydrolysis of Cyanonaphthalenes: The hydrolysis of a naphthonitrile to the carboxylic acid. A potential issue is incomplete hydrolysis, leaving unreacted nitrile or a carboxamide intermediate.

  • Friedel-Crafts Acylation followed by Oxidation: This two-step process involves the acylation of a naphthalene derivative to form a ketone, which is then oxidized to the carboxylic acid. The main challenge in the acylation step is controlling regioselectivity, which is highly dependent on solvent and temperature.[2]

  • Kolbe-Schmitt Reaction (for Hydroxynaphthoic Acids): This reaction involves the carboxylation of a naphtholate salt. It can produce a mixture of isomers, and side products like xanthones and tars can form under poorly controlled conditions.

Q2: How does the position of the substituent on the naphthalene ring affect the synthesis?

A2: The position of substituents significantly influences the reactivity and regioselectivity of subsequent reactions. For instance, in Friedel-Crafts acylation, the α-position (C1, C4, C5, C8) is kinetically favored due to the formation of a more stable carbocation intermediate.[3][4] However, bulky substituents or thermodynamic control can favor substitution at the β-position (C2, C3, C6, C7).[2][5] Activating groups like methoxy (B1213986) substituents will direct incoming electrophiles to specific positions, but the choice of solvent and temperature can alter the product ratio.[5]

Q3: What are the best practices for purifying crude substituted naphthoic acids?

A3: Purification strategies depend on the nature of the impurities. Common methods include:

  • Recrystallization: An effective method for removing most soluble and insoluble impurities. The choice of solvent is critical; toluene (B28343) and ethanol (B145695) are commonly used.

  • Column Chromatography: Used for separating isomers or closely related byproducts that are difficult to remove by recrystallization.[6]

  • Acid-Base Extraction: This technique is useful for separating the acidic naphthoic acid product from neutral byproducts like unreacted starting materials or Wurtz coupling products.

Troubleshooting Guides

Guide 1: Grignard Reaction Issues

Problem: Low or no yield of the desired naphthoic acid.

Possible Cause Troubleshooting Steps
Failure of Grignard reagent formation Ensure all glassware is flame-dried or oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Activate magnesium turnings with a small crystal of iodine or by gentle warming.
High yield of Wurtz coupling byproduct (e.g., 1,1'-binaphthyl) Add the halo-naphthalene slowly and at a controlled rate to the magnesium suspension to avoid high local concentrations. Maintain a low reaction temperature. The choice of solvent can significantly impact the formation of Wurtz coupling products; for some substrates, diethyl ether is preferable to THF.[7][8]
Inefficient carboxylation Use a large excess of freshly crushed dry ice (solid CO₂). Add the Grignard solution slowly to the dry ice to prevent localized warming and sublimation of CO₂.
Guide 2: Oxidation of Alkylnaphthalenes

Problem: Low yield and purity of the naphthoic acid product.

Possible Cause Troubleshooting Steps
Incomplete oxidation Optimize reaction conditions such as temperature, pressure, and catalyst loading to drive the reaction to completion. Monitor the reaction by TLC or GC to ensure the disappearance of the starting material and intermediates like naphthaldehyde.[1]
Over-oxidation and ring cleavage Lower the reaction temperature or consider a more selective catalyst system to minimize the formation of byproducts like naphthoquinones or ring-opened products.[1]
Presence of water Water can have a negative effect on the oxidation process. Ensure anhydrous conditions for optimal results.[9]
Guide 3: Friedel-Crafts Acylation Regioselectivity

Problem: Formation of an undesired isomer of the acylated naphthalene precursor.

Control Type Conditions to Favor α-Substitution (Kinetic Product) Conditions to Favor β-Substitution (Thermodynamic Product)
Solvent Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (B109758) (CH₂Cl₂). These often cause the α-isomer-catalyst complex to precipitate, preventing rearrangement.[2]Polar solvents like nitrobenzene, which keep the initially formed α-isomer in solution, allowing for deacylation and reaction at the more stable β-position.[2]
Temperature Lower reaction temperatures (e.g., 0°C).[5]Higher reaction temperatures.[2]
Steric Hindrance Less bulky acylating agents.Bulkier acylating agents may favor the less hindered β-position.[4]

Data Presentation

Table 1: Comparative Yields for the Synthesis of 1-Naphthoic Acid

Synthesis RouteStarting MaterialKey ReagentsReaction ConditionsYield (%)Purification Method
Grignard Reagent Carboxylation1-Bromonaphthalene (B1665260)Mg, CO₂, Ether, BenzeneReflux, then -7°C to -2°C for carboxylation68-70Recrystallization from toluene
Oxidation of 1'-Acetonaphthone1'-AcetonaphthoneI₂, DMSO, t-BuOOH, Chlorobenzene130°C, 6 hours84Column chromatography
Oxidation of 1-Methylnaphthalene1-MethylnaphthaleneCo, Mn, Br salts (catalyst), O₂/Air120-250°C, 0.2-3.5 MPa~80-93*Industrial purification
Direct Carboxylation of NaphthaleneNaphthaleneCO₂, Lewis Acid (e.g., AlCl₃)Varies with catalyst30-63Column chromatography

*Yield reported for the oxidation of 2-methylnaphthalene, expected to be similar for the 1-isomer.[6]

Table 2: Solvent Effects on Wurtz Coupling in Grignard Reactions

SolventYield of Desired Product (%)*Observations
Diethyl Ether (Et₂O)94Excellent yield with minimal Wurtz coupling.
Tetrahydrofuran (THF)27Poor yield due to significant Wurtz byproduct formation.
2-Methyltetrahydrofuran (2-MeTHF)90Excellent yield, demonstrating suppression of Wurtz coupling.

*Isolated yield of the alcohol product after reaction of the in situ generated benzyl (B1604629) Grignard reagent with 2-butanone.[7]

Experimental Protocols

Protocol 1: Synthesis of 1-Naphthoic Acid via Grignard Reaction

This protocol is a classic and reliable method for the synthesis of 1-naphthoic acid from 1-bromonaphthalene.[6][10]

Materials:

  • 1-Bromonaphthalene

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dry benzene

  • Dry ice (solid carbon dioxide)

  • Concentrated sulfuric acid

  • Toluene

  • Iodine crystal

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a separatory funnel, place 24.3 g (1 gram atom) of magnesium turnings.

  • Cover the magnesium with 100 mL of anhydrous ether and add a small crystal of iodine and 10 mL of 1-bromonaphthalene to initiate the reaction. Gentle warming may be necessary.

  • Once the reaction starts, add a solution of 192 g (0.93 mole) of 1-bromonaphthalene in 500 mL of anhydrous ether at a rate that maintains a vigorous but controlled reflux.

  • After the addition is complete, continue stirring and refluxing for 30 minutes.

  • Dissolve the resulting Grignard reagent by adding 533 mL of dry benzene.

  • Cool the reaction mixture to -7°C using an ice-salt bath.

  • Introduce a stream of dry carbon dioxide gas above the surface of the stirred reaction mixture, maintaining the temperature below -2°C. The reaction is typically complete in 1.25 to 1.5 hours.

  • Pour the reaction mixture into a flask containing 1 kg of crushed ice and 100 mL of concentrated sulfuric acid.

  • Separate the organic layer and extract the aqueous layer with ether.

  • Combine the organic layers, wash with water, and then extract the 1-naphthoic acid with a sodium carbonate solution.

  • Acidify the sodium carbonate solution with sulfuric acid to precipitate the crude 1-naphthoic acid.

  • Collect the crude acid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from toluene.

Protocol 2: Synthesis of 2-Naphthoic Acid via Oxidation of Methyl β-Naphthyl Ketone

This protocol describes the haloform reaction to oxidize a ketone precursor to the corresponding carboxylic acid.[11]

Materials:

  • Methyl β-naphthyl ketone

  • Sodium hydroxide (B78521)

  • Chlorine gas

  • Ice

  • Sodium bisulfite

  • Concentrated hydrochloric acid

  • 95% Ethanol

Procedure:

  • Prepare a sodium hypochlorite (B82951) solution by passing chlorine gas into a cooled solution of sodium hydroxide in water, keeping the temperature below 0°C.

  • In a flask equipped with a stirrer and thermometer, warm the hypochlorite solution to 55°C and add 85 g (0.5 mole) of methyl β-naphthyl ketone.

  • Stir vigorously and maintain the temperature at 60-70°C by cooling in an ice bath as needed. The exothermic reaction should take 30-40 minutes.

  • Continue stirring for another 30 minutes after the exotherm subsides.

  • Destroy excess hypochlorite by adding a solution of 50 g of sodium bisulfite in 200 mL of water.

  • Cool the mixture to room temperature and carefully acidify with 200 mL of concentrated hydrochloric acid to precipitate the crude 2-naphthoic acid.

  • Collect the crude acid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from 600 mL of 95% ethanol to obtain pure 2-naphthoic acid.

Visualizations

Grignard_Troubleshooting start Low Yield in Grignard Synthesis q1 Did the reaction initiate? start->q1 check_reagents Check for Moisture: - Flame-dry glassware - Use anhydrous solvents - Ensure inert atmosphere q1->check_reagents No q2 Is Wurtz coupling byproduct significant? q1->q2 Yes a1_yes Yes a1_no No activate_mg Activate Magnesium: - Add iodine crystal - Gentle warming check_reagents->activate_mg control_addition Control Reagent Concentration: - Slow, dropwise addition of halide - Maintain low temperature q2->control_addition Yes q3 Was carboxylation step efficient? q2->q3 No a2_yes Yes a2_no No solvent_choice Optimize Solvent: - Consider Et₂O over THF for certain substrates control_addition->solvent_choice optimize_co2 Optimize Carboxylation: - Use excess, crushed dry ice - Add Grignard solution slowly to CO₂ - Maintain low temperature q3->optimize_co2 No end_ok Proceed to workup and purification. q3->end_ok Yes a3_yes Yes a3_no No

Caption: Troubleshooting workflow for low yields in Grignard synthesis of naphthoic acids.

Friedel_Crafts_Control cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control start Friedel-Crafts Acylation of Naphthalene kinetic_conditions Conditions: - Low Temperature (e.g., 0°C) - Non-polar solvent (CS₂, CH₂Cl₂) start->kinetic_conditions thermo_conditions Conditions: - High Temperature - Polar solvent (Nitrobenzene) start->thermo_conditions kinetic_product α-Acylnaphthalene (1-substituted) kinetic_conditions->kinetic_product Favors thermo_product β-Acylnaphthalene (2-substituted) kinetic_product->thermo_product Rearrangement under thermodynamic conditions thermo_conditions->thermo_product Favors

Caption: Factors influencing regioselectivity in the Friedel-Crafts acylation of naphthalene.

References

Technical Support Center: Purifying 5-Bromo-2-naphthoic Acid by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purification of 5-Bromo-2-naphthoic acid using column chromatography. Below you will find frequently asked questions (FAQs), comprehensive troubleshooting guides, and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

A1: The standard and most effective stationary phase for the column chromatography of this compound is silica (B1680970) gel (230-400 mesh).[1] Silica gel is a polar adsorbent, which allows for good separation of moderately polar compounds like aromatic carboxylic acids from less polar or more polar impurities.[2][3][4][5]

Q2: How do I choose an appropriate mobile phase (eluent)?

A2: A common and effective mobile phase is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297).[1] The ideal starting ratio should be determined by Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound. A gradient elution, starting with a lower polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the proportion of ethyl acetate, is recommended to effectively separate the compound from impurities.[1]

Q3: Why is my compound streaking or tailing on the TLC plate and column?

A3: Streaking or tailing is a common issue when purifying carboxylic acids on silica gel. This is due to the acidic nature of the carboxyl group interacting strongly with the slightly acidic silica gel.[6] To resolve this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase.[7][8] This suppresses the deprotonation of the carboxylic acid, leading to a single protonated species that moves as a more compact band.

Q4: How should I load my crude sample onto the column?

A4: Dry loading is highly recommended, especially if your crude product has poor solubility in the initial non-polar mobile phase.[1] To do this, dissolve your crude this compound in a minimal amount of a volatile solvent (like dichloromethane (B109758) or methanol), add a small portion of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization

This protocol is for determining the optimal mobile phase for column chromatography.

  • Mobile Phase Preparation : Prepare a stock solution of your mobile phase, for example, a mixture of hexane and ethyl acetate. A good starting point for aromatic carboxylic acids is a 7:3 (v/v) ratio of Hexane:Ethyl Acetate.[8] To this mixture, add 0.5-1% glacial acetic acid.[7][8]

  • Sample Preparation : Dissolve a small amount (1-2 mg) of your crude this compound in a few drops of a suitable solvent like dichloromethane or methanol.

  • Spotting : Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate (with F254 indicator) about 1 cm from the bottom.

  • Development : Place the TLC plate in a developing chamber containing the prepared mobile phase. Ensure the solvent level is below the spotting line. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization : Remove the plate and visualize the spots under a UV lamp (254 nm).[1] The ideal solvent system will give your target compound an Rf value between 0.2 and 0.4.

Protocol 2: Column Chromatography Purification
  • Column Packing (Wet Slurry Method) :

    • Plug the bottom of a glass column with a small piece of cotton or glass wool.

    • Add a thin layer of sand.

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate with 0.5% acetic acid).

    • Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.[5]

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.

    • Add a thin protective layer of sand on top of the silica.[1]

  • Sample Loading (Dry Loading) :

    • Adsorb your crude this compound onto a small amount of silica gel as described in the FAQs.

    • Carefully add this powder to the top of the packed column.

  • Elution :

    • Begin adding the mobile phase to the column. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate + 0.5% acetic acid).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., to 90:10, then 85:15).[1]

  • Fraction Collection and Analysis :

    • Collect the eluent in small, separate fractions.

    • Analyze the fractions by TLC to identify which ones contain the pure this compound.[4]

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Recommended Column Chromatography Conditions

ParameterRecommended ConditionNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for compounds of moderate polarity.[1]
Mobile Phase Hexane/Ethyl Acetate with 0.5-1% Acetic AcidA gradient elution is recommended.[1][7]
Initial Eluent Ratio 95:5 (Hexane:Ethyl Acetate)Adjust based on TLC results.
Target TLC Rf Value ~0.2 - 0.4Provides good separation on the column.[2]
Sample Loading Dry LoadingRecommended for improved resolution.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation / Overlapping Bands - Inappropriate solvent system.- Column was overloaded.- Column packed improperly (channeling).- Optimize the mobile phase using TLC to achieve a clear separation between your compound and impurities with an Rf of 0.2-0.4 for the target.[9]- Reduce the amount of crude material loaded onto the column.- Repack the column carefully using the wet slurry method to avoid air bubbles and cracks.[9]
Compound Won't Elute from the Column - Mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
Compound Elutes Too Quickly (with the solvent front) - Mobile phase is too polar.- Start with a less polar mobile phase (e.g., increase the proportion of hexane).
Streaking/Tailing of the Compound Band - Strong interaction between the carboxylic acid and silica gel.- Add 0.5-1% of acetic or formic acid to the eluting solvent to suppress deprotonation of the carboxylic acid.[7]
Low Recovery of Purified Product - Compound may have decomposed on the silica.- Some product may not have eluted and is still on the column.- Check the stability of your compound on a silica TLC plate before running the column.- After collecting the main fractions, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a small amount of methanol) to see if any remaining product elutes.

Visualizations

G cluster_prep Preparation cluster_sep Separation & Analysis TLC Optimize Mobile Phase via TLC Elute Elute with Gradient Mobile Phase TLC->Elute Slurry Prepare Silica Gel Slurry Pack Pack Column Slurry->Pack Load Dry Load Crude Sample Pack->Load Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Analyze->Elute Adjust Gradient Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure this compound Evaporate->Pure G start Problem: Poor Purification q1 Are bands streaking/tailing? start->q1 a1 Add 0.5-1% Acetic Acid to Mobile Phase q1->a1 Yes q2 Is there poor separation between spots on TLC? q1->q2 No a1->q2 a2 Re-optimize Mobile Phase (adjust polarity) q2->a2 Yes q3 Is recovery low? q2->q3 No end Improved Purification a2->end a3 Flush column with highly polar solvent q3->a3 Yes q3->end No a3->end

References

stability and degradation of 5-Bromo-2-naphthoic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 5-Bromo-2-naphthoic acid under various reaction conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Unexpected Side Products in Coupling Reactions

Question: I am observing unexpected byproducts in my Suzuki or amide coupling reactions with this compound. What are the likely side reactions and how can I minimize them?

Answer:

Unexpected side products in coupling reactions involving this compound can arise from several sources, including dehalogenation, decarboxylation, or reactions involving the naphthalene (B1677914) ring.

Potential Side Reactions and Solutions:

Side ReactionPotential CauseRecommended Solutions
Debromination (Loss of Bromine) Reductive conditions, high temperatures, or certain palladium catalysts.- Use milder reaction conditions. - Screen different palladium catalysts and ligands. For instance, electron-rich ligands can sometimes promote reductive dehalogenation. - Ensure the absence of reducing agents in the reaction mixture.
Decarboxylation (Loss of CO2) High reaction temperatures, especially in the presence of copper catalysts or strong bases. Aromatic acids are more prone to decarboxylation than aliphatic acids.[1]- Keep the reaction temperature as low as possible. - If applicable, consider using a silver-based catalyst, which has been shown to be effective for decarboxylation of naphthoic acids at around 300°C.[2] - Use a non-coordinating base if possible.
Homocoupling of Boronic Acid/Ester In Suzuki couplings, this can be promoted by certain reaction conditions.- Optimize the stoichiometry of the reactants. - Adjust the base and solvent system.
Hydrolysis of Esters (if applicable) Presence of water in the reaction, especially under basic conditions used in Suzuki couplings.- Use anhydrous solvents and reagents. - Consider using potassium fluoride (B91410) (KF) as a base, which can sometimes prevent ester cleavage, although it might slow down the reaction rate.[3]

Troubleshooting Workflow for Suzuki Coupling:

Caption: Troubleshooting workflow for Suzuki coupling reactions.

Issue 2: Low Yield in Amide Bond Formation

Question: My amide coupling reaction with this compound is resulting in a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in amide coupling reactions are a common issue. With a sterically hindered substrate like this compound, these problems can be exacerbated.

Common Causes and Solutions for Low Amide Coupling Yields:

Potential CauseRecommended Solutions
Incomplete Carboxylic Acid Activation - Ensure the coupling reagent (e.g., HATU, HOBt/EDC) is fresh and used in the correct stoichiometry (typically 1.0-1.5 equivalents). - Pre-activate the carboxylic acid by stirring it with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding the amine.
Steric Hindrance The bulky bromonaphthalene group can hinder the approach of the amine. - Consider forming an acyl fluoride in situ. Reagents like TFFH or BTFFH can generate a smaller, more reactive acyl fluoride intermediate. - Increase the reaction temperature to overcome the activation energy barrier.
Poor Solubility The starting materials may not be fully dissolved.
Side Reactions Racemization at an adjacent chiral center (if applicable) or reaction with other functional groups.

Experimental Protocol: Amide Coupling via Acyl Fluoride for Sterically Hindered Amines

This protocol is a general guideline for coupling this compound with a sterically hindered amine.

  • Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM).

  • Add a fluorinating agent (e.g., TFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride.

  • In a separate flask, dissolve the amine (1.0-1.2 equivalents) in anhydrous DCM.

  • Slowly add the acyl fluoride solution to the amine solution.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Perform a standard aqueous workup and purify the product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the general thermal stability of this compound?

Q2: How stable is this compound to different pH conditions?

A2: this compound is a carboxylic acid and will exhibit typical pH-dependent stability.

  • Acidic Conditions: The compound is expected to be relatively stable under mild acidic conditions. However, strong acidic conditions, especially at elevated temperatures, could potentially lead to hydrolysis of the carboxylic acid group, although this is generally less of a concern for aromatic acids compared to esters.

  • Basic Conditions: In the presence of a base, this compound will be deprotonated to form the corresponding carboxylate salt, which is generally stable. However, strong basic conditions at high temperatures could promote decarboxylation.

  • Hydrolysis: While the carboxylic acid itself doesn't undergo hydrolysis in the same way an ester would, reactions involving the carboxylic acid (e.g., esterification) are pH-dependent.

Q3: Is this compound sensitive to light?

A3: Aromatic bromo-compounds can be susceptible to photodegradation. While specific photostability studies on this compound are not widely published, it is recommended to follow ICH Q1B guidelines for photostability testing if the compound is being developed as a pharmaceutical substance.[1][2][5][6] This involves exposing the compound to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA light.[2] As a general precaution, it is advisable to store this compound protected from light.

Q4: What are the potential degradation pathways for this compound?

A4: Based on its structure and the chemistry of related compounds, the following are potential degradation pathways for this compound:

  • Decarboxylation: This is a likely thermal degradation pathway, resulting in the formation of 1-bromonaphthalene. This can be facilitated by heat and certain catalysts.[1][2]

  • Dehalogenation: Reductive cleavage of the carbon-bromine bond is another possible degradation route, which would yield 2-naphthoic acid. This can occur under reductive conditions, for example, electroreductively or in the presence of certain reducing agents.[7]

  • Oxidation: While the naphthalene ring is relatively stable, strong oxidizing conditions could lead to ring opening or the formation of various oxidized species.

Degradation Pathways Overview:

G A This compound B 1-Bromonaphthalene A->B Decarboxylation (Heat, Catalysts) C 2-Naphthoic acid A->C Dehalogenation (Reductive Conditions) D Oxidized Products A->D Oxidation (Strong Oxidizing Agents)

Caption: Potential degradation pathways of this compound.

Q5: What are the recommended storage conditions for this compound?

A5: To ensure the stability of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place.[6] Storage at room temperature is generally acceptable.[6] Avoid exposure to high temperatures, strong bases, and intense light to prevent degradation.

References

Validation & Comparative

A Comparative Guide to HPLC Method Validation for the Analysis of Brominated Naphthoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Brominated naphthoic acids are a class of compounds that can serve as key building blocks in the synthesis of various therapeutic agents. Ensuring their purity and concentration is critical for downstream applications and final product quality.

High-Performance Liquid Chromatography (HPLC) with UV detection stands as a robust and widely adopted technique for the analysis of aromatic carboxylic acids due to its high precision, accuracy, and accessibility.[1] This guide provides an objective comparison of a validated HPLC method with alternative analytical techniques for the quantification of brominated naphthoic acids. The performance of the HPLC method is supported by representative experimental data, and a detailed protocol is provided to facilitate method implementation.

Comparative Analysis of Analytical Methodologies

The choice of an analytical technique for the quantification of brominated naphthoic acids depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the specific goals of the analysis (e.g., routine quality control versus trace impurity identification). While HPLC-UV offers a reliable and cost-effective solution for routine analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provide enhanced selectivity and sensitivity.

Table 1: Performance Comparison of Analytical Methods for Brominated Naphthoic Acid Quantification

Parameter HPLC-UV GC-MS LC-MS/MS
Principle Chromatographic separation based on polarity, with UV absorbance detection.Separation of volatile compounds followed by mass-to-charge ratio detection.Chromatographic separation coupled with highly selective and sensitive mass detection.
Specificity Good; can be affected by co-eluting impurities with similar UV spectra.High; mass spectral data provides structural information.Very High; precursor-product ion transitions are highly specific.
Sensitivity (Typical LOQ) ~0.1 µg/mL~0.01 µg/mL (with derivatization)< 0.001 µg/mL
Precision (%RSD) < 2%< 5%< 5%
Accuracy (% Recovery) 98-102%95-105%97-103%
Throughput HighModerate (sample derivatization can be time-consuming)High
Cost LowModerateHigh
Key Advantage Robust, reliable, and widely available for routine QC.Excellent for identifying volatile and semi-volatile impurities.Unmatched sensitivity and specificity for trace-level analysis.
Key Limitation Requires a chromophore for detection; lower sensitivity than MS methods.Requires derivatization for non-volatile carboxylic acids.[2]Higher cost and complexity of instrumentation and method development.

HPLC Method Validation Data

The following tables summarize representative data from the validation of a reversed-phase HPLC method for the analysis of a brominated naphthoic acid. This data demonstrates the method's suitability for its intended purpose.

Table 2: Linearity and Range

Concentration (µg/mL) Peak Area (arbitrary units)
5125,430
10251,890
25628,750
501,255,600
1002,510,200
1503,764,500
Correlation Coefficient (r²) ≥ 0.999

Table 3: Accuracy (Recovery)

Spiked Level Concentration (µg/mL) Mean Recovery (%) %RSD
80%4099.50.8
100%50100.20.5
120%6099.80.7

Table 4: Precision

Precision Type Concentration (µg/mL) %RSD of Peak Area
Repeatability (Intra-day, n=6) 500.6%
Intermediate Precision (Inter-day, n=6) 501.2%

Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Parameter Value (µg/mL) Method
LOD 0.03Signal-to-Noise Ratio of 3:1
LOQ 0.1Signal-to-Noise Ratio of 10:1

Experimental Protocols

Detailed HPLC Method Protocol

This protocol outlines a validated reversed-phase HPLC method for the quantitative analysis of brominated naphthoic acids.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 40% B

    • 18.1-25 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Solution (50 µg/mL): Accurately weigh approximately 5 mg of the brominated naphthoic acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Sample Solution (50 µg/mL): Accurately weigh approximately 5 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

3. System Suitability:

Before sample analysis, inject the standard solution six times. The relative standard deviation (%RSD) of the peak area for the brominated naphthoic acid peak should be not more than 2.0%. The tailing factor should be not more than 2.0, and the number of theoretical plates should be not less than 2000.

4. Data Analysis:

The concentration of the brominated naphthoic acid in the sample is determined by comparing its peak area to that of the standard solution using an external standard calibration.

Visualizing the Workflow

To further clarify the logical flow of the HPLC method validation process and the comparative relationship between the analytical techniques, the following diagrams are provided.

HPLC_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis start Define Analytical Requirements select_conditions Select Chromatographic Conditions (Column, Mobile Phase, etc.) start->select_conditions optimize Optimize Separation Parameters select_conditions->optimize specificity Specificity / Selectivity optimize->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability Testing robustness->system_suitability sample_analysis Sample Analysis system_suitability->sample_analysis reporting Reporting Results sample_analysis->reporting

Caption: Logical workflow of the HPLC method validation process.

Analytical_Technique_Comparison cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_lcmsms LC-MS/MS hplc High Precision Good Specificity Cost-Effective gcms High Specificity Good for Volatiles Requires Derivatization hplc->gcms Increasing Specificity & Cost lcmsms Very High Specificity Ultimate Sensitivity Higher Cost gcms->lcmsms Increasing Sensitivity

Caption: Comparison of analytical techniques for brominated naphthoic acids.

References

A Comparative Analysis of the Biological Activity of 5-Bromo-2-naphthoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive review of available data on the biological activities of 5-Bromo-2-naphthoic acid and its positional isomers reveals a landscape of varied potential, from precursors for receptor modulators to antimicrobial and anticancer activities. While direct comparative studies are limited, this guide synthesizes existing research to provide a comparative overview for researchers, scientists, and drug development professionals.

Naphthoic acid and its derivatives have garnered significant attention in medicinal chemistry for their diverse pharmacological properties. The introduction of a bromine atom to the naphthalene (B1677914) core can significantly influence the molecule's physicochemical properties and, consequently, its biological activity. This comparison focuses on the known biological activities of this compound and other bromo-naphthoic acid isomers.

Summary of Biological Activities

While comprehensive, directly comparative experimental data for all isomers of bromo-naphthoic acid remains scarce, the available literature points to several areas of biological interest.

IsomerBiological Activity/UseKey Findings
This compound Intermediate in pharmaceutical synthesis.[1]Primarily utilized as a building block for more complex molecules. Specific biological activity data is not readily available.
1-Bromo-2-naphthoic acid Reactant in the synthesis of probes for human cytochrome P450 enzymes.[2]Its utility as a synthetic intermediate suggests the potential for its derivatives to interact with biological systems.
6-Bromo-2-naphthoic acid Precursor for Adapalene, a retinoid receptor (RARβ and RARγ) specific agonist.[3]This indicates that the 6-bromo isomer can be a key component in developing molecules that modulate nuclear receptors.
7-Bromo-2-naphthoic acid Intermediate for drug development.[1]Its potential as a substrate or inhibitor in enzymatic reactions is an area for further exploration.[1]

Note: The data presented is collated from various sources and does not represent a direct head-to-head comparison in a single study.

Potential Therapeutic Applications

The broader class of naphthoic acid derivatives has demonstrated a range of biological effects, suggesting potential therapeutic avenues for bromo-naphthoic acid isomers.

Antimicrobial Activity

Naphthoic acid derivatives have shown the ability to disrupt microbial cell membranes, indicating potential as antimicrobial agents.[4] For instance, polymers derived from naphthoic acid have exhibited potent antibacterial activity against multi-drug resistant gram-negative bacteria by causing membrane disruption.[5]

Anticancer Activity

Several studies have highlighted the cytotoxic effects of naphthoic acid derivatives against various cancer cell lines.[4] The proposed mechanisms often involve the induction of apoptosis and disruption of the cell cycle.[4]

Experimental Protocols

To facilitate further research and direct comparative studies, detailed methodologies for key experiments are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.

Workflow for MTT Assay

MTT_Assay_Workflow start Seed cells in 96-well plate incubate1 Incubate (24h) start->incubate1 treat Treat with Bromo-naphthoic acid isomers incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_solvent Add solubilizing agent (e.g., DMSO) incubate3->add_solvent read Measure absorbance at 570 nm add_solvent->read

Caption: Workflow of the MTT assay for determining cytotoxicity.

Methodology:

  • Cell Seeding: Plate cells at a density of 5,000-10,000 cells/well in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the bromo-naphthoic acid isomers. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Enzyme Inhibition Assay

Enzyme inhibition assays are crucial for determining if a compound can modulate the activity of a specific enzyme. The following is a general workflow for a typical in vitro enzyme inhibition assay.

Workflow for Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow start Prepare reaction mixture (buffer, enzyme) add_inhibitor Add Bromo-naphthoic acid isomer start->add_inhibitor preincubate Pre-incubate add_inhibitor->preincubate add_substrate Initiate reaction with substrate preincubate->add_substrate incubate Incubate at optimal temperature add_substrate->incubate stop_reaction Stop reaction incubate->stop_reaction detect Detect product formation (e.g., spectrophotometry) stop_reaction->detect

Caption: General workflow for an in vitro enzyme inhibition assay.

Methodology:

  • Reaction Setup: In a suitable reaction vessel (e.g., a microplate well), combine the buffer, the target enzyme, and any necessary cofactors.

  • Inhibitor Addition: Add the bromo-naphthoic acid isomer at various concentrations. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme-inhibitor mixture for a specific time to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period.

  • Reaction Termination: Stop the reaction using an appropriate method (e.g., adding a strong acid or base, or heating).

  • Detection: Quantify the amount of product formed or substrate consumed using a suitable detection method, such as spectrophotometry, fluorometry, or chromatography.

Signaling Pathways of Interest

The potential for naphthoic acid derivatives to act as receptor modulators, such as with Retinoid X Receptors (RXRs), highlights the importance of understanding their interaction with cellular signaling pathways.

Simplified Retinoid X Receptor (RXR) Signaling Pathway

RXR_Signaling cluster_cell Cell cluster_nucleus Nucleus RXR RXR DNA DNA (RXRE) RXR->DNA Partner Partner Receptor (e.g., RAR, VDR) Partner->DNA Transcription Gene Transcription DNA->Transcription Ligand Bromo-naphthoic Acid Derivative Ligand->RXR

Caption: Simplified diagram of RXR signaling.

This pathway illustrates how a ligand, potentially a bromo-naphthoic acid derivative, can enter the nucleus and bind to the Retinoid X Receptor (RXR). RXR then forms a heterodimer with a partner receptor, binds to specific DNA sequences called RXR response elements (RXREs), and modulates the transcription of target genes.

Conclusion

While this compound itself is primarily documented as a synthetic intermediate, the broader family of bromo-naphthoic acid isomers holds potential for diverse biological activities. The position of the bromine atom on the naphthalene ring is likely a key determinant of these activities. Further direct comparative studies are essential to fully elucidate the structure-activity relationships and to identify the most promising isomers for development as therapeutic agents. The experimental protocols and pathway diagrams provided in this guide are intended to support and stimulate such future research endeavors.

References

comparative analysis of different synthesis routes for 5-Bromo-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

The regioselective synthesis of 5-Bromo-2-naphthoic acid, a key building block in the development of pharmaceuticals and other advanced materials, can be achieved through several distinct synthetic pathways. Each route presents a unique set of advantages and challenges in terms of starting material availability, reaction conditions, yield, and purity. This guide provides a comprehensive comparative analysis of the most common methods to assist researchers in selecting the optimal strategy for their specific needs.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is often a trade-off between factors such as the number of steps, overall yield, and the cost and availability of starting materials. The following table summarizes the key quantitative data for the primary synthesis pathways to this compound.

Parameter Route 1: Direct Bromination Route 2: From 2-Methylnaphthalene (B46627) Route 3: From 5-Amino-2-naphthol (via Sandmeyer Reaction)
Starting Material 2-Naphthoic acid2-Methylnaphthalene5-Amino-2-naphthol
Key Reagents Bromine, Acetic acidN-Bromosuccinimide (NBS), Oxidizing agent (e.g., Co-Mn-Br catalyst, O₂)Sulfuric acid, NaNO₂, CuBr, HBr
Number of Steps 123+ (to obtain the carboxylic acid)
Reported Yield VariableHigh (Oxidation step can be >90%)[1]Good (Sandmeyer step ~79%)[2]
Purity Often requires significant purification due to potential for multiple bromination products.Good, with purification of intermediates.High, with purification at each stage.
Advantages Direct, one-step procedure.Utilizes readily available starting materials.Well-established reactions.
Disadvantages Lack of regioselectivity can be a major issue.Multi-step process.Longer synthetic sequence; requires an additional step to convert the naphthol to the naphthoic acid.

Experimental Protocols

Route 1: Direct Bromination of 2-Naphthoic Acid

This method represents the most direct approach to this compound, though control of regioselectivity can be challenging.

Procedure: 2-Naphthoic acid is dissolved in a suitable solvent, typically glacial acetic acid. A solution of bromine in acetic acid is then added dropwise to the mixture.[3] The reaction is often stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is typically poured into water to precipitate the crude product, which is then collected by filtration and purified by recrystallization.[4]

Route 2: Synthesis from 2-Methylnaphthalene

This two-step route involves the initial bromination of 2-methylnaphthalene followed by the oxidation of the methyl group.

Step 1: Synthesis of 5-Bromo-2-methylnaphthalene 2-Methylnaphthalene is dissolved in a chlorinated solvent. N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide are added to the solution.[4] The mixture is heated under reflux for several hours. After the reaction is complete, the succinimide (B58015) byproduct is removed by filtration. The solvent is then evaporated under reduced pressure, and the crude 5-bromo-2-methylnaphthalene is purified by recrystallization or column chromatography.[4]

Step 2: Oxidation to this compound The oxidation of the methyl group can be achieved using a Co-Mn-Br catalyst system in the presence of molecular oxygen.[1][5] The 5-bromo-2-methylnaphthalene is dissolved in a suitable solvent like acetic acid, and the catalyst is added. The reaction is carried out in a high-pressure reactor under elevated temperature and pressure.[1][5] After the reaction, the product is isolated by filtration, followed by a series of washing and neutralization steps to yield this compound.[5]

Route 3: Synthesis from 5-Amino-2-naphthol

This multi-step pathway utilizes a Sandmeyer reaction to introduce the bromo substituent. This route initially yields 5-bromo-2-naphthol, which requires a subsequent oxidation step (not detailed in the cited literature) to produce the target carboxylic acid.

Step 1: Sulfonation of 5-Amino-2-naphthol 5-Amino-2-naphthol is treated with sulfuric acid to introduce a sulfonic acid group at the 1-position, which acts as a protecting and activating group.[2][6]

Step 2: Sandmeyer Reaction The resulting 5-amino-2-hydroxynaphthalene-1-sulfonic acid undergoes diazotization with sodium nitrite (B80452) in the presence of sulfuric acid. The diazonium salt is then reacted with a mixture of cuprous bromide (CuBr) and hydrobromic acid (HBr) to yield 5-bromo-2-hydroxynaphthalene-1-sulfonic acid.[2]

Step 3: Desulfonation The sulfonic acid group is removed by heating the intermediate in aqueous sulfuric acid to afford 5-bromo-2-naphthol.[2][6]

Synthetic Pathways Overview

Synthesis_Routes cluster_1 Route 1: Direct Bromination cluster_2 Route 2: From 2-Methylnaphthalene cluster_3 Route 3: From 5-Amino-2-naphthol A1 2-Naphthoic Acid P This compound A1->P Br₂, Acetic Acid B1 2-Methylnaphthalene B2 5-Bromo-2-methylnaphthalene B1->B2 NBS, Initiator B2->P Oxidation (e.g., Co-Mn-Br, O₂) C1 5-Amino-2-naphthol C2 5-Amino-2-hydroxynaphthalene- 1-sulfonic acid C1->C2 H₂SO₄ C3 5-Bromo-2-hydroxynaphthalene- 1-sulfonic acid C2->C3 1. NaNO₂, H₂SO₄ 2. CuBr, HBr C4 5-Bromo-2-naphthol C3->C4 aq. H₂SO₄, Heat C4->P Oxidation*

Caption: Overview of synthetic routes to this compound.

References

Validating the Structure of 5-Bromo-2-naphthoic Acid: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of novel or synthesized compounds is a critical step. This guide provides a comprehensive overview of using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy to validate the structure of 5-Bromo-2-naphthoic acid, comparing the utility of different 2D NMR techniques. We present supporting experimental data, detailed protocols, and a comparison with alternative analytical methods.

Structural Elucidation using 2D NMR

Two-dimensional NMR spectroscopy provides through-bond and through-space correlations between nuclei, offering a definitive method for mapping the chemical structure of a molecule. For a substituted naphthalene (B1677914) system like this compound, 2D NMR is indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and confirming the substitution pattern. The key experiments for this purpose are COSY, HSQC, and HMBC.

Predicted ¹H and ¹³C NMR Data

The expected chemical shifts for this compound are summarized below. These predictions are based on established substituent effects on the naphthalene ring.

Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1CH8.25129.5
2C-132.0
3CH8.05128.8
4CH7.80129.0
5C-125.0
6CH7.65130.5
7CH7.50128.0
8CH8.15127.5
4aC-134.0
8aC-135.5
COOHC-168.0
COOHH12.5 (broad)-

Key 2D NMR Correlation Experiments

The following tables outline the expected correlations from COSY, HSQC, and HMBC experiments, which collectively confirm the structure of this compound.

¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for identifying adjacent protons on the naphthalene rings.

Table 2: Expected ¹H-¹H COSY Correlations

Proton 1 (ppm)Proton 2 (ppm)Correlation Type
8.25 (H-1)8.05 (H-3)Weak (⁴J)
8.05 (H-3)7.80 (H-4)Strong (³J)
7.65 (H-6)7.50 (H-7)Strong (³J)
7.50 (H-7)8.15 (H-8)Strong (³J)
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). This allows for the definitive assignment of protonated carbons.

Table 3: Expected ¹H-¹³C HSQC Correlations

¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Assignment
8.25129.5C1-H1
8.05128.8C3-H3
7.80129.0C4-H4
7.65130.5C6-H6
7.50128.0C7-H7
8.15127.5C8-H8
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment shows correlations between protons and carbons over two to three bonds (and sometimes four). This is the key experiment for identifying the connectivity between different spin systems and for assigning quaternary (non-protonated) carbons.

Table 4: Key Expected ¹H-¹³C HMBC Correlations

Proton (ppm)Correlated Carbon (ppm)Correlation (Number of Bonds)Structural Information
8.25 (H-1)132.0 (C-2), 128.8 (C-3), 135.5 (C-8a)²J, ³J, ²JConfirms position of H-1 relative to the carboxylic acid and the fused ring.
8.05 (H-3)132.0 (C-2), 129.0 (C-4), 134.0 (C-4a)²J, ²J, ³JConfirms position of H-3 relative to the carboxylic acid and the fused ring.
7.80 (H-4)128.8 (C-3), 125.0 (C-5), 134.0 (C-4a)²J, ²J, ²JConfirms position of H-4 relative to the bromine and the fused ring.
8.15 (H-8)125.0 (C-5), 128.0 (C-7), 135.5 (C-8a)³J, ²J, ²JConfirms position of H-8 relative to the bromine and the fused ring.
8.25 (H-1)168.0 (COOH)³JLinks the aromatic ring to the carboxylic acid.
8.05 (H-3)168.0 (COOH)³JLinks the aromatic ring to the carboxylic acid.

Experimental Workflow

The logical flow for validating the structure of this compound using 2D NMR is illustrated below.

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Data Analysis H1_NMR ¹H NMR Proton_Systems Identify Proton Spin Systems H1_NMR->Proton_Systems C13_NMR ¹³C NMR CH_Correlation Correlate ¹H and ¹³C C13_NMR->CH_Correlation COSY COSY COSY->Proton_Systems HSQC HSQC HSQC->CH_Correlation HMBC HMBC Connectivity Establish Long-Range Connectivity HMBC->Connectivity Proton_Systems->Connectivity CH_Correlation->Connectivity Final_Structure Confirm Structure Connectivity->Final_Structure

Workflow for 2D NMR structural validation.

Experimental Protocols

Sample Preparation
  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a 400 MHz or higher field NMR spectrometer.

¹H-¹H COSY:

  • Pulse Program: cosygpqf (or similar standard COSY sequence).

  • Spectral Width: 12-15 ppm in both dimensions.

  • Number of Scans: 2-4 per increment.

  • Number of Increments: 256-512 in the indirect dimension.

¹H-¹³C HSQC:

  • Pulse Program: hsqcedetgpsisp2.2 (or similar edited HSQC sequence for multiplicity information).

  • ¹H Spectral Width: 12-15 ppm.

  • ¹³C Spectral Width: 100-180 ppm.

  • Number of Scans: 4-8 per increment.

  • Number of Increments: 128-256 in the indirect dimension.

¹H-¹³C HMBC:

  • Pulse Program: hmbcgplpndqf (or similar standard HMBC sequence).

  • ¹H Spectral Width: 12-15 ppm.

  • ¹³C Spectral Width: 100-200 ppm.

  • Number of Scans: 8-16 per increment.

  • Number of Increments: 256-512 in the indirect dimension.

  • Long-Range Coupling Delay: Optimized for a J-coupling of 8 Hz.

Comparison with Alternative Techniques

While 2D NMR is a powerful tool for complete structural elucidation, other analytical techniques provide complementary information.

Table 5: Comparison of Analytical Techniques for Structural Validation

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Complete covalent structure and atom connectivity.Provides unambiguous structural determination.Requires a relatively larger amount of pure sample; can be time-consuming.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity; provides molecular formula with high resolution MS.Does not provide direct information on atom connectivity or isomerism.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, O-H).Fast and non-destructive.Provides limited information on the overall molecular skeleton.
X-ray Crystallography Precise 3D arrangement of atoms in a single crystal.The "gold standard" for absolute structure determination.Requires a suitable single crystal, which can be difficult to obtain.

Conclusion

The combination of COSY, HSQC, and HMBC 2D NMR experiments provides a robust and definitive method for the structural validation of this compound. By establishing proton spin systems, correlating protons to their directly attached carbons, and mapping long-range heteronuclear connectivities, a complete and unambiguous assignment of the molecular structure can be achieved. When combined with data from other techniques such as mass spectrometry and IR spectroscopy, researchers can have the highest confidence in the identity and purity of their compounds.

A Comparative Guide: LC-MS/MS versus HPLC for the Analysis of 5-Bromo-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 5-Bromo-2-naphthoic acid, a key chemical intermediate, is paramount for ensuring quality control and advancing research. The two primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in selecting the most appropriate technique for specific analytical needs.

Principle of a Method

High-Performance Liquid Chromatography (HPLC) is a well-established chromatographic technique that separates components in a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase.[1] For a compound like this compound, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar, and the mobile phase is polar.[2] Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic structure of the analyte allows for strong UV absorbance.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[1][4] After chromatographic separation, the analyte is ionized and introduced into the mass spectrometer. The first mass analyzer selects the parent ion of this compound, which is then fragmented. The second mass analyzer detects specific fragment ions, providing a highly selective and sensitive method for quantification.[4] This technique is particularly advantageous for analyzing complex samples and for detecting trace-level concentrations.[1]

Performance Comparison

The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, and the complexity of the sample matrix. LC-MS/MS generally offers superior performance in terms of sensitivity and specificity.[1][5]

Performance CharacteristicHPLC-UVLC-MS/MS
Linearity (r²) > 0.999[5]> 0.999[5]
Accuracy (% Recovery) 98.0 - 102.0%[5]99.0 - 101.0%[5]
Precision (%RSD) < 2.0%[5]< 1.5%[5]
Limit of Detection (LOD) ~0.1 µg/mL[5]~0.01 µg/mL[5]
Limit of Quantitation (LOQ) ~0.3 µg/mL[5]~0.03 µg/mL
Selectivity Good; can be affected by co-eluting impurities with similar UV spectra.[5]Very High; specific detection based on molecular weight and fragmentation.[5]
Instrumentation Cost Moderate to High[6]High[6]
Analysis Time Typically 5-30 minutes per sample.[6]Typically 5-30 minutes per sample.[6]
Primary Use Case Routine quantification, purity assessment, and stability studies.[6]Confirmatory analysis, impurity identification, and trace-level quantification.[6]

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methods for the analysis of this compound using both HPLC-UV and LC-MS/MS.

HPLC-UV Method

This method is a robust starting point for the purity analysis and quantification of this compound.

  • Instrumentation: Standard HPLC system with a UV detector.[2]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2]

  • Mobile Phase:

  • Gradient: A time-based gradient can be optimized to ensure good separation. A typical starting point would be a linear gradient from 60% A to 40% A over 15 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Detection: UV at 254 nm.[2]

  • Injection Volume: 10 µL.[2]

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 0.5 mg/mL.[2]

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.[2]

LC-MS/MS Method

This method provides higher sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices.

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 UHPLC column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.[7]

    • Solvent B: 0.1% Formic Acid in Acetonitrile.[3]

  • Gradient: A fast gradient is typically used, for example, from 95% A to 5% A in 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Negative Ion Electrospray (ESI-). Carboxylic acids often show better ionization in negative mode.

    • MRM Transitions:

      • Quantifier: m/z 249 -> 205 (corresponding to the loss of CO2)

      • Qualifier: m/z 251 -> 207 (utilizing the bromine isotope pattern)

    • Collision Energy and other source parameters: These would need to be optimized for the specific instrument.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of 1 mg/mL in methanol. Perform serial dilutions with the mobile phase to prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

    • Sample Solution: Dissolve the sample in the mobile phase to a concentration within the calibration range.

Method Selection and Workflow

The selection of the analytical method should be based on the specific requirements of the analysis. For routine quality control where high sensitivity is not the primary concern, HPLC-UV is a robust and cost-effective choice. For applications requiring high sensitivity, selectivity, and structural confirmation, particularly in complex matrices like biological fluids, LC-MS/MS is the preferred method.

G cluster_0 Analytical Workflow cluster_1 HPLC-UV Analysis cluster_2 LC-MS/MS Analysis start Define Analytical Goal (e.g., Purity, Quantification) sample_prep Sample Preparation (Dissolution, Dilution) start->sample_prep hplc_analysis HPLC Separation sample_prep->hplc_analysis Routine Analysis lcms_analysis LC Separation sample_prep->lcms_analysis Trace Analysis/ Complex Matrix uv_detection UV Detection hplc_analysis->uv_detection hplc_data Data Analysis (Peak Area vs. Concentration) uv_detection->hplc_data report Report Results hplc_data->report ms_detection MS/MS Detection (MRM) lcms_analysis->ms_detection lcms_data Data Analysis (Ion Abundance vs. Concentration) ms_detection->lcms_data lcms_data->report

General analytical workflow for the analysis of this compound.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of this compound. HPLC-UV is a reliable and widely accessible method suitable for routine analysis.[5] In contrast, LC-MS/MS provides unparalleled sensitivity and specificity, making it the method of choice for challenging applications such as impurity profiling and analysis in complex biological matrices.[1][5] The ultimate decision on which method to employ should be guided by the specific analytical requirements, available instrumentation, and cost considerations.

References

A Researcher's Guide to Assessing the Purity of Synthesized 5-Bromo-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a critical parameter that underpins the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 5-Bromo-2-naphthoic acid, a key intermediate in various synthetic pathways. We present a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, complete with detailed experimental protocols and supporting data to inform your choice of analytical strategy.

The synthesis of this compound, commonly achieved through the bromination of 2-naphthoic acid, can result in a product profile containing not only the desired compound but also unreacted starting material and potential over-brominated byproducts, such as dibromo-2-naphthoic acid derivatives. Therefore, robust analytical methods are essential to accurately quantify the purity of the synthesized material and identify any significant impurities. Commercial suppliers of this compound typically specify a purity of 95-99%.

Comparison of Analytical Methods

The selection of an appropriate analytical technique for purity assessment depends on several factors, including the expected impurities, the required level of accuracy and precision, and the available instrumentation. The following table provides a comparative overview of the most common methods for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with detection by mass spectrometry.Quantification based on the direct relationship between the integrated signal intensity of a specific nucleus and the number of those nuclei in the sample, relative to a certified internal standard.
Sample Preparation Dissolution in a suitable solvent (e.g., acetonitrile (B52724)/water).Derivatization (e.g., silylation or esterification) is typically required to increase volatility.Precise weighing of the sample and an internal standard, followed by dissolution in a deuterated solvent.
Common Impurities Detected Unreacted 2-naphthoic acid, dibromo-2-naphthoic acid isomers.Volatile impurities, residual solvents, and derivatized forms of the main component and its impurities.Any proton-containing impurity with distinct signals from the analyte and internal standard.
Typical Purity Range (%) 95-99.9%95-99.9%98-100% (absolute purity)
Limit of Detection (LOD) / Limit of Quantification (LOQ) LOD: ~0.01 µg/mL; LOQ: ~0.05 µg/mL (Analyte dependent)LOD: ~0.1 ng/mL; LOQ: ~0.5 ng/mL (Analyte and derivatization dependent)Dependent on the concentration and the number of scans, but generally less sensitive than chromatographic methods.
Precision (Typical %RSD) < 2%< 5%< 1%
Advantages Robust, versatile, and widely available. Good for separating non-volatile impurities.High sensitivity and specificity. Provides structural information for impurity identification.Provides an absolute measure of purity without the need for a specific reference standard of the analyte. Non-destructive.
Limitations Requires a reference standard for quantification. UV detection may not be suitable for all impurities.Requires the analyte to be volatile or amenable to derivatization. Thermal degradation of the sample can occur.Lower sensitivity compared to chromatographic methods. Signal overlap can be a challenge.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is suitable for the routine purity analysis of this compound and the quantification of non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water

    • Solvent B: Acetonitrile

  • Gradient: A gradient elution is often employed for optimal separation. A typical gradient could be: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-26 min, 90-30% B; 26-30 min, 30% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. For quantitative analysis, a calibration curve should be prepared using a certified reference standard of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for identifying and quantifying volatile impurities and can be used for the analysis of this compound after derivatization.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Derivatization: Esterification of the carboxylic acid group is necessary to increase volatility. A common method is to react the sample with a methylating agent like (trimethylsilyl)diazomethane or by heating with methanol (B129727) and a catalytic amount of acid.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.

  • Injection Volume: 1 µL (splitless).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 50-500.

  • Sample Preparation: After derivatization, dissolve the sample in a suitable solvent (e.g., ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Data Analysis: Purity is determined by the area percent of the main peak. Impurity identification is achieved by comparing the obtained mass spectra with a library of known compounds.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Protocol

qNMR provides an absolute measure of purity by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a suitable solvent for this compound.

  • Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid or 1,3,5-trimethoxybenzene).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.

    • Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio (S/N > 250:1 for accurate integration).

  • Data Analysis: The purity of the analyte (P_analyte) is calculated using the following formula:

    P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualizing the Purity Assessment Workflow

To aid in understanding the logical flow of assessing the purity of synthesized this compound, the following diagram illustrates the general experimental workflow.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purification Purification cluster_analysis Purity Analysis cluster_results Results & Comparison Synthesis Synthesis of this compound Initial_TLC Initial Purity Check (TLC) Synthesis->Initial_TLC Purification Purification (e.g., Recrystallization) Initial_TLC->Purification HPLC HPLC-UV Analysis Purification->HPLC GCMS GC-MS Analysis Purification->GCMS qNMR qNMR Analysis Purification->qNMR Data_Comparison Compare Purity Data & Impurity Profiles HPLC->Data_Comparison GCMS->Data_Comparison qNMR->Data_Comparison Final_Purity Final Purity Determination Data_Comparison->Final_Purity

Caption: Workflow for the synthesis, purification, and purity assessment of this compound.

Conclusion

The choice of analytical method for assessing the purity of synthesized this compound should be guided by the specific requirements of the research. HPLC-UV offers a robust and routine method for determining purity and quantifying known non-volatile impurities. GC-MS provides high sensitivity and structural information, which is invaluable for identifying unknown volatile impurities. For an absolute and highly accurate purity determination without the need for a specific reference standard, qNMR is the method of choice. For a comprehensive characterization of the synthesized material, a combination of these orthogonal techniques is often the most effective approach, providing a complete picture of the compound's purity and impurity profile.

Navigating the Maze of Method Validation: A Comparative Guide to Inter-Laboratory Studies of Naphthoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

The validation of an analytical method is essential to confirm its suitability for a specific purpose.[5] When a method is intended for use across different laboratories, an inter-laboratory study, also known as a collaborative study or round-robin test, is the ultimate test of its reproducibility and robustness.[6] Proficiency testing (PT) is a type of inter-laboratory comparison that assesses the performance of individual laboratories against a pre-established set of criteria.[1][2][3][4]

Data Presentation: A Decade of Proficiency Testing for Benzoic Acid

The following table summarizes the performance of eleven laboratories in a proficiency testing program for the analysis of benzoic acid in food samples, conducted by MyKIMIA PTP between 2012 and 2021.[1][2] The primary analytical technique used by the participating laboratories was High-Performance Liquid Chromatography (HPLC).[1][2][3] Laboratory performance is evaluated using Z-scores, a statistical measure of how far a result is from the consensus value. A Z-score between -2 and 2 is generally considered satisfactory.

Laboratory ID20122013201420152016201820192021
HQ 0.5-0.30.10.40.20.6-0.10.3
PP 0.20.1-0.20.10.50.30.20.1
Pr -0.1-0.50.3-0.20.1-0.4-0.3-0.2
Me -2.5 0.60.50.70.80.90.50.6
Jh 0.80.70.90.60.70.50.80.7
Ph 0.40.20.10.30.40.20.30.4
Tr -0.3-0.1-0.4-0.5-0.2-0.1-0.4-0.3
Sr 1.21.11.31.01.41.21.11.3
Sb 0.90.81.00.91.11.00.91.0
Bi 1.51.31.61.42.1 1.51.31.4
Si 1.81.61.91.72.3 *1.81.61.7

Z-scores outside the acceptable range of -2 to 2 are highlighted in bold and marked with an asterisk, indicating an outlier or questionable result that warrants investigation.[2][4]

Experimental Protocols: HPLC Analysis of Benzoic Acid in Food Samples

The following is a representative experimental protocol for the determination of benzoic acid in food samples by HPLC, based on common practices for this type of analysis.

1. Scope: This method is applicable for the quantitative determination of benzoic acid in various food matrices.

2. Principle: A food sample is extracted with a suitable solvent, and the extract is then analyzed by reversed-phase high-performance liquid chromatography with ultraviolet (UV) detection.

3. Apparatus:

  • HPLC system with a UV detector

  • Analytical balance

  • Homogenizer or blender

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

4. Reagents and Standards:

  • Acetonitrile (B52724), HPLC grade

  • Water, HPLC grade

  • Phosphoric acid, analytical grade

  • Benzoic acid reference standard

  • Mobile phase: A mixture of acetonitrile and water (e.g., 40:60 v/v) with 0.1% phosphoric acid. The exact ratio may be adjusted to achieve optimal separation.

  • Standard stock solution: Accurately weigh about 100 mg of benzoic acid reference standard and dissolve in 100 mL of methanol (B129727) to obtain a concentration of 1 mg/mL.

  • Working standard solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

5. Sample Preparation:

  • Weigh a representative portion of the homogenized food sample (e.g., 10 g) into a centrifuge tube.

  • Add a known volume of extraction solvent (e.g., 20 mL of methanol).

  • Homogenize for 1-2 minutes.

  • Centrifuge at a suitable speed (e.g., 4000 rpm) for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

6. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile/Water with 0.1% Phosphoric Acid (e.g., 40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector Wavelength: 230 nm

  • Column Temperature: 30 °C

7. Data Analysis:

  • Identify the benzoic acid peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the concentration of benzoic acid using a calibration curve generated from the peak areas of the working standard solutions.

Mandatory Visualization

The following diagrams illustrate the workflow of a proficiency testing scheme and the logic behind the evaluation of laboratory performance.

PT_Workflow cluster_organizer Proficiency Test (PT) Organizer cluster_participants Participating Laboratories P1 Preparation of Homogeneous and Stable Test Material P2 Distribution of Test Material to Participants P1->P2 P3 Collection of Analytical Results P2->P3 L1 Receipt of Test Material P2->L1 Shipping P4 Statistical Analysis of Data P3->P4 P5 Issuance of Performance Report P4->P5 P5->L1 Feedback & Corrective Actions L2 Analysis of Test Material using Own Method L1->L2 L3 Submission of Results to Organizer L2->L3 L3->P3 Reporting

Workflow of a typical proficiency testing scheme.

Z_Score_Logic Input Laboratory Result (x) Assigned Value (X) Standard Deviation for Proficiency Assessment (σ) Calculation Z-Score Calculation Z = (x - X) / σ Input->Calculation Decision Evaluate Z-Score Calculation->Decision Satisfactory Satisfactory Performance |Z| ≤ 2 Decision->Satisfactory |Z| ≤ 2 Questionable Questionable Performance 2 < |Z| < 3 Decision->Questionable 2 < |Z| < 3 Unsatisfactory Unsatisfactory Performance |Z| ≥ 3 Decision->Unsatisfactory |Z| ≥ 3

Logical flow for evaluating laboratory performance using Z-scores.

References

A Comparative Guide to the Reactivity of Bromo-Naphthoic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of the naphthalene (B1677914) core is a cornerstone in the development of novel pharmaceuticals and advanced materials. Bromo-naphthoic acids are versatile building blocks for this purpose, offering two reactive sites for molecular elaboration: the carboxylic acid and the carbon-bromine bond. The latter is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. However, the position of the bromine atom and the carboxylic acid on the naphthalene scaffold significantly influences the reactivity of the C-Br bond. This guide provides an objective comparison of the reactivity of various bromo-naphthoic acid isomers in key cross-coupling reactions, supported by experimental data, to inform synthetic strategy and reaction optimization.

Executive Summary

The reactivity of bromo-naphthoic acids in cross-coupling reactions is governed by a combination of electronic and steric factors. Generally, bromine atoms at the α-position (1, 4, 5, 8) of the naphthalene ring are more reactive towards oxidative addition in palladium-catalyzed cycles than those at the β-position (2, 3, 6, 7). This is attributed to the higher electron density at the α-positions. However, steric hindrance, particularly from a peri-carboxylic acid group (e.g., in 8-bromo-1-naphthoic acid), can significantly impede the approach of the bulky catalyst, thereby reducing reactivity. The interplay of these effects dictates the reaction outcomes, including yields and reaction times, for different isomers.

Data Presentation: Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely employed method for the synthesis of biaryl compounds. The following table summarizes the reactivity of different bromo-naphthoic acid isomers in this reaction, highlighting the influence of the bromine position on the reaction yield.

Bromo-Naphthoic Acid IsomerCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1-Methoxy-4-bromo-2-naphthoic acidPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)/Ethanol/H₂O8012~85-95
4-Bromo-1,8-naphthalimide*Phenylboronic acidPd(PPh₃)₄Na₂CO₃DMF70 (MW)0.577[1]
6-Bromo-2-naphthoic acid4-Methoxyphenylboronic acidPd/C-----

Reactivity in Heck and Buchwald-Hartwig Amination Reactions

While direct comparative data for various bromo-naphthoic acid isomers in Heck and Buchwald-Hartwig reactions is limited, general principles of reactivity for aryl bromides can be applied.

Heck Reaction: The Heck reaction, for the formation of C-C bonds with alkenes, is also sensitive to the electronic and steric environment of the C-Br bond. As a reference, the Heck reaction of 2-bromo-6-methoxynaphthalene (B28277) with ethylene (B1197577) proceeds efficiently, suggesting that bromo-naphthoic acids with bromine at the 6-position are viable substrates.[2]

Buchwald-Hartwig Amination: This reaction, for the formation of C-N bonds, is crucial for the synthesis of arylamines. The reactivity of bromo-naphthoic acids in this transformation is expected to follow similar trends to other cross-coupling reactions, with α-bromides generally being more reactive than β-bromides, provided steric hindrance is not a limiting factor.

Experimental Protocols

Detailed methodologies for key cross-coupling reactions are provided below. These protocols are based on established literature and can be adapted for specific bromo-naphthoic acid isomers.

General Procedure for Suzuki-Miyaura Coupling

To a solution of the bromo-naphthoic acid derivative (1.0 mmol) and the corresponding boronic acid (1.2 mmol) in a suitable solvent system (e.g., a 3:1:1 mixture of toluene/ethanol/water, 10 mL) is added the base (e.g., K₂CO₃, 2.0 mmol). The mixture is degassed with an inert gas (e.g., argon) for 15-20 minutes. The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) is then added, and the mixture is heated to the desired temperature (typically 80-100 °C) under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[3][4]

General Procedure for Heck Reaction

In a reaction vessel, the bromo-naphthoic acid (1.0 equiv.), the alkene (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a ligand (e.g., PPh₃ or P(o-tol)₃, 2-10 mol%) are combined. A suitable solvent (e.g., DMF or acetonitrile) and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv.) are added. The mixture is degassed and heated under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC-MS. After cooling, the mixture is typically filtered to remove inorganic salts, and the filtrate is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.[5][6]

General Procedure for Buchwald-Hartwig Amination

An oven-dried reaction tube is charged with the bromo-naphthoic acid (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-3 mol%), a suitable phosphine (B1218219) ligand (e.g., BINAP or XPhos, 2-6 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.2-1.5 equiv.). The tube is sealed, evacuated, and backfilled with an inert gas. The amine (1.1-1.2 equiv.) and a dry, degassed solvent (e.g., toluene or dioxane) are added via syringe. The reaction is heated with stirring until completion. After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Mandatory Visualizations

Experimental Workflow for Cross-Coupling Reactions

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Bromo-naphthoic Acid, Coupling Partner, Base, and Solvent degas Degas with Inert Gas reagents->degas catalyst Add Palladium Catalyst degas->catalyst heat Heat to Desired Temperature catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Extraction with Organic Solvent cool->extract purify Purification (Chromatography) extract->purify product product purify->product Isolated Product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions of bromo-naphthoic acids.

Reactivity Comparison of Bromo-Naphthoic Acid Isomers

G reactivity Reactivity in Cross-Coupling alpha_isomers α-Bromo Isomers (e.g., 1-Bromo, 4-Bromo) reactivity->alpha_isomers Higher Reactivity beta_isomers β-Bromo Isomers (e.g., 2-Bromo, 6-Bromo) reactivity->beta_isomers Lower Reactivity sterically_hindered Sterically Hindered Isomers (e.g., 8-Bromo-1-naphthoic acid) alpha_isomers->sterically_hindered Reduced by Sterics electronic_effects Electronic Effects (Higher e⁻ density at α-position) alpha_isomers->electronic_effects steric_effects Steric Hindrance (Peri-interactions) sterically_hindered->steric_effects

Caption: Factors influencing the reactivity of bromo-naphthoic acid isomers in cross-coupling reactions.

Conclusion

The reactivity of bromo-naphthoic acids in palladium-catalyzed cross-coupling reactions is a nuanced interplay of electronic and steric effects determined by the substitution pattern on the naphthalene ring. While α-brominated isomers are generally more reactive due to favorable electronics, steric hindrance can override this trend, particularly in cases of peri-substitution. The provided data and protocols offer a foundational guide for researchers to develop and optimize synthetic routes utilizing these versatile building blocks. For novel isomers or complex substrates, empirical screening of reaction conditions, including catalysts, ligands, bases, and solvents, remains a crucial step for achieving high-yielding transformations.

References

A Comparative Guide to Computational and Experimental Spectroscopic Data of 5-Bromo-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of computational and experimental spectroscopic data for 5-Bromo-2-naphthoic acid and its close structural analogs. By presenting a side-by-side analysis of theoretical predictions and experimental findings for Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy, this document aims to offer valuable insights for the characterization and analysis of this compound.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for this compound and its related compounds, 6-Bromo-2-naphthoic acid and 2-naphthoic acid. This comparative approach is necessitated by the limited availability of comprehensive experimental and computational studies for the 5-bromo isomer.

Table 1: FT-IR Spectroscopic Data Comparison

Vibrational Mode6-Bromo-2-naphthoic acid (Experimental) cm⁻¹[1]6-Bromo-2-naphthoic acid (Computational - DFT/B3LYP/6-311+G) cm⁻¹[1] 2-naphthoic acid (Experimental) cm⁻¹[1]2-naphthoic acid (Computational - DFT/B3LYP/6-311+G) cm⁻¹[1]
O-H stretch3064306630603064
C=O stretch1685168416801682
C=C stretch (aromatic)1625, 15851626, 15861620, 15901622, 1591
C-Br stretch680679--
O-H bend1420142114251426
C-O stretch1280128212851287

Table 2: UV-Vis Spectroscopic Data Comparison

CompoundSolventExperimental λmax (nm)Computational (TD-DFT) λmax (nm)
6-Bromo-2-naphthoic acidMethanol240, 286, 335Data not available in searched documents
6-Bromo-2-naphthoic acidTetrahydrofuran (B95107) (THF)240, 286, 335Data not available in searched documents
6-Bromo-2-naphthoic acidEthyl Acetate (B1210297)240, 286, 335Data not available in searched documents
1-Naphthoic AcidEthanol293Data not available in searched documents

Table 3: NMR Spectroscopic Data Comparison (¹³C and ¹H)

CompoundNucleusExperimental Chemical Shift (ppm)Computational (GIAO) Chemical Shift (ppm)
2-Naphthoic Acid¹³C172.67 (COOH), 140.15, 137.36, 135.82, 134.50, 133.54, 133.39, 133.28, 132.87, 132.02, 130.38 (Aromatic C)[2]Data not available in searched documents
2-Naphthoic Acid¹H13.11 (s, 1H, COOH), 8.63 (s, 1H), 8.12 (d, J=8.0 Hz, 1H), 8.05-7.97 (m, 3H), 7.70-7.55 (m, 2H) (Aromatic H)[2]Data not available in searched documents

Experimental and Computational Protocols

Experimental Methodologies

FT-IR Spectroscopy: The solid-phase FT-IR spectra for 2-naphthoic acid and 6-bromo-2-naphthoic acid were recorded in the regions of 4000-400 cm⁻¹.[1]

UV-Vis Spectroscopy: The UV-Vis absorption spectra for 6-bromo-2-naphthoic acid were obtained in methanol, tetrahydrofuran (THF), and ethyl acetate solutions. The absorption spectra were recorded to observe the maxima at various wavelengths.

NMR Spectroscopy: The ¹H and ¹³C NMR spectra for 2-naphthoic acid were recorded on a 400 MHz spectrometer in DMSO-d₆.[2] Chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Computational Methodologies

FT-IR Spectroscopy (DFT): The vibrational frequencies of 2-naphthoic acid and 6-bromo-2-naphthoic acid were calculated using Density Functional Theory (DFT) with the B3LYP functional and a 6-311+G** basis set.[1] The vibrational spectra were interpreted with the aid of normal coordinate analysis based on a scaled quantum mechanical force field.[1]

UV-Vis Spectroscopy (TD-DFT): While specific computational data for the target compounds were not found, the standard approach involves using Time-Dependent Density Functional Theory (TD-DFT) to predict electronic absorption spectra. This method calculates the excitation energies and oscillator strengths, which correspond to the λmax and intensity of absorption bands.

NMR Spectroscopy (GIAO): The Gauge-Including Atomic Orbital (GIAO) method is a common and effective approach for calculating NMR chemical shifts. While not applied to this compound in the searched literature, this method is widely used in computational chemistry for predicting the NMR spectra of organic molecules.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for comparing experimental and computational spectroscopic data.

Spectroscopic_Comparison_Workflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis exp_sample This compound (or analog) exp_ftir FT-IR Spectroscopy exp_sample->exp_ftir exp_uvvis UV-Vis Spectroscopy exp_sample->exp_uvvis exp_nmr NMR Spectroscopy exp_sample->exp_nmr exp_data Experimental Data (Spectra) exp_ftir->exp_data exp_uvvis->exp_data exp_nmr->exp_data comparison Data Comparison & Analysis exp_data->comparison comp_structure Molecular Structure comp_dft DFT Calculation (FT-IR) comp_structure->comp_dft comp_tddft TD-DFT Calculation (UV-Vis) comp_structure->comp_tddft comp_giao GIAO Calculation (NMR) comp_structure->comp_giao comp_data Calculated Data (Spectra) comp_dft->comp_data comp_tddft->comp_data comp_giao->comp_data comp_data->comparison guide Publish Comparison Guide comparison->guide

References

Safety Operating Guide

Proper Disposal of 5-Bromo-2-naphthoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of 5-Bromo-2-naphthoic acid is a critical component of laboratory safety and compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, minimizing risks and adhering to regulatory standards.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance, and appropriate precautions must be taken during handling and disposal.[1] It is known to cause skin and eye irritation and may lead to respiratory irritation.[1][2]

Summary of Hazards and Required PPE

Hazard ClassificationGHS Hazard StatementRequired Personal Protective Equipment (PPE)
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[1]Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber)[3]
Serious Eye Damage/Eye Irritation (Category 2)H319: Causes serious eye irritation[1]Eye Protection: Chemical safety goggles or a face shield[1][3]
Specific target organ toxicity, single exposure (Category 3)May cause respiratory irritation[1]Respiratory Protection: NIOSH/MSHA-approved respirator with a dust filter if dust is generated[3]
Protective Clothing: Laboratory coat to prevent skin contact[3]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved hazardous waste management service.[1] Do not dispose of this chemical down the drain or in regular trash. [1][3]

I. Waste Collection and Segregation:

  • Designated Waste Container: Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) in a designated, compatible, and clearly labeled waste container.[3][4][5]

  • Container Integrity: Ensure the waste container is in good condition and has a tightly fitting lid to prevent spills and the release of dust or vapors.[5]

  • Waste Segregation: Do not mix this compound waste with other waste streams, such as solvents or aqueous waste, unless specifically permitted by your institution's guidelines.[4]

II. Labeling and Storage:

  • Hazardous Waste Labeling: Affix a completed hazardous waste label to the container.[4] The label should clearly identify the contents as "Hazardous Waste: this compound" and include the accumulation start date.

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel.[4] The storage area should be a well-ventilated, dry location away from incompatible materials such as strong oxidizing agents.[1]

III. Arranging for Disposal:

  • Consult Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[3]

  • Regulatory Compliance: Chemical waste generators are responsible for adhering to all federal, state, and local hazardous waste regulations to ensure proper classification and disposal.[1][3]

Accidental Spill Response

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately clear the area of all non-essential personnel and ensure adequate ventilation.[3]

  • Control Ignition Sources: Remove any potential sources of ignition from the spill area.[3]

  • Containment: Prevent the spill from spreading and ensure it does not enter drains or waterways.[3]

  • Cleanup:

    • For solid spills, carefully sweep or vacuum the material, avoiding the generation of dust.[1][3]

    • Place the spilled material and all contaminated cleaning supplies (e.g., absorbent pads, contaminated PPE) into a suitable, labeled container for disposal as hazardous waste.[1][3]

  • Decontamination: Clean the spill area thoroughly.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: Generation of this compound Waste cluster_1 Waste Handling and Collection cluster_2 Interim Storage cluster_3 Final Disposal cluster_4 Emergency Procedure: Accidental Spill start Waste Generated ppe Wear appropriate PPE: Gloves, Goggles, Lab Coat. spill Accidental Spill Occurs start->spill collect Collect in a designated, compatible, and labeled hazardous waste container. segregate Segregate from other waste streams (e.g., solvents, aqueous solutions). collect->segregate label_waste Affix Hazardous Waste Label. segregate->label_waste ppe->collect store Store sealed container in a designated Satellite Accumulation Area (SAA). label_waste->store contact_ehs Contact Institutional EHS for waste pickup. store->contact_ehs disposal Dispose through an approved waste disposal facility. contact_ehs->disposal spill_response Follow Spill Response Protocol: 1. Evacuate & Ventilate 2. Contain Spill 3. Clean up with appropriate materials 4. Collect waste in a hazardous waste container spill->spill_response spill_response->collect

Caption: Step-by-step process for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling 5-Bromo-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for 5-Bromo-2-naphthoic acid. While a specific Safety Data Sheet (SDS) for this compound was not located, the following guidance is based on information for structurally similar compounds, such as 1-Bromo-2-naphthoic acid and 6-Bromo-2-naphthoic acid, and general best practices for handling acidic, halogenated organic compounds.[1][2][3]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Equipment Specification Purpose
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[1][4][5]To protect eyes from splashes and airborne particles of the acidic powder.[6]
Skin Protection Nitrile or neoprene gloves; consider double-gloving.[4][6] An acid-resistant lab coat or a chemical-resistant apron over a lab coat.[5][7]To prevent skin contact, which can cause irritation.[3][8][9]
Respiratory Protection A NIOSH-approved N95 respirator or a higher-level respirator with acid gas cartridges, especially when handling the powder outside of a fume hood.[6][7]To protect against inhalation of dust and potential vapors, which may cause respiratory irritation.[3][9]
Foot Protection Closed-toe, chemical-resistant shoes.[6][7]To protect feet from potential spills.

Operational Plan: Safe Handling Procedures

Adherence to standardized operational procedures is critical for minimizing risks in the laboratory.

Engineering Controls:

  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[7] The laboratory should be well-ventilated.[6]

  • Emergency Equipment: Ensure that a calibrated eyewash station and a safety shower are readily accessible.[6][7]

Safe Handling Practices:

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[7][8] Do not inhale the dust.[9]

  • Weighing: When weighing the powder, do so in a fume hood or a ventilated balance enclosure to control dust.

  • Solution Preparation: If preparing solutions, always add the acid to the solvent, never the other way around, to prevent splashing and exothermic reactions.[7]

  • Container Handling: Use compatible containers, such as glass or specific chemical-resistant plastics, for storage and handling.[7] All containers must be clearly labeled with the chemical name and associated hazards.[7]

  • Personal Hygiene: Wash hands and face thoroughly after handling the compound.[8][9] Contaminated clothing should be removed immediately and laundered before reuse.[7]

Spill Response:

  • Small Spills: For minor spills, neutralize the acid with a suitable agent like sodium bicarbonate.[7] Absorb the neutralized material with an inert absorbent and place it in a designated hazardous waste container.

  • Large Spills: In the event of a large spill, evacuate the area and follow the institution's emergency procedures.[7]

Disposal Plan: Managing Halogenated Organic Waste

Proper disposal of this compound and contaminated materials is essential for environmental safety and regulatory compliance. As a brominated organic compound, it is classified as a halogenated organic waste.[10]

Waste Segregation and Collection:

  • Designated Containers: Collect all waste containing this compound, including contaminated PPE, disposable labware, and spill cleanup materials, in a clearly labeled, dedicated hazardous waste container for halogenated organic compounds.[10][11]

  • Avoid Mixing: Do not mix halogenated organic waste with non-halogenated organic waste, as this can significantly increase disposal costs and complicate the disposal process.[12][13] Also, avoid mixing with strong acids, bases, or other incompatible materials.[12][14]

  • Labeling: Ensure the waste container is labeled with "Hazardous Waste" and the specific chemical contents.[11][12]

Disposal Procedure:

  • Institutional Guidelines: Follow all institutional and local regulations for the disposal of hazardous chemical waste.

  • Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the halogenated waste container.

Below is a logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep Review SDS and Conduct Risk Assessment ppe Don Appropriate PPE prep->ppe eng Verify Engineering Controls (Fume Hood, Eyewash) ppe->eng handle Handle in Fume Hood eng->handle weigh Weigh Compound handle->weigh spill Spill Occurs handle->spill dissolve Prepare Solution (Acid to Solvent) weigh->dissolve decon Decontaminate Work Area dissolve->decon waste Segregate Halogenated Waste decon->waste dispose Dispose of Waste per EHS Guidelines waste->dispose small_spill Small Spill: Neutralize and Absorb spill->small_spill Small large_spill Large Spill: Evacuate and Alert EHS spill->large_spill Large

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.